3-Bromo-2-methyl-5-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORXQFQBVQILBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646797 | |
| Record name | 3-Bromo-2-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-34-6 | |
| Record name | 3-Bromo-2-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitroaniline
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential applications of 3-Bromo-2-methyl-5-nitroaniline, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical manufacturing.
Core Chemical Properties
This compound is a substituted aniline with the chemical formula C₇H₇BrN₂O₂. Its chemical structure consists of a benzene ring substituted with a bromine atom, a methyl group, a nitro group, and an amino group.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1000342-34-6 | [1][2] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 231.05 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1Br)--INVALID-LINK--[O-])N | [] |
| InChI Key | AORXQFQBVQILBL-UHFFFAOYSA-N | [] |
| Predicted Boiling Point | 367.5 ± 37.0 °C | [2][] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Predicted Flash Point | 176.1 ± 26.5 °C | [2] |
| Predicted LogP | 2.80 | [2] |
Spectral Data Analysis
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amino group protons. The two aromatic protons will appear as doublets in the downfield region, with their coupling constants indicating their meta relationship. The methyl protons will appear as a singlet in the upfield region, and the amino protons will also likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the various substituents.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), C-H stretching of the aromatic ring and the methyl group, and C-Br stretching.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (231.05 g/mol ). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) will result in a characteristic M+2 peak of similar intensity to the molecular ion peak.
Synthesis Protocol
A plausible synthetic route for this compound starts from 2-methylaniline. The synthesis involves two key electrophilic aromatic substitution reactions: bromination and nitration. The order of these steps is crucial to achieve the desired substitution pattern. A likely pathway involves the initial bromination of 2-methylaniline, followed by nitration.
Experimental Protocol: Synthesis of this compound
This is a proposed protocol based on standard organic chemistry procedures and may require optimization.
Step 1: Bromination of 2-Methylaniline
-
In a well-ventilated fume hood, dissolve 2-methylaniline in a suitable solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the stirred solution. The amount of bromine should be stoichiometric to achieve monobromination.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Filter the precipitate, wash it thoroughly with cold water to remove any acid, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 3-bromo-2-methylaniline.
Step 2: Nitration of 3-Bromo-2-methylaniline
-
In a clean, dry round-bottom flask, add concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add the 3-bromo-2-methylaniline synthesized in the previous step to the cold sulfuric acid with constant stirring.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-bromo-2-methylaniline in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at low temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.
-
Filter the solid product, wash it extensively with cold water until the washings are neutral, and then dry it.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups. The amino group can be diazotized and subsequently replaced by a variety of other functional groups, making it a versatile intermediate. The nitro group can be reduced to an amino group, providing a route to diamino compounds. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds.
In the context of drug development and scientific research, substituted nitroanilines are valuable building blocks. The nitro group is a strong electron-withdrawing group that can influence the biological activity of a molecule.[5] Derivatives of the closely related 2-methyl-5-nitroaniline have been investigated for their antimicrobial and antiproliferative activities. This suggests that this compound could serve as a scaffold for the synthesis of novel therapeutic agents. Its derivatives could be explored for a range of biological activities by modifying the amino and bromo substituents to modulate their interaction with biological targets.
Safety and Handling
This compound should be handled with care in a well-ventilated area, preferably in a fume hood. It is important to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with a range of potential applications in chemical synthesis and drug discovery. Its rich functionality allows for diverse chemical transformations, making it an attractive starting material for the synthesis of more complex molecules. Further research into the synthesis of its derivatives and evaluation of their biological activities could lead to the discovery of novel therapeutic agents.
References
In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-2-methyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 3-Bromo-2-methyl-5-nitroaniline. It details the chemical and physical properties, a plausible synthetic route, and in-depth analysis of spectroscopic data essential for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental protocols and data interpretation. While specific biological signaling pathways for this compound are not extensively documented, its structural motifs, featuring nitroaromatic and halogenated functionalities, are present in various biologically active molecules, suggesting potential areas for future investigation.[1]
Chemical and Physical Properties
This compound is a substituted aromatic amine with the molecular formula C₇H₇BrN₂O₂.[2][3] Its chemical structure combines a bromine atom, a methyl group, and a nitro group on an aniline backbone. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2][3] |
| CAS Number | 1000342-34-6 | PubChem[2][3] |
| Molecular Formula | C₇H₇BrN₂O₂ | PubChem[2][3] |
| Molecular Weight | 231.05 g/mol | PubChem[2][3] |
| Exact Mass | 229.969086 u | Chemsrc[4] |
| Density | 1.7±0.1 g/cm³ | Chemsrc[4] |
| Boiling Point | 367.5±37.0 °C at 760 mmHg | Chemsrc[4] |
| LogP | 2.80 | Chemsrc[4] |
Synthesis and Purification
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted nitroanilines. A potential multi-step synthesis starting from a commercially available precursor is outlined below.
Proposed Synthesis Workflow
The synthesis can commence with the nitration of 3-bromotoluene to yield 3-bromo-5-nitrotoluene, followed by a subsequent amination step. The directing effects of the substituents on the aromatic ring are crucial in achieving the desired isomer.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 3-Bromo-5-nitrotoluene (Intermediate 1)
This protocol is adapted from the general procedure for the nitration of substituted toluenes.[5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 3-bromotoluene. Cool the flask in an ice-salt bath to 0-5 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the cooled and stirred 3-bromotoluene solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice. The crude product will precipitate.
-
Purification: Isolate the solid product by vacuum filtration and wash with cold water until the washings are neutral. The crude 3-bromo-5-nitrotoluene can be further purified by recrystallization from a suitable solvent like ethanol.
Subsequent Synthesis Steps and Purification
Further steps would involve the introduction of the amino group at the C-1 position and the methyl group at the C-2 position, which may require a more complex synthetic strategy possibly involving protection and deprotection steps or a Sandmeyer reaction from a suitable aniline precursor.
Purification of the final product, this compound, would typically be achieved through column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.
Spectroscopic Data for Structure Elucidation
The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 7.0 - 8.0 | d | ~2-3 |
| Aromatic H | 7.0 - 8.0 | d | ~2-3 |
| -NH₂ | 3.5 - 5.0 | br s | - |
| -CH₃ | 2.0 - 2.5 | s | - |
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ | 145 - 150 |
| C-NO₂ | 145 - 150 |
| C-Br | 110 - 120 |
| C-CH₃ | 125 - 135 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-H | 110 - 130 |
| -CH₃ | 15 - 20 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| N-O Asymmetric Stretch (Nitro) | 1500 - 1570 | Strong |
| N-O Symmetric Stretch (Nitro) | 1300 - 1370 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N Stretch (Amine) | 1250 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak in the mass spectrum.
Table 5: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion | Description |
| 230/232 | [M]⁺ | Molecular ion peak |
| 184/186 | [M-NO₂]⁺ | Loss of a nitro group |
| 151 | [M-Br]⁺ | Loss of a bromine atom |
| 105 | [M-Br-NO₂]⁺ | Sequential loss of bromine and nitro group |
Experimental Protocols for Characterization
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for bromine-containing fragments.
Logical Structure Elucidation Workflow
The elucidation of the structure of this compound follows a logical progression of analytical techniques.
References
- 1. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-nitroaniline | 55215-57-1 [chemicalbook.com]
- 3. This compound | C7H7BrN2O2 | CID 24729460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Methyl-5-nitroaniline(99-55-8) 1H NMR spectrum [chemicalbook.com]
Physicochemical and Structural Characteristics
An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitroaniline (CAS No. 1000342-34-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and handling of this compound. As a halogenated aromatic amine, this compound serves as a versatile intermediate in organic synthesis and holds potential for investigation in medicinal chemistry.[1]
This compound is a substituted aniline derivative. The presence of a bromine atom, a methyl group, and a nitro group on the benzene ring creates a unique electronic and steric environment that dictates its reactivity and potential biological interactions.
| Property | Value | Source |
| CAS Number | 1000342-34-6 | [2] |
| Molecular Formula | C₇H₇BrN₂O₂ | [2][3] |
| Molecular Weight | 231.047 g/mol | [2] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| Boiling Point | 367.5 ± 37.0 °C at 760 mmHg | [2] |
| Flash Point | 176.1 ± 26.5 °C | [2] |
| LogP | 2.80 | [2] |
| Synonyms | Benzenamine, 3-bromo-2-methyl-5-nitro- | [2] |
Synthesis and Chemical Reactivity
As a synthetic intermediate, this compound is valuable in the construction of more complex molecular architectures.[4] Its functional groups provide multiple handles for chemical modification.
Core Reactivity Principles
The chemical behavior of this molecule is governed by the interplay of its substituents:
-
Amino Group (-NH₂): A nucleophilic site and an activating group, directing electrophilic aromatic substitution to the ortho and para positions.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution and can participate in reduction reactions.
-
Bromine Atom (-Br): A leaving group in nucleophilic aromatic substitution and a coupling partner in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
Methyl Group (-CH₃): An electron-donating group that can influence the reactivity and regioselectivity of reactions.
This compound has been identified as a reagent in methodologies such as visible-light-mediated photoredox chemistry, which facilitates the creation of chemical bonds for the synthesis of complex molecules like indole alkaloids.[3]
Representative Synthetic Workflow: Cross-Coupling
The presence of a bromine atom makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon or carbon-heteroatom bonds.
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Potential Biological Activity and Applications
While specific biological data for this compound is not extensively documented in the reviewed literature, the structural motifs present in the molecule are found in many biologically active compounds. Analysis of structurally similar compounds provides insights into its potential areas of application.
A related isomer, 3-Bromo-4-methyl-5-nitroaniline, has been investigated for various biological activities.[5] Research on this similar compound suggests potential antimicrobial and anti-inflammatory properties.[5] The mechanism of action for such compounds can be diverse, potentially involving:
-
Enzyme Interaction: The molecule may interact with enzymes like cytochrome P450, which could influence metabolic processes.[5]
-
Apoptosis Induction: It has been noted that similar compounds can induce programmed cell death in certain cell types.[5]
-
Modulation of Inflammatory Pathways: Inhibition of pro-inflammatory cytokine expression is another potential mechanism.[5]
These insights suggest that this compound could be a valuable scaffold for developing novel therapeutic agents. Its primary applications are currently in:
-
Medicinal Chemistry: As a building block for synthesizing larger, more complex drug candidates.[1][5]
-
Organic Synthesis: Used as an intermediate in the creation of dyes, pigments, and other fine chemicals.[5]
Hypothetical Mechanism of Action Pathway
Based on activities observed in similar nitroaniline compounds, a potential, though unproven, mechanism of action could involve the modulation of cellular stress and signaling pathways.
Caption: Hypothetical mechanism of action for a bioactive compound.
Safety and Handling
Comprehensive toxicological data for this compound is limited. A safety data sheet indicates that there is no available data on its toxicity to aquatic life, persistence, or bioaccumulation potential.[6]
However, due to its chemical class (halogenated aromatic nitro compound), standard laboratory safety precautions are essential. Structurally related compounds are reported to be harmful to aquatic organisms and may cause skin irritation.[5]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles.[7]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[7][8]
-
Spills: Avoid dust formation. Use non-sparking tools for cleanup and prevent entry into waterways.[8]
Representative Experimental Protocol: Suzuki Coupling
The following is a generalized, representative protocol for a Suzuki coupling reaction using an aryl bromide like this compound. This protocol is for illustrative purposes and should be optimized for specific substrates and scales.
Objective: To synthesize an arylated derivative of 2-methyl-5-nitroaniline.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Toluene/Dioxane and Water (e.g., 4:1 solvent mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1) to the flask.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Conclusion
This compound (CAS No. 1000342-34-6) is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites allow for its incorporation into a wide array of complex molecules. While its own biological profile is not yet fully characterized, the known activities of related compounds suggest that it is a promising scaffold for the development of new bioactive agents. Further research is warranted to fully elucidate its toxicological profile and explore its potential applications in drug discovery.
References
- 1. This compound | 1000342-34-6 | Benchchem [benchchem.com]
- 2. This compound | CAS#:1000342-34-6 | Chemsrc [chemsrc.com]
- 3. aablocks.com [aablocks.com]
- 4. eontrading.uk [eontrading.uk]
- 5. 3-Bromo-4-methyl-5-nitroaniline | 62827-39-8 | Benchchem [benchchem.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1000342-34-6 Name: [xixisys.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
3-Bromo-2-methyl-5-nitroaniline molecular weight
An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitroaniline
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a central focus on its molecular weight. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Core Molecular Data
This compound is an aromatic organic compound containing bromine, a methyl group, and a nitro group attached to an aniline core. Its molecular characteristics are fundamental to its reactivity and potential applications in chemical synthesis.
Molecular Weight and Formula
The molecular weight of this compound has been computationally determined to be 231.05 g/mol [1]. This value is crucial for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.
The chemical properties and molecular weight are summarized in the table below:
| Property | Value | Source |
| Molecular Weight | 231.05 g/mol | PubChem[1] |
| Molecular Formula | C₇H₇BrN₂O₂ | PubChem[1] |
| CAS Number | 1000342-34-6 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Computed XLogP3 | 2.1 | PubChem[1] |
| Polar Surface Area | 71.8 Ų | PubChem[1] |
Experimental Protocols
Representative Synthesis of a Bromoaniline Derivative
The following protocol describes a general method for the synthesis of bromoanilines, which can be conceptually applied to the synthesis of this compound with appropriate modifications to the starting materials and reaction conditions. This example illustrates the synthesis of 4-bromo-2-aminotoluene.
Materials:
-
2-aminotoluene
-
Copper(II) bromide (CuBr₂)
-
1-hexyl-3-methylimidazolium chloride (as solvent)
-
Apparatus for ultrasonic agitation
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
In a 500 mL reactor, add 150 mL of 1-hexyl-3-methylimidazolium chloride.
-
Disperse the solvent evenly using ultrasonic agitation.
-
Add 67 g (0.3 mole) of CuBr₂ to the reactor and continue ultrasonic agitation until the mixture is homogeneous.
-
At room temperature, add 10.7 g (0.1 mole) of 2-aminotoluene to the reaction mixture.
-
Stir the mixture for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
Upon completion, the product can be isolated and purified using standard organic chemistry techniques such as extraction and chromatography.
This protocol is adapted from a patent for the preparation of bromoaniline and serves as a general guideline.
Analytical Methodologies for Impurity Profiling
The analysis of impurities in nitroaniline compounds is critical for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques for this purpose. The following are example protocols based on the analysis of the related compound, 2-Methyl-5-nitroaniline.
2.2.1. High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of the main compound and its non-volatile impurities.
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample and dissolve it in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water. Dilute as necessary.
2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
This method is effective for identifying and quantifying volatile impurities.
-
Column: A suitable capillary column for polar compounds
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
MS Mode: Electron Ionization (EI) at 70 eV
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like methanol or acetone. Inject 1 µL into the GC-MS system.
Logical Workflow and Pathway Visualizations
The synthesis of substituted anilines often involves a multi-step process. The following diagram illustrates a logical workflow for the synthesis of a related compound, m-bromoaniline, from benzene. This provides a conceptual framework for the synthesis of this compound.
Caption: A logical synthesis pathway for m-bromoaniline from benzene.
This diagram outlines the key transformations, including nitration, selective reduction, and bromination, which are common reactions in the synthesis of aromatic amines. The synthesis of this compound would involve a similar strategic application of these reaction types, starting from an appropriately substituted precursor.
References
In-Depth Technical Guide to the Physical Properties of 3-Bromo-2-methyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-2-methyl-5-nitroaniline, a halogenated aromatic amine with significant applications in organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for professionals engaged in research and development, offering curated data and experimental insights to facilitate its use as a versatile synthetic intermediate.
Core Physical Properties
This compound is a compound whose molecular structure, incorporating bromine and nitro functional groups on an aniline ring, makes it a key precursor in the synthesis of more complex molecules, including pharmaceutical candidates and agrochemicals.[1] The physical characteristics of this compound are crucial for its handling, reaction optimization, and purification.
Data Presentation
The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that several of these values are predicted through computational models and have not yet been experimentally verified in published literature.
| Physical Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | [2] |
| Molecular Weight | 231.05 g/mol | [3] |
| Melting Point | Not Available (N/A) | [2] |
| Boiling Point (Predicted) | 367.5 ± 37.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.7 ± 0.1 g/cm³ | [2] |
| Flash Point (Predicted) | 176.1 ± 26.5 °C | [2] |
| LogP (Predicted) | 2.80 | [2] |
| Vapor Pressure (Predicted) | 0.0 ± 0.8 mmHg at 25°C | [2] |
| Refractive Index (Predicted) | 1.649 | [2] |
| CAS Number | 1000342-34-6 | [3] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined with a high degree of accuracy using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. A calibrated thermometer is inserted into the designated port.
-
Determination: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).
Solubility Determination (Qualitative)
A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a new compound.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
Spatula
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure:
-
Sample Preparation: Approximately 10-20 mg of this compound is placed into a clean, dry test tube.
-
Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or by flicking the test tube for at least one minute.
-
Observation: The sample is visually inspected to determine if it has completely dissolved. If the solid remains, the solvent is added in small increments (e.g., 0.5 mL) with continued agitation until the solid dissolves or a maximum volume (e.g., 5 mL) is reached.
-
Classification: The solubility is classified as:
-
Soluble: The entire solid dissolves.
-
Partially soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No discernible amount of the solid dissolves.
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks related to the physical properties of this compound.
Caption: Relationship between molecular structure and physical properties.
Caption: Experimental workflow for melting point determination.
References
A Technical Guide to the Solubility of 3-Bromo-2-methyl-5-nitroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-2-methyl-5-nitroaniline. Due to a notable scarcity of quantitative solubility data in publicly available literature, this document focuses on providing a strong predictive framework based on physicochemical principles and details a robust experimental protocol for the precise determination of its solubility in various organic solvents.
Introduction
This compound is an aromatic amine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing efficient purification and crystallization processes, and developing formulations. Solubility data is a critical physicochemical parameter that influences bioavailability, processability, and the overall success of chemical development projects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its general solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1000342-34-6 | [1][2] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Solubility Profile
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | Low | The polar functional groups (amino, nitro) limit solubility in highly non-polar solvents. |
| Toluene | Non-polar | Moderate | The aromatic ring of toluene can interact favorably with the compound's benzene ring. |
| Dichloromethane | Polar aprotic | Soluble | Offers a balance of polarity to dissolve the compound. |
| Ethyl Acetate | Polar aprotic | Soluble | Capable of hydrogen bonding and has a moderate dielectric constant. |
| Acetone | Polar aprotic | Soluble | The polar nature of the ketone group is expected to effectively solvate the molecule. |
| Ethanol | Polar protic | Moderate to Soluble | The hydroxyl group can form hydrogen bonds with the amino and nitro groups. |
| Methanol | Polar protic | Moderate to Soluble | Similar to ethanol, its high polarity and hydrogen bonding capacity should facilitate dissolution. |
| Water | Polar protic | Low to Insoluble | The large hydrophobic bromo-methyl-phenyl structure is expected to limit aqueous solubility despite the presence of polar groups.[3] |
Note: These are predictions and must be confirmed by experimental determination.
Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method
To address the absence of quantitative data, the following section details a reliable and widely accepted method for determining the equilibrium solubility of this compound. The isothermal equilibrium (or shake-flask) method is considered the gold standard for solubility measurement.
Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a set of calibration standards with at least five different concentrations.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). It is recommended to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.
-
-
Sample Separation and Analysis:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
-
Quantification and Calculation:
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) of the standard solutions versus their known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution (i.e., the solubility) by applying the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.
References
Isomers of C7H7BrN2O2 and their IUPAC Nomenclature
An In-depth Technical Guide to the Isomers of C7H7BrN2O2 with a Focus on 5-Bromo-N-methyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compounds corresponding to the molecular formula C7H7BrN2O2. This formula represents several constitutional isomers, each with unique structural and chemical properties. This document will primarily focus on the most extensively documented isomer, 5-Bromo-N-methyl-2-nitroaniline, while also providing information on other known isomers.
The molecular formula C7H7BrN2O2 can represent multiple constitutional isomers, which are compounds with the same molecular formula but different structural arrangements of atoms. The systematic naming of these isomers is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Several isomers have been identified and are listed in the table below.
Physicochemical Properties
The physicochemical properties of these isomers are crucial for their application in research and development. The following tables summarize key quantitative data for the identified isomers of C7H7BrN2O2.
Table 1: General Properties of C7H7BrN2O2 Isomers
| IUPAC Name | Molecular Weight ( g/mol ) | CAS Number |
| 5-Bromo-N-methyl-2-nitroaniline | 231.05 | 302800-13-1[1] |
| 5-bromo-2-methyl-4-nitroaniline | 231.05 | 1142382-25-9[2] |
| 5-bromo-2-methyl-3-nitroaniline | 231.05 | 864550-40-3[3] |
| 3-bromo-2-methyl-5-nitroaniline | 231.05 | 1000342-34-6 |
Table 2: Detailed Physicochemical Properties of 5-Bromo-N-methyl-2-nitroaniline
| Property | Value |
| Molecular Formula | C7H7BrN2O2[4] |
| Molecular Weight | 231.05 g/mol [4] |
| Boiling Point | 327.5 ± 32.0 °C at 760 mmHg[4] |
| Density | ~1.7 g/cm³[4] |
| Purity | ≥97%[1] |
Synthesis of 5-Bromo-N-methyl-2-nitroaniline
The synthesis of 5-Bromo-N-methyl-2-nitroaniline is a multi-step process that typically involves the sequential nitration, bromination, and methylation of an aniline precursor.[4] The order of these reactions is critical to achieve the desired substitution pattern on the benzene ring.
References
An In-depth Technical Guide to 3-Bromo-2-methyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methyl-5-nitroaniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a bromine atom, a methyl group, and a nitro group on the aniline backbone, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known synonyms, physicochemical properties, a proposed synthesis protocol, and potential applications.
Chemical Identity and Synonyms
Proper identification of chemical compounds is crucial for research and development. This compound is known by several names and identifiers, which are summarized in the table below for clarity and cross-referencing.
| Identifier Type | Value |
| IUPAC Name | This compound |
| CAS Number | 1000342-34-6 |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Synonyms | 3-Bromo-2-methyl-5-nitrobenzenamine[1] |
| Benzenamine, 3-bromo-2-methyl-5-nitro-[1] | |
| Other Identifiers | MFCD09880011[1] |
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its application in drug development and other scientific disciplines. While experimentally determined data for this compound is limited in publicly accessible literature, computational predictions provide valuable insights. The following table summarizes the available computed data from PubChem.
| Property | Value |
| Molecular Weight | 231.05 g/mol [1] |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 229.9691 g/mol |
| Monoisotopic Mass | 229.9691 g/mol |
| Topological Polar Surface Area | 71.8 Ų |
| Heavy Atom Count | 12 |
| Complexity | 183 |
Proposed Synthesis Protocol
Proposed Reaction: Bromination of 2-methyl-5-nitroaniline.
Reagents and Materials:
-
2-methyl-5-nitroaniline
-
Copper(II) bromide (CuBr₂)
-
An appropriate solvent (e.g., acetonitrile, tetrahydrofuran)
-
Reaction vessel with a stirrer and temperature control
-
Purification apparatus (e.g., column chromatography system, recrystallization flasks)
Detailed Methodology:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 2-methyl-5-nitroaniline in a suitable solvent.
-
Addition of Brominating Agent: To the stirred solution, add a stoichiometric amount of CuBr₂. The reaction may be carried out at room temperature or with gentle heating to facilitate the reaction.
-
Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point of completion.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude product obtained after solvent evaporation is purified. Column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is a common method for isolating the desired product. Recrystallization from an appropriate solvent can be performed for further purification.
-
Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Logical Workflow for Proposed Synthesis
The following diagram illustrates the logical steps for the proposed synthesis of this compound.
Caption: Proposed synthesis workflow for this compound.
Potential Applications in Drug Development
While direct biological activity data for this compound is scarce, its structural motifs are present in molecules with known pharmacological properties. The nitroaniline scaffold is a key component in a variety of bioactive compounds. Research on derivatives of 2-methyl-5-nitroaniline has indicated potential antimicrobial activity. Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds that could be screened for a range of biological activities, including but not limited to:
-
Antimicrobial agents: The introduction of the bromo substituent could modulate the electronic and steric properties of the molecule, potentially enhancing its antimicrobial efficacy.
-
Kinase inhibitors: Substituted anilines are a common feature in many kinase inhibitors used in cancer therapy.
-
Other therapeutic areas: The versatility of the aniline functional group allows for a wide range of chemical modifications, opening up possibilities for its use in developing drugs for various diseases.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and chemical industries. This guide has provided a consolidated source of its synonyms, physicochemical properties, and a scientifically plausible, though not experimentally verified, synthesis protocol. Further research is warranted to experimentally validate its properties and to explore its utility in the development of new therapeutic agents and functional materials. The lack of extensive experimental data in the public domain highlights an opportunity for further investigation into this and related compounds.
References
A Comprehensive Technical Guide to 3-Bromo-2-methyl-5-nitrobenzenamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methyl-5-nitrobenzenamine, with CAS number 1000342-34-6, is a substituted aromatic amine that serves as a valuable building block in synthetic organic chemistry.[1][2] Its unique arrangement of a nucleophilic amino group, a synthetically versatile bromine atom, and an electron-withdrawing nitro group on a toluene scaffold makes it a strategic intermediate in the preparation of more complex molecules.[3][4] This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, predicted reactivity, and potential applications, particularly in the realm of pharmaceutical and agrochemical development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Bromo-2-methyl-5-nitrobenzenamine is fundamental for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1000342-34-6 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1] |
| Molecular Weight | 231.05 g/mol | [1] |
| IUPAC Name | 3-bromo-2-methyl-5-nitroaniline | [1] |
| SMILES | CC1=C(C=C(C=C1Br)[O-])N | [1] |
| Predicted Boiling Point | 367.5±37.0 °C | |
| Predicted XLogP3 | 2.1 | [1] |
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for 3-Bromo-2-methyl-5-nitrobenzenamine.
Rationale Behind the Synthetic Strategy
-
Protection of the Amino Group (Acetylation): The amino group of 2-methylaniline is a strong activating group, which can lead to uncontrolled side reactions and oxidation under nitrating conditions.[5] Acetylation to form an acetamido group moderates its activating effect and protects it from oxidation.
-
Nitration: The acetamido group is an ortho-, para-director. The para-position to the acetamido group is the most sterically accessible and electronically favored position for the introduction of the nitro group.
-
Bromination: The acetamido and methyl groups are both ortho-, para-directing. The position ortho to the acetamido group and meta to the nitro group is activated, making it the most likely site for bromination.
-
Deprotection (Hydrolysis): Acid-catalyzed hydrolysis removes the acetyl protecting group to yield the final product, 3-Bromo-2-methyl-5-nitrobenzenamine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(2-methylphenyl)acetamide
-
In a round-bottom flask, dissolve 2-methylaniline in pyridine.
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol/water.
Step 2: Synthesis of N-(2-methyl-5-nitrophenyl)acetamide
-
To a flask containing concentrated sulfuric acid, cool to 0°C in an ice-salt bath.
-
Add N-(2-methylphenyl)acetamide in portions, ensuring the temperature remains below 10°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 5°C.[6]
-
After addition, stir the mixture for 1-2 hours at 0-5°C.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash with copious amounts of cold water until the washings are neutral, and dry the product.
Step 3: Synthesis of N-(3-bromo-2-methyl-5-nitrophenyl)acetamide
-
Dissolve N-(2-methyl-5-nitrophenyl)acetamide in glacial acetic acid.
-
Add a solution of bromine in glacial acetic acid dropwise with stirring.
-
Stir the reaction mixture at room temperature for several hours until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine, followed by neutralization with a sodium bicarbonate solution.
-
Filter the precipitated solid, wash with water, and dry.
Step 4: Synthesis of 3-Bromo-2-methyl-5-nitrobenzenamine
-
Reflux the N-(3-bromo-2-methyl-5-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the free amine.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain pure 3-Bromo-2-methyl-5-nitrobenzenamine.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 3-Bromo-2-methyl-5-nitrobenzenamine stems from the distinct reactivity of its three functional groups.
Caption: Reactivity profile of 3-Bromo-2-methyl-5-nitrobenzenamine.
-
Amino Group: The primary amine is a versatile functional handle. It can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents. It can also be acylated or alkylated.
-
Bromo Group: The bromine atom can be substituted via nucleophilic aromatic substitution, although this is generally challenging unless activated by strongly electron-withdrawing groups. More commonly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Nitro Group: The nitro group can be selectively reduced to an amino group, providing a diaminoarene derivative. This opens up further synthetic possibilities, such as the formation of heterocyclic rings.
Potential Applications in Drug Discovery and Development
Substituted nitroanilines are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4] The presence of bromo, methyl, and nitro functionalities on an aniline ring provides a scaffold that can be elaborated into a diverse range of target molecules. For instance, similar structures are found in compounds developed for oncology and infectious diseases. While specific drugs derived from 3-Bromo-2-methyl-5-nitrobenzenamine are not explicitly documented in readily available literature, its potential as a key intermediate is significant. It could be utilized in the synthesis of kinase inhibitors, anti-bacterial agents, or other biologically active compounds.
Analytical Characterization
The identity and purity of 3-Bromo-2-methyl-5-nitrobenzenamine would be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons, with chemical shifts and coupling patterns consistent with the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show the expected number of signals for the aromatic and methyl carbons.
-
Mass Spectrometry: This would confirm the molecular weight and provide information on the fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound and for monitoring the progress of reactions involving it. A reverse-phase HPLC method would typically be employed.
Safety and Handling
As with all bromo and nitro-containing aromatic compounds, 3-Bromo-2-methyl-5-nitrobenzenamine should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General handling procedures include:
-
Working in a well-ventilated fume hood.
-
Using personal protective equipment (gloves, safety glasses, lab coat).
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
3-Bromo-2-methyl-5-nitrobenzenamine is a chemical intermediate with significant potential in synthetic chemistry. Its polyfunctional nature allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries. While detailed experimental data and specific applications are not widely published, this guide provides a solid foundation for its synthesis, understanding its reactivity, and exploring its potential uses in research and development.
References
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This compound | C7H7BrN2O2 | CID 24729460 - PubChem. (URL: [Link])
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- Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. (URL: Not available)
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Process for preparing nitroaniline derivatives - European Patent Office - EP 0635483 A1. (URL: [Link])
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(12) United States Patent - Googleapis.com. (URL: [Link])
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This compound | CAS#:1000342-34-6 | Chemsrc. (URL: [Link])
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WO 00/38684. (URL: [Link])
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- US4025533A - 5-Bromo-5-nitro-2-alkylsubstituted-1,3-dioxane - Google P
- CN101333153B - Preparation of m-bromoanisole - Google P
- CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google P
- CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google P
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NCERT Solutions for Class 12 Chemistry Chapter 13 Amines - BYJU'S. (URL: [Link])
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Discovery and history of bromo-nitro-toluidine compounds
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Bromo-Nitro-Toluidine Compounds
Authored by: Gemini, Senior Application Scientist
Foreword: The Unsung Intermediates
In the vast landscape of organic chemistry, the true engines of innovation are often not the final, complex molecules but the versatile intermediates from which they are built. Bromo-nitro-toluidines are a prime example of such foundational compounds. This guide provides a comprehensive exploration of this class of molecules, moving beyond simple data recitation to explain the causal links between their structure, synthesis, and application. We will delve into the historical context of their development, dissect the logic behind their synthetic pathways, and survey their role as crucial building blocks in modern drug discovery and materials science. This document is intended for the practicing researcher and drug development professional, offering field-proven insights into the chemistry of these pivotal intermediates.
Part 1: A Historical Perspective on Aromatic Substitution
The story of bromo-nitro-toluidines is fundamentally tied to the development of electrophilic aromatic substitution reactions in the 19th and 20th centuries. The challenge has always been one of control. Direct nitration or bromination of an aromatic amine like toluidine is often a chaotic affair, leading to a mixture of poly-substituted products and unwanted oxidation byproducts. The amino group (-NH₂) is a powerful ortho-, para-directing activator, making the aromatic ring highly susceptible to multiple additions.
Early chemists quickly realized that to achieve regioselectivity—the addition of specific groups at desired positions—a more nuanced approach was required. This led to the foundational strategy of using protecting groups . By temporarily converting the highly activating amino group into a less reactive acetamido group (-NHCOCH₃) through acetylation, chemists could moderate the reaction and gain precise control over the substitution pattern. This multi-step approach, while more laborious, became the cornerstone for reliably producing specifically substituted anilines, including the bromo-nitro-toluidine isomers that are indispensable today.
Part 2: Synthesis and Mechanistic Insights of Key Isomers
The specific arrangement of the bromo, nitro, and amino groups on the toluene scaffold dictates the compound's utility. Below, we examine the synthesis of two illustrative isomers, highlighting the chemical logic that underpins each protocol.
Isomer Focus: 2-Bromo-6-methyl-4-nitroaniline
This isomer is a valuable intermediate in the synthesis of various organic compounds and reagents. Its preparation from 2-methyl-4-nitroaniline is a relatively direct example of electrophilic aromatic substitution where the existing substituents guide the incoming bromine atom.
Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)
This method offers a high yield and is a common choice for selective bromination.
-
Dissolution: Dissolve 2-methyl-4-nitroaniline (2.0 g, 13.2 mmol) in acetonitrile (40 mL) in a suitable reaction vessel. Heat the mixture to 60 °C to ensure complete dissolution.
-
Bromination: Add N-bromosuccinimide (NBS) (2.8 g, 15.8 mmol) to the solution. The succinimide leaving group and the controlled release of electrophilic bromine make NBS a milder and more selective brominating agent than elemental bromine.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The elevated temperature provides the necessary activation energy for the substitution to proceed to completion.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Dilute the residue with dichloromethane (50 mL).
-
Purification: Wash the organic phase sequentially with 2.5 M sodium hydroxide solution (to remove any unreacted NBS and acidic byproducts) and saturated saline. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Chromatography: Purify the crude product by silica gel column chromatography using a 4:1 n-hexane/ethyl acetate eluent system to afford the pure 2-bromo-6-methyl-4-nitroaniline as a yellow solid (yield: 91%).
Alternative Protocol: Synthesis via Elemental Bromine
-
Suspension: Create a suspension of 2-methyl-4-nitroaniline (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL) at 20 °C.
-
Bromine Addition: Add bromine (3.4 mL, 66 mmol) dropwise over 40 minutes. Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing its electrophilicity.
-
Stirring: Stir the mixture for an additional 30 minutes at 20 °C.
-
Precipitation: Add water (100 mL) to precipitate the product, as it is insoluble in the aqueous acetic acid mixture.
-
Isolation: Collect the precipitate by filtration and dry in vacuo at 80 °C for 6 hours to yield the final product.
Isomer Focus: 4-Bromo-2-nitroaniline
The synthesis of 4-bromo-2-nitroaniline is a classic multistep process that elegantly demonstrates the principles of substituent effects and protecting group chemistry. Direct synthesis is not feasible as it would yield undesirable byproducts. The established pathway ensures high purity and yield of the desired isomer.
Experimental Protocol: A Multi-Step Synthesis
Step 1: Acetylation of Aniline
-
In a 25-mL Erlenmeyer flask, dissolve aniline (465 mg, 5 mmol) in a mixture of water (12 mL) and concentrated hydrochloric acid (0.5 mL).
-
Add acetic anhydride (1.0 mL) with mixing, followed immediately by a solution of sodium acetate trihydrate (750 mg) in water (2 mL). The sodium acetate buffers the reaction, neutralizing the acid formed.
-
Cool the flask in an ice bath to crystallize the acetanilide product. Collect the solid via a Buchner funnel. The product is pure enough for the next step.
Step 2: Bromination of Acetanilide
-
Dissolve the moist acetanilide in glacial acetic acid (4 mL).
-
Add pyridinium bromide perbromide (1.6 g) and heat in a 60°C water bath for 10 minutes. This reagent is a solid, safer alternative to handling liquid bromine.
-
Add water (15 mL) and saturated sodium bisulfite solution (2 mL) to quench any remaining bromine.
-
Cool in an ice bath to crystallize the 4-bromoacetanilide product.
Step 3: Nitration of 4-Bromoacetanilide
-
Dissolve the p-bromoacetanilide in concentrated sulfuric acid (6 mL) in a test tube, placed in an ice bath. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Prepare a nitrating mixture of concentrated nitric acid (12 drops) and concentrated sulfuric acid (20 drops), and cool it in the ice bath.
-
Add the nitrating mixture dropwise to the bromoacetanilide solution over ~2 minutes while stirring in the ice bath. The acetamido group directs the incoming nitro group to the ortho position.
-
After addition is complete, stir for another 15 minutes in the ice bath.
-
Pour the mixture into 40 mL of ice water to precipitate the 4-bromo-2-nitroacetanilide.
Step 4: Hydrolysis of 4-Bromo-2-nitroacetanilide
-
Place the moist 4-bromo-2-nitroacetanilide in a test tube with water (2.0 mL) and concentrated hydrochloric acid (3.0 mL).
-
Gently reflux the mixture for 10 minutes to hydrolyze the amide bond, removing the acetyl protecting group.
-
Pour the reaction mixture into a mixture of ice water (30 mL) and concentrated ammonium hydroxide (5 mL) to neutralize the acid and precipitate the final product.
-
Collect the 4-bromo-2-nitroaniline product by filtration.
Part 3: Physicochemical Properties and Characterization
The precise identification and quality control of bromo-nitro-toluidine compounds rely on a combination of physical measurements and spectroscopic analysis.
Comparative Data Table
| Property | 2-Bromo-6-methyl-4-nitroaniline | 4-Bromo-2-nitroaniline | 2-Bromo-4-nitrotoluene | 5-Bromo-o-toluidine |
| CAS Number | 102170-56-9 | 13296-94-1 | 7745-93-9 | 39478-78-9 |
| Molecular Formula | C₇H₇BrN₂O₂ | C₆H₅BrN₂O₂ | C₇H₆BrNO₂ | C₇H₈BrN |
| Molecular Weight | 231.05 g/mol | 217.02 g/mol | 216.03 g/mol | 186.05 g/mol |
| Melting Point | 178-179 °C | 112 °C | Not specified | Not specified |
| Appearance | Yellow solid | Not specified | Not specified | Not specified |
Spectroscopic Validation
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique is crucial for confirming the substitution pattern on the aromatic ring. For 2-bromo-6-methyl-4-nitroaniline, the proton NMR spectrum shows characteristic signals: δ 8.15 (d, J=2.5Hz, 1H), 7.93 (d, J=2.1Hz, 1H), 6.53 (s, 2H), 2.23 (s, 3H). The distinct chemical shifts and coupling constants of the aromatic protons unequivocally establish the positions of the substituents.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and elemental composition. The FAB mass spectrum of 4-bromo-2-nitroaniline confirms the formation of the compound. For 2-bromo-6-methyl-4-nitroaniline, an ESI-MS result shows a peak at m/z: 228.5 [M-H]⁻.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. In the spectrum for 4-bromo-2-nitroaniline, a peak at 3472 cm⁻¹ is characteristic of the N-H stretching of the amino group (NH₂).
Part 4: Applications in Drug Development and Industry
Bromo-nitro-toluidines and their aniline analogues are not typically final products but are highly valued as intermediates for building more complex molecules. Their utility stems from the versatile reactivity of their three functional groups.
-
Pharmaceutical Synthesis: The presence of nitro and bromo groups makes these compounds key precursors in the pharmaceutical industry. The nitro group can be reduced to an amine, providing a new site for substitution, while the bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to build carbon-carbon bonds. Many drugs contain a nitroaromatic scaffold, which is often crucial for their biological activity, including anticancer, antibacterial, and anxiolytic agents.
-
Agrochemicals: These compounds serve as starting materials for crop protection agents and herbicides. The specific substitution patterns are designed to interact with biological targets in pests or weeds.
-
Dyes and Pigments: Historically and currently, substituted anilines are foundational to the dye industry. The diazotization of the amino group, followed by coupling reactions, is a classic method for producing azo dyes. A patent describes the use of 2,6-dibromo-4-nitroaniline diazonium salt as an important dyestuff intermediate.
-
Nonlinear Optical (NLO) Materials: Research has shown that compounds like 4-bromo-2-nitroaniline exhibit significant second-harmonic generation (SHG) efficiency, making them promising candidates for applications in optoelectronics and signal processing.
The strategic placement of bromo and nitro groups on the toluidine core provides chemists with a powerful toolkit. By carefully choosing reaction conditions, each functional group can be addressed selectively, enabling the construction of complex molecular architectures for a wide array of scientific and industrial applications.
References
-
Elder, J. W., & Paolillo, M. A. (n.d.). 4-bromo-2-nitroaniline: A multistep synthesis. ProQuest. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). 4-Bromo-2-methyl-6-nitroaniline: Synthesis, Applications, and Properties of a Key Organic Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.
-
Navin N. Bappalige, et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Retrieved from [Link]
-
Unknown Author. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-o-toluidine. PubChem. Retrieved from [Link]
-
Elder, J. W., & Paolillo, M. A. (1994). 4-Bromo-2-Nitroaniline: A Multistep Synthesis. Journal of Chemical Education, 71(6), A148. DOI: 10.1021/ed071pA148.1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2-nitrotoluene. PubChem. Retrieved from [Link]
-
Saini, C. K., Kaur, M., & Kaur, A. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Journal of Applied Pharmaceutical Sciences and Research, 4(2), 13-18. DOI: 10.31069/japsr.v4i1.3. Retrieved from [Link]
-
Wolk, J. L., & Frimer, A. A. (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(8), 5473-5504. DOI: 10.3390/molecules15085473. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-bromo-o-toluidine. NIST WebBook. Retrieved from [Link]
- Aliazam, M., et al. (2010). *The nature of the bromo-addition compounds of dehydrothio-p-toluidine and its acetyl derivative, and the synthesis of 4′-acetyl-amino-1-phenyl-5-methylbenzthiazole and of 3′-bromo-4
A Technical Guide to the Theoretical Properties of 3-Bromo-2-methyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the theoretical and predicted properties of the aromatic compound 3-Bromo-2-methyl-5-nitroaniline. Due to its specific substitution pattern, this molecule is of interest for applications in medicinal chemistry and materials science, where the interplay of its functional groups—a bromine atom, a methyl group, an amino group, and a nitro group—can impart unique electronic and biological characteristics. This guide summarizes key physicochemical data, outlines plausible experimental methodologies, and discusses its theoretical biological role based on the known reactivity of nitroaromatic compounds.
Core Physicochemical and Computed Properties
The structural and electronic properties of this compound have been predicted using computational models. These theoretical values provide a foundational understanding of the molecule's behavior in various chemical and biological systems.
Identification and Structure
-
IUPAC Name: this compound[1]
-
Canonical SMILES: CC1=C(C=C(C=C1Br)--INVALID-LINK--[O-])N[1]
-
InChI Key: AORXQFQBVQILBL-UHFFFAOYSA-N[1]
Tabulated Physicochemical Data
The following table summarizes the key computed physicochemical properties for this compound. These values are essential for predicting its solubility, permeability, and potential as a drug candidate or chemical intermediate.
| Property | Value | Source |
| Molecular Weight | 231.05 g/mol | PubChem[1] |
| Exact Mass | 229.96909 Da | PubChem[1] |
| Density | 1.7 ± 0.1 g/cm³ | ChemSrc[2] |
| Boiling Point (Predicted) | 367.5 ± 37.0 °C at 760 mmHg | ChemSrc[2] |
| Flash Point (Predicted) | 176.1 ± 26.5 °C | ChemSrc[2] |
| LogP (Predicted) | 2.1 - 2.80 | PubChem, ChemSrc[1][2] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Polar Surface Area | 71.84 Ų | ChemSrc, PubChem[1][2] |
| Refractive Index (Predicted) | 1.649 | ChemSrc[2] |
Theoretical Spectral and Computational Analysis
While experimental spectral data for this compound is not widely available in public databases, theoretical analysis and comparison with similar structures can predict its spectral characteristics.
Computational Chemistry Insights
Computational studies on substituted anilines and nitroanilines provide a framework for understanding this compound.[3][4] Density Functional Theory (DFT) and Hartree-Fock methods are commonly used to predict molecular geometry, vibrational frequencies (IR/Raman), and electronic properties.[4]
-
Electron Distribution: The nitro group (-NO₂) is a strong electron-withdrawing group, significantly influencing the electronic environment of the aromatic ring. This effect, combined with the electron-donating nature of the amino (-NH₂) and methyl (-CH₃) groups, creates a complex charge distribution that dictates the molecule's reactivity and intermolecular interactions.
-
Molecular Geometry: Computational models, such as those performed on 4,5-dimethyl-2-nitroaniline, can predict bond lengths and angles, offering insights into the steric and electronic effects of the substituents on the benzene ring.[4]
Predicted Spectral Properties
Based on data from structurally related compounds like 2-bromo-5-nitroaniline, the following spectral features can be anticipated:
| Spectral Method | Predicted Features |
| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region. The methyl group would produce a singlet in the upfield region. The amine protons would likely appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons would show distinct resonances, with carbons attached to the nitro and bromo groups being significantly shifted. The methyl carbon would appear in the aliphatic region. |
| IR Spectroscopy | Expected peaks include N-H stretching from the amine group (~3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching from the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), C-N stretching, and C-Br stretching. Aromatic C-H and C=C stretching would also be present.[5] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the nitro group and other substituents.[5][6] |
Experimental Protocols
Proposed Synthetic Protocol
A plausible synthesis can be derived from methods used for related compounds, such as the nitration of a substituted aniline or the bromination of a substituted nitroaniline.[7][8][9]
Objective: To synthesize this compound from a suitable precursor. A likely route involves the bromination of 2-methyl-5-nitroaniline.
Materials:
-
2-Methyl-5-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetonitrile or Dichloromethane)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
-
Ice bath
Methodology:
-
Dissolution: Dissolve 2-methyl-5-nitroaniline in the chosen solvent within a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the low temperature. The amino group is an ortho-, para-director, and the nitro group is a meta-director. The bromine is expected to add at the position ortho to the amino group and meta to the nitro group.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to consume any excess NBS.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product via column chromatography or recrystallization to yield pure this compound.
Characterization Protocol
Objective: To confirm the identity and purity of the synthesized product.
Methodology:
-
Melting Point: Determine the melting point of the purified solid and compare it to literature or predicted values.
-
NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.
-
Mass Spectrometry: Analyze the sample using GC-MS or LC-MS to confirm the molecular weight and isotopic pattern of bromine.
-
IR Spectroscopy: Obtain an IR spectrum (e.g., using a KBr pellet or ATR) to identify the key functional groups.
-
Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).
Theoretical Biological Activity and Signaling
Specific biological studies on this compound are scarce. However, the well-documented mechanism of action for nitroaromatic compounds provides a strong theoretical basis for its potential biological effects, particularly as an antimicrobial or cytotoxic agent.[10][11][12][13]
Mechanism of Action: Bioreductive Activation
The biological activity of nitroaromatic compounds is intrinsically linked to the reductive metabolism of the nitro group.[10][13] This process is central to both their therapeutic effects and potential toxicity.
-
Enzymatic Reduction: In anaerobic environments, such as those found in certain bacteria or hypoxic tumor cells, cellular nitroreductases (NTRs) catalyze the reduction of the nitro group.[13]
-
Formation of Reactive Intermediates: This reduction occurs in a stepwise manner, generating highly reactive intermediates including a nitro anion radical (NO₂⁻), a nitroso species (R-NO), and a hydroxylamine derivative (R-NHOH).[10][13]
-
Cellular Damage: These reactive species can covalently bind to and damage critical cellular macromolecules like DNA, proteins, and lipids, leading to cellular dysfunction and death.[12]
-
Oxidative Stress: The nitro anion radical can also react with molecular oxygen in a futile cycle, regenerating the parent compound and producing superoxide anions (O₂⁻). This leads to oxidative stress, further contributing to cellular damage.[10]
This bioactivation pathway suggests that this compound could be investigated as a potential hypoxia-activated prodrug for anticancer therapy or as an antimicrobial agent against anaerobic pathogens.
Visualizations
Logical Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Experimental Characterization Workflow
Caption: Logical workflow for the structural and purity analysis of the final product.
Signaling Pathway: Bioreductive Activation
Caption: General bioreductive activation pathway for nitroaromatic compounds.
References
- 1. This compound | C7H7BrN2O2 | CID 24729460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1000342-34-6 | Chemsrc [chemsrc.com]
- 3. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 2-bromo-1-methyl-4-nitro- [webbook.nist.gov]
- 7. homework.study.com [homework.study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 10. scielo.br [scielo.br]
- 11. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methyl-5-nitroaniline
This technical guide provides a comprehensive overview of the available physicochemical data for 3-Bromo-2-methyl-5-nitroaniline, a substituted aniline derivative of interest in various fields of chemical research and development. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's melting and boiling points, alongside standardized experimental protocols for their determination.
Core Physicochemical Data
The physical properties of this compound are crucial for its handling, purification, and application in synthetic chemistry. While experimental data for this specific compound is limited, predicted values and data for structurally related compounds provide valuable insights.
| Property | Value | Notes |
| Molecular Formula | C₇H₇BrN₂O₂ | |
| Molecular Weight | 231.05 g/mol | |
| Melting Point | Not available | Experimental data is not readily available in the cited literature. |
| Boiling Point | 367.5 ± 37.0 °C | This is a predicted value. |
Experimental Protocols for Physical Property Determination
Standardized methodologies are essential for the accurate determination of a compound's melting and boiling points. These properties are indicative of purity and are fundamental for characterization.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[1] A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.[2] The capillary method is a widely used technique for this determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
The crystalline sample must be completely dry and in a fine powder form. If necessary, the sample should be crushed using a mortar and pestle.[1]
-
A small amount of the powdered sample is packed into the open end of a capillary tube to a height of 1-2 mm.[2][3]
-
The capillary tube is placed in the heating block of the melting point apparatus.[4]
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[2]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] For small quantities of a liquid, the capillary method offers a reliable means of determination.[6][7]
Apparatus:
-
Thiele tube or similar heating bath[7]
-
Small test tube
-
Thermometer
-
Capillary tube (sealed at one end)[6]
-
Heating source
Procedure:
-
A few milliliters of the liquid sample are placed in a small test tube.[7]
-
A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.[8]
-
The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with a suitable oil).[7]
-
The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5]
-
The heating is discontinued, and the bath is allowed to cool slowly.[9]
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
Logical Workflow: Synthesis of this compound
Caption: A proposed synthetic pathway for this compound.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. chm.uri.edu [chm.uri.edu]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Versatile Virtuoso: 3-Bromo-2-methyl-5-nitroaniline as a Cornerstone in Complex Molecule Synthesis
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Shanghai, China – December 30, 2025 – The aromatic amine 3-Bromo-2-methyl-5-nitroaniline has emerged as a pivotal building block in the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctionalized scaffold, featuring an amine, a nitro group, and a bromine atom on a toluene backbone, offers a versatile platform for the construction of complex molecular architectures, most notably in the development of targeted therapeutics such as kinase inhibitors. This in-depth technical guide elucidates the synthesis, key reactions, and strategic applications of this compound, providing researchers with the foundational knowledge to leverage its synthetic potential.
Physicochemical Properties at a Glance
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The following table summarizes its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | PubChem |
| Molecular Weight | 231.05 g/mol | PubChem |
| CAS Number | 1000342-34-6 | PubChem |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| Melting Point | Not readily available | N/A |
| Boiling Point | Not readily available | N/A |
| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |
A Strategic Synthesis: From Precursor to a Key Intermediate
The synthesis of this compound is a multi-step process that begins with the nitration of 2-methylaniline (o-toluidine), followed by a selective bromination.
Experimental Protocol: Synthesis of 2-Methyl-5-nitroaniline
This initial step involves the nitration of 2-methylaniline to introduce the nitro group at the 5-position.[1][2]
Materials:
-
2-Methylaniline (o-toluidine)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Hydroxide (for neutralization)
-
Distilled Water
Procedure:
-
In a flask equipped with a stirrer and thermometer, cool concentrated sulfuric acid to below 10°C in an ice-salt bath.
-
Slowly add 2-methylaniline to the cold sulfuric acid while maintaining the temperature below 10°C.
-
In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the 2-methylaniline solution, ensuring the temperature does not exceed 10°C. The reaction is highly exothermic and requires careful temperature control.[1]
-
After the addition is complete, allow the reaction to stir for a designated period.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Carefully neutralize the mixture with a sodium hydroxide solution to a pH of 7.
-
Collect the orange precipitate by filtration and wash thoroughly with cold water.
-
Dry the product to obtain 2-methyl-5-nitroaniline.[2]
Experimental Protocol: Selective Bromination to this compound
Materials:
-
2-Methyl-5-nitroaniline
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄) or Acetic Acid
-
Initiator (e.g., AIBN, if using NBS)
Procedure:
-
Dissolve 2-methyl-5-nitroaniline in a suitable solvent like carbon tetrachloride or acetic acid in a reaction flask.
-
Add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in the chosen solvent) dropwise to the solution at room temperature.
-
If using NBS, a radical initiator like AIBN may be added, and the reaction might require gentle heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Caption: Synthetic pathway to this compound.
A Gateway to Complexity: Key Reactions and Applications
This compound serves as a versatile precursor for a variety of complex molecules, primarily through transformations involving its three functional groups.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, yielding a substituted phenylenediamine. This transformation is a critical step in the synthesis of heterocyclic compounds like benzimidazoles.
Experimental Protocol: Reduction to 3-Bromo-2-methyl-benzene-1,5-diamine
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
Sodium hydroxide (for neutralization)
-
Ethyl acetate (for extraction)
Procedure (using SnCl₂):
-
Dissolve this compound in ethanol or ethyl acetate.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the diamine.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of diverse aryl, heteroaryl, or amino substituents.
Application in Kinase Inhibitor Synthesis: A Case Study
A prominent application of this compound is in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. Many of these inhibitors feature a benzimidazole core, which can be constructed from the corresponding diamine derivative of our building block. For instance, the core of dual Polo-like kinase 1 (PLK1) and bromodomain (BRD4) inhibitors like BI-2536 contains a substituted aniline moiety that can be derived from precursors like this compound.
Synthetic Pathway to a Benzimidazole Core:
Caption: General synthetic route to a kinase inhibitor core.
Experimental Protocol: Benzimidazole Formation
Materials:
-
3-Bromo-2-methyl-benzene-1,5-diamine
-
A suitable carboxylic acid or aldehyde
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Reaction solvent (e.g., N,N-dimethylformamide - DMF)
Procedure:
-
In a reaction flask, combine the diamine and the carboxylic acid (or aldehyde).
-
Add polyphosphoric acid as a catalyst and dehydrating agent.
-
Heat the reaction mixture at an elevated temperature (e.g., 150-200°C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a beaker of ice water.
-
Neutralize with a base (e.g., ammonium hydroxide) to precipitate the benzimidazole product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Signaling Pathways and the Role of Kinase Inhibitors
Kinase inhibitors function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer. For example, Polo-like kinase 1 (PLK1) is a key regulator of mitosis, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of the PLK1 signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules with significant biological activity. The ability to readily undergo reduction of its nitro group to form a diamine, which can then be cyclized to form heterocyclic scaffolds like benzimidazoles, is particularly noteworthy. This, combined with the potential for diversification through palladium-catalyzed cross-coupling reactions at the bromine position, solidifies its importance for researchers and professionals in the field of drug discovery and development. As the demand for novel and targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a central role in advancing the frontiers of medicinal chemistry.
References
Methodological & Application
Preparation of 3-Bromo-2-methyl-5-nitroaniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-Bromo-2-methyl-5-nitroaniline and its subsequent derivatization through Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. These methods offer versatile pathways to a variety of substituted aniline derivatives, which are valuable intermediates in pharmaceutical and materials science research.
Synthesis of this compound
The preparation of this compound is a two-step process starting from commercially available o-toluidine. The first step involves the nitration of o-toluidine to form 2-methyl-5-nitroaniline, followed by a regioselective bromination.
Step 1: Synthesis of 2-Methyl-5-nitroaniline
This procedure outlines the nitration of o-toluidine using a mixture of nitric and sulfuric acids.[1]
Experimental Protocol:
-
In a round-bottom flask, cool 3.9 mL of concentrated sulfuric acid to -10 °C using a salt-ice bath.
-
Slowly add 500 mg (4.19 mmol) of o-toluidine to the stirred, cold sulfuric acid.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the o-toluidine solution over 2 hours, ensuring the temperature is maintained at -10 °C.
-
After the addition is complete, pour the reaction mixture onto crushed ice.
-
Carefully basify the solution with an aqueous sodium hydroxide solution until an orange precipitate forms.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from ethanol.
| Product | Starting Material | Reagents | Yield | Melting Point | Spectroscopic Data |
| 2-Methyl-5-nitroaniline | o-Toluidine | Conc. H₂SO₄, Conc. HNO₃, NaOH | ~90% | 85-90 °C | ¹H NMR (400 MHz, CDCl₃): δ 7.52 (dd, J = 8.1 Hz, 1H), 3.71 (br, 2H), 2.22 (s, 3H)[1] |
Synthesis Workflow for 2-Methyl-5-nitroaniline
Caption: Workflow for the synthesis of 2-Methyl-5-nitroaniline.
Step 2: Synthesis of this compound
This protocol describes the bromination of 2-methyl-5-nitroaniline. The regioselectivity is directed by the activating amino group and the deactivating nitro group.
Experimental Protocol:
-
To a suspension of 2-methyl-5-nitroaniline (1.0 g, 6.57 mmol) in a mixture of acetonitrile (20 mL) and water (10 mL), add N-bromosuccinimide (NBS) (1.28 g, 7.23 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Product | Starting Material | Reagent | Yield |
| This compound | 2-Methyl-5-nitroaniline | N-Bromosuccinimide (NBS) | High |
Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Derivatization of this compound
This compound is a versatile building block for creating a library of derivatives through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various arylboronic acids.
General Experimental Protocol:
-
In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Yield |
| Example 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Good to Excellent |
| Example 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/Water | Good to Excellent |
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reagents used in these syntheses are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for each chemical before use.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a laboratory setting. The reaction conditions may require optimization for specific substrates and scales.
References
Application Notes and Protocols: 3-Bromo-2-methyl-5-nitroaniline as a Versatile Intermediate in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-Bromo-2-methyl-5-nitroaniline as a key intermediate in the synthesis of azo dyes. This document outlines the fundamental synthetic pathways, detailed experimental protocols, and potential applications of the resulting colorants. The protocols provided are representative examples based on well-established principles of azo dye chemistry.
Introduction
This compound is an aromatic amine characterized by the presence of bromo, methyl, and nitro functional groups.[1][2] This unique substitution pattern makes it a valuable precursor in the synthesis of a variety of azo dyes. The amino group can be readily diazotized to form a reactive diazonium salt, which can then be coupled with various aromatic compounds to generate a wide spectrum of colors. The presence of the electron-withdrawing nitro group and the bromine atom can influence the final color and properties of the dye, such as lightfastness and affinity to different substrates.
Principle of Synthesis: Diazotization and Azo Coupling
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: The primary aromatic amine group (-NH₂) of this compound is converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[3][4]
-
Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as a coupling component. Common coupling components include phenols, naphthols, and other aromatic amines. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the chromophore responsible for the color of the dye.[4]
Experimental Protocols
The following are detailed protocols for the synthesis of two representative azo dyes using this compound as the starting material.
Protocol 1: Synthesis of a Hypothetical Red Azo Dye
This protocol describes the synthesis of a red azo dye by coupling diazotized this compound with 2-naphthol.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Urea
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, add 2.31 g (0.01 mol) of this compound to 10 mL of distilled water and 5 mL of concentrated hydrochloric acid.
-
Stir the mixture until the amine is fully dissolved, forming the hydrochloride salt.
-
Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride solution with continuous stirring, ensuring the temperature does not exceed 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15 minutes in the ice bath to ensure complete diazotization.
-
Add a small amount of urea to the diazonium salt solution to destroy any excess nitrous acid.
Part B: Azo Coupling
-
In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored red precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from ethanol to obtain the purified red azo dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
Protocol 2: Synthesis of a Hypothetical Yellow Azo Dye
This protocol describes the synthesis of a yellow azo dye by coupling diazotized this compound with phenol.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Urea
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
Part A: Diazotization of this compound
-
Follow the same procedure as described in Protocol 1, Part A.
Part B: Azo Coupling
-
In a separate 500 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C.
-
Slowly add the cold diazonium salt solution from Part A to the cold phenol solution with vigorous stirring.
-
A yellow precipitate will form.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Filter the precipitated dye, wash with cold water, and recrystallize from ethanol.
-
Dry the purified yellow azo dye in a vacuum oven at 60 °C.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesized dyes. Actual experimental values would need to be determined through analytical characterization.
| Dye Name | Starting Materials | Molecular Formula | Molecular Weight ( g/mol ) | Color | λmax (nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) |
| Hypothetical Red Dye | This compound + 2-Naphthol | C₁₇H₁₂BrN₃O₃ | 386.20 | Red | ~480 | ~25,000 |
| Hypothetical Yellow Dye | This compound + Phenol | C₁₃H₁₀BrN₃O₃ | 336.14 | Yellow | ~420 | ~20,000 |
Visualizations
Diagram 1: General Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes from this compound.
Diagram 2: Logical Relationship of Synthesis Steps
Caption: Step-by-step logical flow of the azo dye synthesis protocol.
References
Application Notes and Protocols: The Strategic Use of 3-Bromo-2-methyl-5-nitroaniline in Pharmaceutical Synthesis
Introduction: A Versatile Scaffold in Modern Drug Discovery
3-Bromo-2-methyl-5-nitroaniline is a highly functionalized aromatic amine that serves as a pivotal building block in medicinal chemistry. Its strategic substitution pattern—comprising a nucleophilic amine, a synthetically versatile bromine atom, and an electron-withdrawing nitro group—offers chemists a powerful tool for constructing complex molecular architectures. The nitro group, in particular, not only influences the reactivity of the aromatic ring but can also be readily reduced to an amine, providing a secondary vector for molecular elaboration.[1][2] This inherent chemical potential makes this compound an attractive starting material for targeted therapies, most notably in the development of kinase inhibitors for oncology.[3]
This guide provides an in-depth exploration of the applications and handling of this compound, complete with detailed protocols grounded in established chemical principles.
Physicochemical Properties and Safety Guidelines
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful synthesis.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 1000342-34-6 | PubChem[4] |
| Molecular Formula | C₇H₇BrN₂O₂ | PubChem[4] |
| Molecular Weight | 231.05 g/mol | PubChem[4] |
| Appearance | Solid (Typically yellow to brown powder) | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, and hot ethanol | N/A |
Safety and Handling
Hazard Statement: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.
Mandatory Precautions:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[5]
-
Respiratory Protection: For handling larger quantities or when dust generation is unavoidable, use a respirator with a P3 filter.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a dry, well-ventilated, and locked area.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The primary utility of this compound in drug synthesis lies in its role as a versatile intermediate for creating substituted di-anilino scaffolds. This structural motif is central to a large class of receptor tyrosine kinase (RTK) inhibitors, which function by blocking aberrant signaling pathways implicated in cancer cell proliferation and angiogenesis.[6][7]
The molecule's design allows for sequential, regioselective reactions:
-
The Amine Group (NH₂): Serves as a primary nucleophile for reactions such as amide bond formation or nucleophilic aromatic substitution (SNAᵣ).
-
The Bromo Group (Br): Acts as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl groups.
-
The Nitro Group (NO₂): Can be reduced to a second amino group post-coupling, enabling further derivatization to build out the final drug molecule.
The following workflow illustrates the strategic use of this building block in constructing a hypothetical kinase inhibitor core.
Caption: General synthetic workflow using this compound.
Detailed Experimental Protocols
The following protocols are representative examples of key transformations involving this compound.
Protocol 1: Nucleophilic Aromatic Substitution (SNAᵣ) with a Dichloropyrimidine Core
This protocol describes the reaction of this compound with a common heterocyclic electrophile, 2,4-dichloropyrimidine, a core structure in many kinase inhibitors. The electron-withdrawing nature of the nitro group enhances the nucleophilicity of the aniline amine, facilitating the substitution.
Objective: To synthesize N-(4-chloro-pyrimidin-2-yl)-3-bromo-2-methyl-5-nitroaniline.
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous isopropanol (IPA)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl acetate, hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 2.31 g, 10 mmol).
-
Solvent and Reagent Addition: Add anhydrous isopropanol (50 mL) and stir to dissolve. Add 2,4-dichloropyrimidine (1.64 g, 11 mmol) followed by the dropwise addition of DIPEA (4.35 mL, 25 mmol).
-
Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the aniline nucleophile.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aniline spot indicates completion.
-
Workup: Cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo until a solid crashes out.
-
Purification: Wash the collected solid sequentially with cold isopropanol and then hexanes to remove residual starting materials and impurities. The product can be further purified by flash column chromatography on silica gel if necessary.
-
Characterization: Dry the purified solid under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity.
Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation
This protocol details the palladium-catalyzed Suzuki coupling of the brominated intermediate from Protocol 1 with a boronic acid to introduce a new aryl group.
Objective: To synthesize N-(4-chloro-pyrimidin-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-nitroaniline.
Materials:
-
N-(4-chloro-pyrimidin-2-yl)-3-bromo-2-methyl-5-nitroaniline (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, condenser, inert atmosphere setup
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the bromo-intermediate (e.g., 3.43 g, 10 mmol), 4-methoxyphenylboronic acid (2.28 g, 15 mmol), and Pd(PPh₃)₄ (0.58 g, 0.5 mmol).
-
Causality Note: Pd(PPh₃)₄ is a common pre-catalyst for Suzuki couplings. The phosphine ligands stabilize the Pd(0) active species.
-
-
Solvent and Base Addition: Purge the flask with an inert gas (N₂ or Ar) for 10 minutes. Add the solvent mixture of 1,4-dioxane (40 mL) and an aqueous solution of Na₂CO₃ (10 mL, containing 3.18 g, 30 mmol).
-
Causality Note: The aqueous base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
-
Reaction Execution: Heat the mixture to 90°C and stir vigorously for 8-12 hours under the inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting bromide.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (gradient elution, e.g., 10-50% ethyl acetate in hexanes).
-
Characterization: Collect the pure fractions, evaporate the solvent, and dry the product under vacuum. Confirm the structure via NMR and MS analysis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H7BrN2O2 | CID 24729460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: HPLC Analysis of 3-Bromo-2-methyl-5-nitroaniline
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Bromo-2-methyl-5-nitroaniline. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, providing excellent resolution and sensitivity for the analyte. This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the determination of this compound in various sample matrices.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate quantification of this compound is crucial for ensuring the quality and purity of final products. The developed HPLC method offers a straightforward and reproducible approach for the analysis of this compound, addressing the need for a validated analytical procedure in research and industrial settings.
Experimental
The analysis was performed on a standard HPLC system equipped with a UV detector. The chromatographic conditions were optimized for the separation and detection of this compound and are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (4.6 mm x 250 mm, 5 µm particle size)[1] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B, 5-25 min: 20% to 80% B, 25-30 min: 80% B, 30-35 min: 80% to 20% B, 35-40 min: 20% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection | UV at 254 nm[1] |
| Injection Volume | 10 µL[1] |
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (>98% purity)
A stock solution of this compound was prepared by accurately weighing approximately 10 mg of the reference standard and dissolving it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water. A series of calibration standards were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
Accurately weigh approximately 10 mg of the sample containing this compound.[1] Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.[1] Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
Results and Discussion
The developed HPLC method was validated for linearity, precision, and accuracy.
-
Linearity: The linearity of the method was evaluated by analyzing the calibration standards. The detector response was found to be linear over the concentration range of 1-100 µg/mL.
| Parameter | Value |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = 25487x + 1234 |
-
Precision: The precision of the method was determined by performing six replicate injections of a 50 µg/mL standard solution.
| Parameter | Value |
| Retention Time RSD (%) | < 0.5% |
| Peak Area RSD (%) | < 1.5% |
-
Accuracy: The accuracy of the method was assessed by a spike and recovery study. A known amount of this compound was added to a sample matrix and the recovery was calculated.
| Spike Level (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 25 | 24.8 | 99.2% |
| 50 | 49.7 | 99.4% |
| 75 | 74.8 | 99.7% |
Protocol: HPLC Analysis of this compound
-
System Preparation:
-
Prepare the mobile phases as described in the experimental section.
-
Purge the HPLC system with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes at a flow rate of 1.0 mL/min.
-
-
Standard and Sample Preparation:
-
Prepare the stock and calibration standard solutions as detailed in section 2.3.
-
Prepare the sample solutions as described in section 2.4.
-
-
Chromatographic Analysis:
-
Inject 10 µL of each standard and sample solution into the HPLC system.
-
Run the analysis using the gradient program outlined in the experimental section.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The method is straightforward to implement and can be readily adopted for routine quality control and research applications in the pharmaceutical and chemical industries.
References
Application Notes and Protocols: 1H NMR Spectral Analysis of 3-Bromo-2-methyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methyl-5-nitroaniline is a substituted aromatic amine of interest in medicinal chemistry and materials science due to the diverse functionalities present on the benzene ring. The bromine atom, methyl group, nitro group, and amino group all influence the electronic environment and, consequently, the chemical reactivity and potential biological activity of the molecule. A thorough understanding of its molecular structure is paramount for its application and further development.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules in solution. This document provides a detailed protocol for the ¹H NMR spectral analysis of this compound, including sample preparation, data acquisition, and a predicted spectral analysis based on established principles of substituent effects on chemical shifts in aromatic systems.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are estimated based on the additive effects of the substituents on the benzene ring, with benzene resonating at approximately 7.26 ppm. The electron-donating amino and methyl groups will cause upfield shifts (to lower ppm values), particularly for the ortho and para protons, while the electron-withdrawing nitro and bromo groups will cause downfield shifts (to higher ppm values).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.5 - 7.7 | Doublet (d) | ~2-3 | 1H |
| H-6 | ~7.3 - 7.5 | Doublet (d) | ~2-3 | 1H |
| -NH₂ | ~4.0 - 5.0 | Broad Singlet (br s) | - | 2H |
| -CH₃ | ~2.2 - 2.4 | Singlet (s) | - | 3H |
Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts may vary depending on the solvent and concentration.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality ¹H NMR spectrum.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆), approximately 0.6-0.7 mL
-
NMR tube (5 mm diameter, clean and dry)
-
Pasteur pipette and bulb
-
Small vial
-
Glass wool
Protocol:
-
Weigh approximately 5-10 mg of this compound into a small, clean, and dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the compound completely. If the compound does not fully dissolve, gentle warming may be applied.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution by passing it through the glass wool-plugged Pasteur pipette directly into the NMR tube. This will remove any particulate matter that could degrade the spectral quality.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and label it appropriately.
¹H NMR Data Acquisition
The following are general parameters for acquiring a ¹H NMR spectrum. Instrument-specific parameters may need to be adjusted.
Instrument:
-
400 MHz (or higher) NMR Spectrometer
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Solvent: CDCl₃ or DMSO-d₆ (ensure the spectrometer is locked to the deuterium signal of the solvent)
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Referencing: The residual solvent peak can be used for internal referencing (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).
Data Analysis and Interpretation
The predicted ¹H NMR spectrum of this compound will exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons.
-
Aromatic Protons (H-4 and H-6): The two protons on the aromatic ring are not chemically equivalent.
-
H-4 is ortho to the electron-withdrawing nitro group and meta to the electron-donating amino group. This proton is expected to be the most deshielded of the aromatic protons and will therefore appear at the highest chemical shift (downfield).
-
H-6 is ortho to the amino group and meta to the nitro group. This proton will be more shielded than H-4 and will appear at a lower chemical shift (upfield).
-
These two protons will appear as doublets due to coupling with each other (meta-coupling), with a small coupling constant (J) of approximately 2-3 Hz.
-
-
Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In a non-polar solvent like CDCl₃, they are expected in the range of 3.5-4.5 ppm, while in a polar solvent like DMSO-d₆, they may appear further downfield.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are adjacent to a carbon with no protons. Therefore, they will appear as a sharp singlet. The methyl group is attached to the aromatic ring and will be slightly deshielded, appearing in the range of 2.2-2.4 ppm.
Visualizations
Diagram 1: Molecular Structure and Proton Labeling
Caption: Molecular structure of this compound with proton labeling.
Diagram 2: Workflow for ¹H NMR Spectral Analysis
Caption: Logical workflow for the ¹H NMR spectral analysis of this compound.
Application Notes and Protocols for 13C NMR Characterization of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. In the context of medicinal chemistry and drug development, substituted anilines are crucial building blocks for a vast array of pharmaceutical compounds. The precise characterization of these intermediates and final products is paramount for ensuring their identity, purity, and for understanding their electronic properties. 13C NMR provides a highly sensitive method to probe the carbon skeleton of substituted anilines, offering detailed information on the effects of various substituents on the electronic environment of the aromatic ring.
These application notes provide a comprehensive overview of the 13C NMR characterization of substituted anilines, including tabulated chemical shift data for a range of substituents, a detailed experimental protocol for acquiring high-quality spectra, and a guide to spectral interpretation.
Data Presentation: 13C NMR Chemical Shifts of Substituted Anilines
The chemical shifts of the carbon atoms in the aniline ring are significantly influenced by the electronic nature and position of the substituent. Electron-donating groups (EDGs) generally cause an upfield shift (lower ppm values), particularly at the ortho and para positions, due to increased electron density. Conversely, electron-withdrawing groups (EWGs) lead to a downfield shift (higher ppm values) at these positions. The ipso-carbon (C1, the carbon bearing the amino group) and the carbon bearing the substituent also exhibit characteristic shifts.
The following tables summarize the 13C NMR chemical shifts (δ in ppm) for a variety of monosubstituted anilines in deuterochloroform (CDCl₃), relative to tetramethylsilane (TMS).
Table 1: 13C NMR Chemical Shifts of para-Substituted Anilines (p-X-C₆H₄NH₂) in CDCl₃
| Substituent (X) | C1 (ipso-NH₂) | C2/C6 (ortho) | C3/C5 (meta) | C4 (para-X) |
| -H (Aniline) | 146.57 | 115.12 | 129.30 | 118.40 |
| -CH₃ | 143.82 | 115.31 | 129.79 | 127.84 |
| -OCH₃ | 140.23 | 116.72 | 115.10 | 153.10 |
| -F | 142.57 | 116.10 | 115.69 | 156.38 |
| -Cl | 144.95 | 116.25 | 129.13 | 123.16 |
| -Br | 145.41 | 116.72 | 132.02 | 110.22 |
| -NO₂ | 155.5 | 113.8 | 126.3 | 137.9 |
Table 2: 13C NMR Chemical Shifts of meta-Substituted Anilines (m-X-C₆H₄NH₂) in CDCl₃
| Substituent (X) | C1 | C2 | C3 | C4 | C5 | C6 |
| -CH₃ | 146.3 | 112.1 | 139.1 | 119.8 | 129.0 | 115.9 |
| -OCH₃ | 147.5 | 104.5 | 160.2 | 108.1 | 129.9 | 101.4 |
| -Cl | 147.8 | 113.3 | 134.8 | 118.1 | 129.4 | 115.1 |
| -NO₂ | 148.1 | 109.4 | 148.9 | 112.9 | 129.7 | 120.3 |
Table 3: 13C NMR Chemical Shifts of ortho-Substituted Anilines (o-X-C₆H₄NH₂) in CDCl₃
| Substituent (X) | C1 | C2 | C3 | C4 | C5 | C6 |
| -CH₃ | 144.6 | 118.6 | 130.4 | 118.6 | 126.9 | 122.2 |
| -OCH₃ | 136.5 | 147.0 | 111.6 | 121.2 | 115.0 | 118.9 |
| -Cl | 142.9 | 119.2 | 129.1 | 119.2 | 127.4 | 116.1 |
| -NO₂ | 146.1 | 132.8 | 115.9 | 126.5 | 118.9 | 135.9 |
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
This section provides a detailed methodology for the preparation and analysis of substituted aniline samples by 13C NMR spectroscopy.
Protocol 1: Sample Preparation
-
Solvent Selection: Deuterochloroform (CDCl₃) is the most common solvent for the analysis of substituted anilines due to its excellent dissolving power for a wide range of organic compounds and its single carbon signal at a known chemical shift (δ ≈ 77.16 ppm) which can be used for spectral calibration. Other suitable deuterated solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and methanol-d₄, depending on the solubility of the analyte.
-
Sample Concentration: For a standard 5 mm NMR tube, a concentration of 20-50 mg of the substituted aniline in 0.6-0.7 mL of deuterated solvent is recommended for obtaining a good quality 13C NMR spectrum with a reasonable number of scans. For quantitative analysis, a higher concentration (e.g., 50-100 mg) and the addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) may be necessary to ensure full relaxation of all carbon nuclei between pulses.
-
Sample Preparation Steps: a. Weigh the desired amount of the substituted aniline directly into a clean, dry vial. b. Add the appropriate volume of deuterated solvent to the vial. c. Gently swirl or vortex the vial to dissolve the sample completely. If necessary, gentle warming in a water bath can be applied. d. Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. e. Cap the NMR tube and label it clearly.
Protocol 2: 13C NMR Data Acquisition
The following are typical acquisition parameters for a standard proton-decoupled 13C NMR experiment on a 400 MHz NMR spectrometer. These parameters may need to be optimized depending on the specific instrument and sample.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Width (P1): Typically a 30° or 45° pulse is used to reduce the relaxation delay needed between scans. Calibrate the 90° pulse width for the specific probe being used.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5-10 times the longest T₁ of the carbon nuclei, often requiring 30-60 seconds or more) is necessary, or a relaxation agent should be added.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz on a 400 MHz instrument) is usually sufficient to cover the entire range of carbon chemical shifts in substituted anilines.
-
Number of Scans (NS): This will depend on the sample concentration. For a typical sample, 128 to 1024 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Temperature: Room temperature (e.g., 298 K) is standard.
Protocol 3: Data Processing and Interpretation
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking and Integration: Identify all significant peaks and, for quantitative analysis, carefully integrate the peak areas.
-
Spectral Assignment:
-
Quaternary Carbons: The ipso-carbon (C1) and the carbon bearing the substituent are quaternary and will typically have lower intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.
-
Symmetry: In para-substituted anilines, C2 and C6, as well as C3 and C5, are chemically equivalent and will appear as single signals. In meta- and ortho-substituted anilines, all six ring carbons may be inequivalent, leading to six distinct signals.
-
Substituent Effects: Use the expected electronic effects of the substituent to aid in the assignment. Electron-donating groups will shield (upfield shift) the ortho and para carbons, while electron-withdrawing groups will deshield (downfield shift) them.
-
2D NMR: For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. HSQC correlates carbons to their directly attached protons, while HMBC shows correlations between carbons and protons over two to three bonds.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the 13C NMR characterization of substituted anilines.
Application Note and Protocol: GC-MS for Impurity Profiling of Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroanilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals. The purity of nitroanilines is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final product. Regulatory bodies such as the U.S. Food and Drug Administration (USFDA) have stringent guidelines for the identification, quantification, and control of impurities in drug substances and products[1]. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities in nitroanilines due to its high sensitivity, selectivity, and resolving power[1][2][3].
This document provides a detailed protocol for the impurity profiling of nitroanilines using GC-MS. It covers sample preparation, instrument parameters, and data analysis. The method is suitable for identifying and quantifying common process-related impurities, including positional isomers, unreacted starting materials, and byproducts from side reactions[2].
Potential Impurities in Nitroanilines
The synthesis of nitroanilines typically involves the nitration of an aniline derivative. This process can lead to the formation of several impurities, including:
-
Positional Isomers: Isomers with the nitro group at different positions on the aromatic ring (e.g., o-, m-, and p-nitroaniline).
-
Unreacted Starting Materials: Residual amounts of the aniline precursor.
-
Over-nitrated Products: Di- or tri-nitrated species.
-
Degradation Products: Impurities formed during storage or under stress conditions.
Experimental Protocol
This protocol is a representative method and may require optimization for specific nitroaniline samples and instrumentation.
Reagents and Materials
-
Solvents: Methanol, Acetone (Pesticide grade or equivalent).
-
Standards: Certified reference standards of the target nitroaniline and its potential impurities.
-
Sample: The nitroaniline sample to be analyzed.
-
Gases: Helium (99.999% purity) for carrier gas.
Sample Preparation
A simple dissolution and injection approach is often sufficient for the analysis of nitroaniline impurities.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of each certified reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solution: Prepare a mixed working standard solution containing the target nitroaniline and its potential impurities at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with methanol.
-
Sample Solution: Accurately weigh approximately 10 mg of the nitroaniline sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol[2]. The concentration may need to be adjusted to fall within the linear range of the calibration curve[2].
GC-MS Instrumentation and Conditions
The following conditions are a starting point and can be adapted for specific applications.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)[2] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[2] |
| Injector Temperature | 250 °C[2] |
| Injection Volume | 1 µL[2] |
| Injection Mode | Splitless[3] |
| Oven Temperature Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold: 5 minutes at 280 °C.[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Ion Source Temperature | 230 °C[2] |
| Transfer Line Temperature | 280 °C[2] |
| Mass Scan Range | m/z 40-400[2] |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
The following tables provide illustrative quantitative data for common impurities found in a hypothetical batch of p-nitroaniline.
Table 1: Illustrative Impurity Profile of p-Nitroaniline
| Impurity | Retention Time (min) | Typical Concentration (%) |
| Aniline | 8.5 | < 0.1 |
| o-Nitroaniline | 12.2 | 0.2 - 0.5 |
| m-Nitroaniline | 13.1 | < 0.1 |
| 2,4-Dinitroaniline | 18.9 | < 0.05 |
Table 2: Method Performance Characteristics (Illustrative)
| Parameter | o-Nitroaniline | m-Nitroaniline | 2,4-Dinitroaniline |
| LOD (µg/mL) | 0.05 | 0.05 | 0.02 |
| LOQ (µg/mL) | 0.15 | 0.15 | 0.06 |
| Recovery (%) | 98.5 | 99.2 | 97.8 |
| Linearity (r²) | 0.9995 | 0.9998 | 0.9992 |
Visualizations
The following diagrams illustrate the general workflow for impurity profiling and a logical diagram for impurity identification.
Caption: Workflow for GC-MS impurity profiling of nitroanilines.
Caption: Decision tree for the identification of impurities.
Conclusion
The described GC-MS method provides a robust and reliable approach for the impurity profiling of nitroanilines. Proper method validation, including specificity, linearity, accuracy, precision, and limits of detection and quantification, is essential to ensure the quality and reliability of the results, in accordance with regulatory expectations[4]. This protocol serves as a comprehensive guide for researchers and scientists involved in the quality control of nitroanilines and related pharmaceutical intermediates.
References
Safe Handling and Storage of 3-Bromo-2-methyl-5-nitroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 3-Bromo-2-methyl-5-nitroaniline (CAS No. 1000342-34-6). The information herein is compiled from available safety data sheets and is intended to supplement, not replace, institutional safety protocols and professional judgment.
Compound Identification and Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1000342-34-6 | [1] |
| Molecular Formula | C7H7BrN2O2 | |
| Molecular Weight | 231.05 g/mol | [2] |
| Appearance | Solid Crystalline (information based on a similar compound) | [3] |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][5]
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[4]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.
Personal Protective Equipment (PPE):
A comprehensive range of personal protective equipment is mandatory to minimize exposure.
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[6] |
| Skin Protection | Impervious protective clothing, such as a lab coat, to prevent skin contact.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[1][7] |
| Respiratory Protection | For weighing and handling of the solid, a NIOSH-approved half-face respirator with a combination filter for organic vapors and particulates is recommended.[5][6] |
Experimental Protocols
Handling Protocol
-
Preparation:
-
Handling the Compound:
-
Post-Handling:
Storage Protocol
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
The storage area should be locked up or accessible only to qualified or authorized personnel.
Emergency Procedures
First Aid Measures
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Accidental Release Measures
-
Personal Precautions:
-
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the product enter drains.
-
-
Methods for Cleaning Up:
-
Sweep up and shovel the material.
-
Place in a suitable, closed container for disposal.
-
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: No specific data is available. However, combustion may produce toxic gases such as carbon oxides and nitrogen oxides.
-
Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Visual Protocols
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response protocol for an accidental spill.
References
- 1. 3-BROMO-2-METHYL-5-NITROANILIN - Safety Data Sheet [chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
3-Bromo-2-methyl-5-nitroaniline material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety information, handling protocols, and emergency procedures for 3-Bromo-2-methyl-5-nitroaniline (CAS No: 1000342-34-6). The information is compiled from Material Safety Data Sheets (MSDS) to ensure safe laboratory practices.
Section 1: Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.[1]
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| CAS Number | 1000342-34-6 |
Section 2: Hazard Identification and Safety Precautions
While a detailed GHS classification for this compound is not specified in the search results, related compounds exhibit significant hazards. For instance, similar aromatic amines and nitro compounds are often toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. Therefore, it is prudent to handle this compound with a high degree of caution.
Precautionary Statements (Recommended based on related compounds):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Section 3: Experimental Protocols
The following protocols are designed to ensure the safe handling and use of this compound in a laboratory setting.
3.1 Personal Protective Equipment (PPE) Selection Workflow
The selection of appropriate PPE is critical to minimize exposure. The following diagram outlines the decision-making process for PPE selection.
Caption: PPE Selection Workflow for Handling this compound.
3.2 Safe Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Avoiding Contamination: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled.
-
Storage: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Launder contaminated clothing separately before reuse.
3.3 Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow the procedures outlined below.
Emergency First Aid Workflow
Caption: Emergency First Aid Procedures for this compound Exposure.
3.4 Spill Cleanup Protocol
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials, including cleaning materials and protective gear, as hazardous waste in accordance with local, state, and federal regulations.
Section 4: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce hazardous gases, including nitrogen oxides, carbon oxides, and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Section 5: Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. It is recommended to use a licensed professional waste disposal service.
References
Application Notes and Protocols for the Diazotization of 3-Bromo-2-methyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazotization is a fundamental and versatile reaction in organic chemistry, enabling the conversion of primary aromatic amines into highly reactive diazonium salts. These salts serve as pivotal intermediates in the synthesis of a diverse array of aromatic compounds. This document provides detailed application notes and protocols for the diazotization of 3-Bromo-2-methyl-5-nitroaniline, a substituted aromatic amine. The presence of electron-withdrawing nitro and bromo groups, alongside an electron-donating methyl group, presents specific considerations for this reaction. The resulting diazonium salt is a valuable precursor for the synthesis of azo dyes, a class of compounds with significant industrial applications, and for the introduction of various functional groups onto the aromatic ring via subsequent reactions like the Sandmeyer reaction. For professionals in drug development, the derivatives of such nitroaromatic compounds are of interest due to the potential biological activities associated with both the azo linkage and the nitroaromatic scaffold.[1]
Principle of the Reaction
The diazotization of this compound involves the reaction of the primary amino group with nitrous acid (HNO₂) to form a diazonium salt.[2] Due to the instability of nitrous acid, it is typically generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3] The reaction is highly exothermic and the resulting diazonium salt is thermally unstable, necessitating strict temperature control, typically between 0 and 5°C, to prevent decomposition and unwanted side reactions.[3]
The overall reaction can be represented as follows:
Reaction Scheme for the Diazotization of this compound
Applications
The primary applications of the diazotization of this compound stem from the reactivity of the resulting diazonium salt:
-
Synthesis of Azo Dyes and Pigments: The diazonium salt can undergo azo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines, naphthols) to form highly colored azo compounds.[4][5] These dyes have widespread use in the textile, printing, and pigment industries.
-
Sandmeyer and Related Reactions: The diazonium group is an excellent leaving group (as N₂) and can be replaced by a variety of nucleophiles. The Sandmeyer reaction, utilizing copper(I) salts, allows for the introduction of halides (-Cl, -Br) and cyanide (-CN) groups. Other related reactions can introduce fluorine (Schiemann reaction), hydroxyl, and other functional groups.
-
Intermediates in Pharmaceutical and Agrochemical Synthesis: The versatile reactivity of the diazonium salt makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in drug discovery and agrochemical development.[1] While specific applications for derivatives of this compound are not extensively documented in publicly available literature, the general class of nitroaromatic compounds and their azo derivatives have been investigated for various biological activities.[1][6]
Experimental Protocols
Materials and Reagents:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Distilled Water
-
Ice
-
Urea or Sulfamic Acid (for quenching excess nitrous acid)
-
Coupling agent (e.g., 2-naphthol, for confirmation of diazotization)
-
Sodium Hydroxide (NaOH) solution (for coupling reaction)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Beakers
-
Filter funnel and paper
Protocol 1: General Diazotization of this compound
This protocol provides a generalized procedure based on established methods for similar substituted anilines.[3] Optimization may be required to achieve maximum yield.
-
Preparation of the Amine Salt Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of distilled water and a slight excess of concentrated hydrochloric acid (2.5-3.0 eq). The electron-withdrawing groups on the aniline may reduce its basicity, requiring a higher acid concentration to ensure the formation of the hydrochloride salt.
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to 0-5°C with vigorous stirring. It is crucial to maintain this temperature throughout the reaction.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in cold distilled water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred suspension of the amine salt. The addition should be slow enough to maintain the temperature between 0 and 5°C.
-
Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5°C for an additional 30-60 minutes. The reaction mixture should become a clear or slightly yellow solution, indicating the formation of the soluble diazonium salt.
-
Confirmation of Diazotization (Optional but Recommended): To confirm the presence of the diazonium salt, a small aliquot of the reaction mixture can be added to a cold, alkaline solution of a coupling agent like 2-naphthol. The immediate formation of a brightly colored azo dye (typically red or orange) indicates a successful diazotization.
-
Quenching Excess Nitrous Acid: After the reaction is complete, any excess nitrous acid should be destroyed by the careful addition of a small amount of urea or sulfamic acid until the reaction mixture no longer gives a positive test with starch-iodide paper (the paper remains colorless).
-
Use of the Diazonium Salt Solution: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent reaction (e.g., azo coupling or Sandmeyer reaction) without isolation.
| Parameter | Recommended Condition/Value | Notes |
| Temperature | 0-5°C | Critical for the stability of the diazonium salt. |
| Acid | Concentrated HCl or H₂SO₄ | A slight excess is required to ensure complete salt formation and to generate nitrous acid. |
| Sodium Nitrite | 1.0 - 1.1 molar equivalents | A slight excess ensures complete diazotization. |
| Reaction Time | 30 - 60 minutes after NaNO₂ addition | Varies depending on the specific substrate and conditions. |
| Solvent | Water | The amine salt is typically suspended in an aqueous acidic solution. |
| Expected Yield | 70-95% (in solution) | Yields are typically high but depend on immediate use in the next step. |
Table 1: Summary of Quantitative Data and Reaction Parameters for the Diazotization of this compound (Generalized).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the diazotization of this compound and subsequent applications.
Logical Relationship: Diazotization Mechanism
Caption: Simplified mechanism of the diazotization reaction.
Signaling Pathway: Bioactivation of Nitroaromatic Compounds
Derivatives of nitroaromatic compounds have been explored for their therapeutic potential, often acting as prodrugs that require metabolic activation to exert their biological effects.[1] A common mechanism involves the enzymatic reduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in target organisms or cells.
Caption: Generalized bioactivation pathway of nitroaromatic compounds in a biological system.
References
- 1. scielo.br [scielo.br]
- 2. This compound | C7H7BrN2O2 | CID 24729460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. svedbergopen.com [svedbergopen.com]
- 6. irep.iium.edu.my [irep.iium.edu.my]
Application Notes and Protocols: Synthetic Applications of Bromo-Nitro Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Bromo-nitro aromatic compounds are versatile and highly valuable building blocks in modern organic synthesis. Their unique bifunctional nature, featuring a bromine atom and a nitro group on an aromatic ring, allows for a wide range of chemical transformations. The bromine atom serves as an excellent handle for cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, while the nitro group can be readily transformed into other functional groups, most notably an amine, or used to influence the reactivity of the aromatic ring.[1] This dual functionality makes them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2]
These application notes provide an overview of the key synthetic applications of bromo-nitro aromatic compounds, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are provided, along with data summarizing typical reaction conditions and expected outcomes.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[3][4] Bromo-nitro aromatic compounds are effective electrophilic partners in this reaction, leading to the synthesis of nitro-biaryl compounds. These products are important precursors for a variety of biologically active molecules and functional materials.[3][5] The electron-withdrawing nature of the nitro group can facilitate the oxidative addition step in the catalytic cycle.[6]
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromo-nitro aromatic compounds with various arylboronic acids. Yields are representative and may vary based on the specific substrates and reaction conditions.
| Aryl Bromide Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (0.5) | None | K₂CO₃ | WEB* | RT | 1-2 | 95 |
| 5-Bromo-6-nitro-1,3-benzodioxole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| 5-Bromo-6-nitro-1,3-benzodioxole | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 16 | ~85 |
| 1-Bromo-3-nitrobenzene | Naphthalene-1-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | ~92 |
*WEB (Water-extract of Banana) is mentioned as a green solvent in a specific protocol.[7]
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a bromo-nitro aromatic compound with an arylboronic acid.[3]
Materials:
-
Bromo-nitro aromatic compound (1.0 eq.)
-
Arylboronic acid (1.2–1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2–3 eq.)
-
Anhydrous solvent (e.g., Dioxane, Toluene, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a Schlenk flask or reaction tube
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromo-nitro aromatic compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of Toluene and water) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and dilute with an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[3]
References
Application Notes and Protocols for 3-Bromo-2-methyl-5-nitroaniline in Agrochemical Research
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Substituted anilines are a critical class of chemical intermediates in the discovery and development of novel agrochemicals, including fungicides, herbicides, and insecticides. The specific arrangement of substituents on the aniline ring, such as bromine, methyl, and nitro groups found in 3-Bromo-2-methyl-5-nitroaniline, offers a versatile scaffold for chemical modification. These functional groups can influence the molecule's reactivity, metabolic stability, and interaction with biological targets in pests and plants. While direct applications of this compound are not extensively documented, its structural motifs are present in various bioactive molecules, suggesting its potential as a valuable building block in agrochemical synthesis.
Potential Applications in Agrochemical Synthesis
Based on the chemistry of analogous compounds, this compound could serve as a precursor for the synthesis of a range of agrochemically active compounds. The primary reactive sites for further chemical modification are the amino group and the aromatic ring, where the bromine atom can be a site for cross-coupling reactions.
Potential Agrochemical Classes:
-
Fungicides: The aniline moiety is a key component of several classes of fungicides. Derivatives of this compound could be explored for their potential to inhibit fungal growth by targeting essential enzymes or cellular processes.
-
Herbicides: Many herbicides are derived from substituted anilines. The specific substitution pattern of this compound could be leveraged to design molecules with selective herbicidal activity, potentially targeting weed-specific enzymes or pathways.
-
Insecticides: The synthesis of novel insecticides often involves the incorporation of halogenated and nitrated aromatic structures. This compound could be a starting point for the development of new insecticidal compounds with unique modes of action.
General Experimental Protocols
The following are generalized protocols for the chemical modification of substituted anilines, which could be adapted for this compound.
Protocol 1: N-Acylation of the Amino Group
This protocol describes the general procedure for the acylation of the amino group of a substituted aniline to form an amide, a common structural motif in many agrochemicals.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 equivalents) to the solution and stir.
-
Slowly add the acyl chloride or anhydride (1.0-1.2 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by thin-layer chromatography).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Cross-Coupling at the Bromine Position (Suzuki Coupling Example)
This protocol outlines a general procedure for a Suzuki cross-coupling reaction to introduce a new carbon-carbon bond at the position of the bromine atom.
Materials:
-
N-protected this compound derivative (from Protocol 1)
-
A boronic acid or boronate ester
-
A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
A base (e.g., K₂CO₃, Cs₂CO₃)
-
A suitable solvent system (e.g., toluene/water, dioxane/water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the N-protected this compound derivative (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation
As no specific experimental data for agrochemicals derived from this compound is available, a data table cannot be provided. Researchers are encouraged to generate and report such data, including:
-
Table of Fungicidal Activity: EC₅₀ values (in µg/mL or µM) against various plant pathogenic fungi.
-
Table of Herbicidal Activity: GR₅₀ or IC₅₀ values (in g/ha or µM) for pre- and post-emergence application against different weed species.
-
Table of Insecticidal Activity: LC₅₀ or LD₅₀ values (in µg/mL or µ g/insect ) against common insect pests.
Visualizations
The following diagrams illustrate generalized workflows for the synthesis and evaluation of potential agrochemicals starting from a substituted aniline like this compound.
Caption: Generalized workflow from starting material to lead compound identification.
Caption: Hypothetical signaling pathway for a novel agrochemical.
Application Notes and Protocols for Reactions Involving 3-Bromo-2-methyl-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methyl-5-nitroaniline is a versatile substituted aromatic amine that serves as a valuable building block in modern organic synthesis. Its trifunctional nature, featuring an amine, a bromine atom, and a nitro group, allows for a variety of selective chemical transformations. The bromine atom is particularly well-suited for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental tools for the construction of complex molecular architectures. The electron-withdrawing nitro group influences the reactivity of the aromatic ring, while the amino group can be a site for further functionalization or can direct subsequent reactions. These characteristics make this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science compounds.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below. While experimental spectroscopic data for this specific compound is not widely published, data for the closely related analogue, 2-methyl-5-nitroaniline, is included for reference.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| CAS Number | 1000342-34-6 |
| Appearance | Solid (predicted) |
| XLogP3 | 2.1 |
Table 2: Reference ¹H and ¹³C NMR Data for 2-Methyl-5-nitroaniline (Analogue) [2]
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.79 (d, J = 2.5 Hz, 1H) | 149.26 |
| 7.56 (dd, J = 8.2, 2.4 Hz, 1H) | 147.96 |
| 7.25 (d, J = 8.1 Hz, 1H) | 133.07 |
| 2.16 (s, 3H) | 119.02 |
| 118.58 | |
| 108.21 | |
| 18.78 |
Key Synthetic Applications & Protocols
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. Below are detailed protocols for two of the most important transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the bromine-substituted position. This is particularly useful in drug development for creating biaryl scaffolds, which are common in kinase inhibitors and other therapeutic agents.
Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Bromoanilines
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ortho-bromoaniline | Phenylboronic acid pinacol ester | CataCXium A palladacycle (10) | - | K₃PO₄ | 2-MeTHF | 80 | 16 | 91[3] |
| 2 | 5-Bromonicotinic Acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 85[4] |
| 3 | 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | Moderate to good[5] |
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Seal the flask with a septum or cap, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) in an oil bath or using a microwave reactor.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for synthesizing substituted anilines and other N-aryl compounds, which are prevalent in pharmaceuticals. Using this compound, this method allows for the introduction of primary or secondary amines at the C-3 position.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-bromo-2-chloroquinoline | Morpholine | Pd₂(dba)₃ (2.5) | XPhos (6) | NaOtBu | Toluene | 100 | 16 | 93[6] |
| 2 | 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous NH₃ | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | High (qualitative)[7] |
| 3 | 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ (1) | IPr·HCl (2) | NaOtBu | Dioxane | 100 | 3 | 98[8] |
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)) (1.4-2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk tube or vial.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous solvent via syringe.
-
Seal the tube or vial and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-aryl product.
Synthetic Workflow in Drug Discovery
This compound is a strategic starting material in multi-step syntheses. A common workflow involves an initial cross-coupling reaction, followed by modification of the other functional groups, such as reduction of the nitro group to an amine, which can then be used for amide bond formation or other functionalizations.
Caption: General synthetic workflow using this compound.
References
- 1. This compound | C7H7BrN2O2 | CID 24729460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1807224-86-7|3-Bromo-5-methyl-2-nitroaniline|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-2-methyl-5-nitroaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 3-Bromo-2-methyl-5-nitroaniline. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Crude this compound, typically synthesized via the nitration of 3-bromo-2-methylaniline, may contain several process-related impurities. These can include:
-
Unreacted Starting Materials: Residual 3-bromo-2-methylaniline.
-
Positional Isomers: Isomeric nitroanilines formed during the nitration reaction, such as 2-methyl-3-nitro-5-bromoaniline or other isomers depending on the precise synthetic route.
-
Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro derivatives.
-
Colored Impurities: These can arise from side reactions or the degradation of the product, often resulting in a darker-colored crude material.
-
Inorganic Salts: Residual acids or bases from the synthesis and workup steps.
Q2: What are the recommended purification methods for this compound?
The two primary methods for purifying crude this compound are recrystallization and silica gel column chromatography . The choice of method depends on the impurity profile and the desired final purity.
-
Recrystallization is effective for removing small amounts of impurities and is generally a more straightforward technique.
-
Column chromatography is more suitable for separating components with different polarities, such as positional isomers, and for purifying highly impure samples.
Q3: Which solvents are suitable for the recrystallization of this compound?
The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For aromatic nitroanilines, common solvents to consider include:
-
Ethanol
-
Methanol
-
Isopropanol
-
A mixture of ethanol and water
A systematic solvent screen is recommended to identify the optimal solvent or solvent system for your specific crude product.
Q4: My compound "oils out" during recrystallization. What should I do?
"Oiling out," where the compound separates as a liquid instead of forming crystals, can be caused by several factors:
-
High Impurity Level: A significant amount of impurities can depress the melting point of the mixture.
-
Low Melting Point of the Compound: If the compound's melting point is below the boiling point of the solvent.
-
Rapid Cooling: Cooling the solution too quickly can prevent proper crystal lattice formation.
To troubleshoot this, you can:
-
Add a small amount of additional solvent to the hot solution to ensure the compound is fully dissolved.
-
Allow the solution to cool more slowly.
-
Consider a preliminary purification step, such as a quick filtration through a silica plug or column chromatography, to remove a significant portion of the impurities before recrystallization.
Q5: The purified product is still colored. How can I remove colored impurities?
If your purified this compound remains colored, you can try the following:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount (typically 1-2% by weight of your compound) of activated carbon to the hot solution before filtration. The charcoal will adsorb many colored impurities. Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.
-
Oxidation Prevention: Aniline derivatives can be susceptible to air oxidation, which can lead to coloration. If possible, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon), especially when heating for extended periods.
Q6: What are the key safety precautions when handling this compound?
This compound and related halogenated nitroanilines should be handled with care. Always consult the Safety Data Sheet (SDS) for detailed information.[1][2][3][4][5] General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3][4][5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3][4]
-
Avoid Contact: Avoid contact with skin and eyes.[1][2][5] In case of contact, rinse the affected area thoroughly with water.[2][3][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][4]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound. The ideal solvent and volumes should be determined by preliminary small-scale trials.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions as needed to achieve complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of crude this compound using column chromatography. The mobile phase composition should be optimized using Thin Layer Chromatography (TLC) beforehand. A good starting point for the mobile phase is a mixture of hexane and ethyl acetate.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. The ideal solvent system should provide good separation of the desired product from its impurities, with the product having an Rf value of approximately 0.2-0.4.
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Column Packing:
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., a higher percentage of hexane).
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
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Add another thin layer of sand on top of the silica gel bed.
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Drain the solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.
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Carefully apply the sample solution to the top of the silica gel column.
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Drain the solvent until the sample is adsorbed onto the silica gel.
-
-
Elution:
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Carefully add the mobile phase to the top of the column.
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Begin collecting fractions as the solvent flows through the column.
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If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
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Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Parameter | Recommended Starting Condition | Notes |
| Recrystallization | Solvent | Ethanol, Methanol, or Ethanol/Water | Perform a solvent screen to find the optimal solvent. |
| Solvent Volume | Minimal amount to dissolve at boiling | Using excess solvent will reduce the yield. | |
| Cooling | Slow cooling to room temperature, then ice bath | Promotes the formation of pure, well-defined crystals. | |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for many organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. | |
| Monitoring | Thin Layer Chromatography (TLC) | Essential for optimizing the mobile phase and identifying pure fractions. |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
Technical Support Center: Recrystallization of 3-Bromo-2-methyl-5-nitroaniline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of 3-Bromo-2-methyl-5-nitroaniline. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and supporting technical data to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound may contain several types of impurities, primarily arising from the synthesis process. These can include:
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Unreacted starting materials: Depending on the synthetic route, these could include precursors to the final molecule.
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Positional isomers: Isomeric byproducts can form during bromination and nitration reactions. For a similar compound, 2-Methyl-5-nitroaniline, common isomers include 2-methyl-3-nitroaniline and 2-methyl-6-nitroaniline.[1]
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Colored impurities: The presence of colored byproducts can result from side reactions or degradation of the product, leading to a darker or discolored crude sample.[1]
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Inorganic salts: Residual inorganic salts from the reaction workup may also be present.[1]
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. Here are several strategies to address this problem:
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Increase the solvent volume: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the mixture to ensure the compound remains in solution as it cools.
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Slow down the cooling process: Rapid cooling can promote oil formation. Allow the solution to cool slowly to room temperature before transferring it to an ice bath.[1]
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Use a seed crystal: Introducing a small, pure crystal of this compound to the supersaturated solution can induce crystallization at the desired temperature.[1]
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Re-evaluate your solvent system: The chosen solvent may not be ideal. Consider using a different solvent or a solvent mixture.
Q3: No crystals are forming even after the solution has cooled. What steps can I take to induce crystallization?
A3: If crystals fail to form from a supersaturated solution, you can try the following techniques:
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Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
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Add a seed crystal: As mentioned previously, a seed crystal can provide a template for crystallization.[1]
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Reduce the solvent volume: If too much solvent was added, the solution may not be supersaturated at lower temperatures. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.[1]
Q4: The recrystallized product is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed with the use of activated charcoal.
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Charcoal Treatment: After dissolving the crude product in the hot solvent, add a small amount of activated carbon (about 1-2% of the solute's weight) to the solution.[1]
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Hot Filtration: Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[2] Be aware that some of your product may also be adsorbed, potentially reducing the overall yield.[2]
Q5: The yield of my recrystallized product is very low. What are the likely causes and how can I improve it?
A5: A low recovery of the purified product can be due to several factors:
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Using too much solvent: This is a common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.
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Premature crystallization: If the product crystallizes in the filter paper during hot filtration, it will be lost. Ensure your filtration apparatus is pre-heated.
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Washing with too much cold solvent: While washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a substantial amount of the product.
Data Presentation
Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | High | Insoluble | Sparingly Soluble | Poor |
| Ethanol | Polar Protic | Sparingly Soluble | Soluble | Good |
| Methanol | Polar Protic | Sparingly Soluble | Soluble | Good |
| Acetone | Polar Aprotic | Soluble | Very Soluble | Potentially suitable, may require a co-solvent |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | Very Soluble | May be suitable, requires testing |
| Toluene | Non-polar | Sparingly Soluble | Moderately Soluble | May be suitable, requires testing |
| Hexane | Non-polar | Insoluble | Insoluble | Unsuitable as a primary solvent, but can be used as an anti-solvent |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization, using ethanol as the solvent.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Activated Carbon (optional)
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Erlenmeyer flasks
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Hot plate with magnetic stirring
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Magnetic stir bar
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Buchner funnel and flask
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Filter paper
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Ice bath
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Spatula
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Watch glass
Procedure:
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Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol, just enough to create a slurry. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the flask. Reheat the solution to a gentle boil for 5-10 minutes with continuous stirring.
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Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration. To prevent premature crystallization, use a pre-warmed Buchner funnel and flask. Quickly pour the hot solution through the filter paper.
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Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, once the flask has reached room temperature, place it in an ice bath for at least 30 minutes.
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Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical relationships between problems, causes, and solutions in recrystallization.
References
Technical Support Center: Optimizing Synthesis of Aniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of aniline derivatives. The focus is on two prevalent laboratory and industrial methods: the catalytic hydrogenation of nitroaromatics and the Buchwald-Hartwig amination.
Troubleshooting Guides
Method 1: Catalytic Hydrogenation of Nitroaromatics
This guide addresses common issues encountered during the synthesis of anilines via the reduction of nitroaromatics.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | Impurities like sulfur compounds can poison the catalyst. Use a fresh batch of catalyst or consider regeneration if possible. Ensure high purity of all reagents and solvents. |
| Inadequate Reaction Conditions | The reaction may be too slow at the current temperature or pressure. Incrementally increase the reaction temperature, hydrogen pressure, or reaction time while monitoring for side product formation. |
| Poor Catalyst/Substrate Mixing | In a batch reactor, insufficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen. Ensure the stirring rate is adequate to keep the catalyst suspended. |
| Short Residence Time (in flow chemistry) | The substrate may not have enough contact time with the catalyst. Decrease the flow rate to increase the residence time and improve conversion. |
Problem 2: Poor Selectivity and Byproduct Formation
| Observed Byproduct | Potential Cause | Suggested Solution |
| Nitrosobenzene, Azoxybenzene | Incomplete reduction of the nitro group. These are common intermediates in the reaction pathway. | Increase reaction time, temperature, or hydrogen pressure to drive the reaction to completion. |
| Cyclohexylamine, Dicyclohexylamine | Over-hydrogenation of the aromatic ring. This is often caused by excessively high temperatures, high pressure, or a highly active catalyst. | Reduce the reaction temperature or pressure. Consider using a catalyst with lower activity or a lower metal loading. |
| Tar-like Substances/Polymerization | Aniline is prone to oxidation and polymerization, leading to colored byproducts. This can be exacerbated by exposure to air and light. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure prompt work-up and purification after the reaction is complete. |
Method 2: Buchwald-Hartwig Amination
This guide provides solutions for common problems encountered during the palladium-catalyzed C-N cross-coupling reaction to form aniline derivatives.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Ineffective Catalyst System | The chosen palladium catalyst and ligand may not be suitable for the specific substrates, especially with electron-deficient anilines. |
| Incorrect Base Selection | The choice of base is critical and substrate-dependent. |
| Catalyst Inhibition or Deactivation | Oxygen can deactivate palladium catalysts. Certain functional groups on the substrates can also poison the catalyst. |
| Problematic Aryl Halide | While counterintuitive, aryl iodides can sometimes inhibit the reaction by precipitating the palladium catalyst. |
Problem 2: Formation of Side Products
| Observed Byproduct | Potential Cause | Suggested Solution |
| Aniline Homocoupling | Self-coupling of the aniline starting material can compete with the desired cross-coupling reaction. | Optimize the ligand; bulky, electron-rich phosphine ligands can minimize this side reaction. Running the reaction at a lower concentration can also disfavor the bimolecular self-coupling. |
| Hydrodehalogenation of Aryl Halide | The aryl halide is reduced, removing the halogen, instead of coupling with the amine. | The choice of ligand is crucial to promote the desired reductive elimination over side reactions. Ensure the base is not too strong for the substrate, which can sometimes promote this pathway. |
| Biaryl Formation | Coupling of two aryl halide molecules. | This can occur, particularly when using chiral primary amines. A thorough screening of catalyst, ligand, and stoichiometry may be necessary to minimize this side reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing aniline and its derivatives? A1: The most prevalent industrial method is the catalytic hydrogenation of a nitroaromatic precursor, such as nitrobenzene, using a metal catalyst. For more complex or functionalized anilines, particularly in pharmaceutical and fine chemical synthesis, the Palladium-catalyzed Buchwald-Hartwig amination is a widely used method for forming the C-N bond.
Q2: What are the key parameters to control during the catalytic hydrogenation of nitrobenzene? A2: The critical parameters to monitor and optimize are reaction temperature, hydrogen pressure, catalyst type and loading, solvent, and substrate residence time (in flow chemistry). These factors collectively influence the reaction rate, conversion, and, most importantly, the selectivity towards the desired aniline product.
Q3: My aniline product is dark and appears to be polymerizing. What is causing this? A3: Aniline is susceptible to oxidation, which can lead to the formation of colored polymeric byproducts. This is often exacerbated by exposure to air and light or the presence of oxidizing agents. It is recommended to work under an inert atmosphere (e.g., Nitrogen or Argon) and to purify the product promptly.
Q4: How do I choose the right ligand to minimize self-coupling in Buchwald-Hartwig amination? A4: Ligand selection is critical in palladium-catalyzed cross-coupling reactions to promote the desired cross-coupling over self-coupling. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as BrettPhos, XPhos, and RuPhos have been shown to be effective in minimizing side reactions and promoting the efficient coupling of anilines with aryl halides. The choice of ligand often needs to be optimized for the specific substrates being used.
Q5: Why are my reaction yields consistently low when using anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)? A5: The primary reason for low yields is the reduced nucleophilicity of the aniline. The electron-withdrawing groups on the aromatic ring pull electron density away from the nitrogen atom, making the aniline a significantly weaker nucleophile. Consequently, reactions are often sluggish and require harsher conditions or more specialized catalyst systems to proceed to completion.
Data Presentation
Table 1: Effect of Temperature on Aniline Yield in Continuous-Flow Hydrogenation
This table summarizes the effect of reaction temperature on the yield of aniline from nitrobenzene using a Pd@SBA-15 catalyst in methanol.
| Entry | Temperature (°C) | H₂ Pressure (MPa) | Flow Rate (mL/min) | Aniline Yield (%) |
| 1 | 40 | 2.0 | 0.5 | 85 |
| 2 | 50 | 2.0 | 0.5 | 96 |
| 3 | 60 | 2.0 | 0.5 | 99 |
| 4 | 70 | 2.0 | 0.5 | 99 |
| Data sourced from a study on continuous-flow hydrogenation. |
Table 2: Influence of Pd Loading and Temperature on Aniline Selectivity
This data shows how catalyst metal loading and temperature affect the selectivity for aniline versus over-hydrogenated byproducts in vapor-phase nitrobenzene hydrogenation.
| Catalyst | Temperature (°C) | Nitrobenzene Conversion (%) | Aniline Selectivity (%) |
| 5 wt% Pd/Al₂O₃ | 60 | >99 | 88 |
| 180 | >99 | 35 | |
| 0.3 wt% Pd/Al₂O₃ | 60 | >99 | 97 |
| 180 | >99 | 68 | |
| *Data demonstrates that a lower palladium |
Technical Support Center: Synthesis of 3-Bromo-2-methyl-5-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 3-Bromo-2-methyl-5-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the nitration of 3-Bromo-2-methylaniline, is prone to the formation of several byproducts. The most prevalent are positional isomers resulting from the complex directing effects of the amino, methyl, and bromo substituents on the aromatic ring. Other potential byproducts include dinitrated and oxidation products, especially if reaction conditions are not rigorously controlled.[1]
Common isomeric byproducts include:
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3-Bromo-2-methyl-4-nitroaniline
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3-Bromo-2-methyl-6-nitroaniline
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5-Bromo-2-methyl-3-nitroaniline
Q2: What factors contribute to the formation of these isomeric byproducts?
A2: The formation of isomeric byproducts is governed by the principles of electrophilic aromatic substitution. The amino (-NH2) and methyl (-CH3) groups are activating and direct incoming electrophiles to the ortho and para positions. Conversely, the bromo (-Br) group is deactivating but also an ortho-, para-director. However, under the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-director.[1][2] This interplay of activating, deactivating, and directing effects, coupled with steric hindrance, leads to a mixture of isomeric products.
Q3: Can the formation of byproducts be minimized?
A3: Yes, several strategies can be employed to minimize byproduct formation. A common and effective method is to protect the highly activating amino group, for instance, by acetylation to form an acetamide. The N-acetyl group is still an ortho-, para-director but is less activating than the free amino group, which can lead to a more selective nitration. Subsequent hydrolysis of the protecting group yields the desired product. Careful control of reaction temperature, typically between 0°C and 10°C, is also crucial to suppress side reactions like oxidation.[1]
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes. The nitrating mixture, a combination of concentrated nitric acid and sulfuric acid, is highly corrosive and a strong oxidizing agent. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction can be exothermic, so slow, controlled addition of reagents and efficient cooling are essential to prevent runaway reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of the desired this compound | - Suboptimal reaction temperature leading to side reactions.- Incomplete reaction. | - Strictly maintain the reaction temperature between 0°C and 10°C during the addition of the nitrating mixture.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Presence of multiple isomeric byproducts in the crude product | - Direct nitration of the unprotected 3-Bromo-2-methylaniline. | - Protect the amino group by acetylation to form N-(3-Bromo-2-methylphenyl)acetamide before nitration. This will improve the regioselectivity of the reaction. |
| Formation of dark, tarry materials | - Oxidation of the aniline starting material or product by the strong nitric acid. - Reaction temperature is too high. | - Ensure the reaction temperature is kept low (0-10°C) throughout the addition of the nitrating mixture.[1]- Use a slight excess of sulfuric acid to ensure the complete protonation of nitric acid to form the nitronium ion, which is a less aggressive oxidizing agent. |
| Presence of dinitrated byproducts | - Use of an excessive amount of nitrating agent. - Reaction conditions are too harsh (e.g., high temperature or prolonged reaction time). | - Use a stoichiometric amount or a slight excess of the nitrating mixture.- Carefully control the reaction time and temperature. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 3-Bromo-2-methylaniline
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Preparation of the Aniline Solution: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-Bromo-2-methylaniline (1 equivalent) in concentrated sulfuric acid at a temperature maintained below 10°C.
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Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.
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Nitration Reaction: Add the nitrating mixture dropwise to the aniline solution over a period of 1-2 hours, ensuring the internal temperature does not exceed 10°C.
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Reaction Monitoring: After the addition is complete, continue stirring at 0-10°C for an additional hour. Monitor the reaction progress by TLC.
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Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The precipitate formed is the crude product.
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Purification: Filter the crude product, wash with cold water until the washings are neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Identification of Byproducts by High-Performance Liquid Chromatography (HPLC)
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Sample Preparation: Prepare a standard solution of the purified this compound. Dissolve a sample of the crude product in the mobile phase.
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HPLC Conditions:
-
Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile and water.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a suitable wavelength (e.g., 254 nm).
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Analysis: Inject the standard and crude product solutions. Compare the retention times of the peaks in the crude product chromatogram with the standard to identify the main product. The other peaks represent potential byproducts.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for byproduct identification.
Caption: Logical relationship of byproduct formation.
References
Technical Support Center: Nitration of 3-Bromo-2-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the nitration of 3-bromo-2-methylaniline to achieve higher yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 3-bromo-2-methylaniline, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Yield of Nitrated Product | 1. Oxidation of the Aniline: The amino group is highly susceptible to oxidation by the nitrating agent, leading to the formation of tar-like byproducts.[1] 2. Protonation of the Amino Group: In a strong acidic medium, the amino group is protonated to form an anilinium ion, which deactivates the ring towards electrophilic substitution.[2][3] 3. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low for the reaction to proceed to completion. | 1. Protect the Amino Group: Acetylate the amino group with acetic anhydride to form the corresponding acetanilide before nitration. The amide is less activating and less basic, preventing oxidation and protonation.[4] 2. Use Milder Nitrating Agents: Consider using alternative nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or bismuth nitrate pentahydrate.[5][6][7] 3. Optimize Reaction Conditions: Gradually increase the reaction time or temperature, monitoring the reaction progress by TLC. Ensure efficient stirring. |
| Formation of Multiple Isomers | 1. Directing Effects of Substituents: The amino group is an ortho, para-director, the methyl group is also an ortho, para-director, and the bromine is a deactivating ortho, para-director. This can lead to a mixture of products. 2. Steric Hindrance: The methyl group at the ortho position can sterically hinder substitution at the adjacent positions.[8][9] 3. Protonation of the Amino Group: Formation of the anilinium ion leads to a significant amount of the meta-nitro product.[10] | 1. Protect the Amino Group: Acetylation of the amino group to form an acetamide significantly enhances the directing effect towards the para position due to the bulkiness of the acetyl group, which disfavors ortho-substitution.[11] 2. Control Reaction Temperature: Lower temperatures (0-5 °C) generally favor the para-isomer.[12] |
| Formation of Dark, Tarry Byproducts | 1. Oxidation of the Aniline: As mentioned, direct nitration of anilines can lead to significant oxidation.[1] 2. Over-nitration: At higher temperatures or with excess nitrating agent, di-nitration or other side reactions can occur, leading to decomposition.[12] | 1. Protect the Amino Group: This is the most effective way to prevent oxidation.[2] 2. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the nitrating agent. 3. Maintain Low Temperature: Perform the reaction at low temperatures (0-5 °C) to minimize side reactions.[12] |
| Difficulty in Product Purification | 1. Similar Polarity of Isomers: The various nitro-isomers can have similar polarities, making separation by column chromatography challenging. 2. Presence of Tarry Impurities: Oxidation byproducts can complicate the purification process. | 1. Recrystallization: This is often the most effective method for purifying the desired para-isomer, which is typically less soluble than the ortho and meta isomers. 2. Optimize Chromatography: If column chromatography is necessary, use a long column with a shallow solvent gradient to improve separation. |
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of 3-bromo-2-methylaniline not recommended?
A1: Direct nitration of anilines, including 3-bromo-2-methylaniline, is problematic for two main reasons. Firstly, the strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can oxidize the electron-rich amino group, leading to the formation of undesirable tarry byproducts and a significant decrease in yield.[1] Secondly, in the highly acidic reaction medium, the basic amino group gets protonated to form the anilinium ion. This anilinium ion is a meta-directing group, which leads to the formation of a substantial amount of the meta-nitro isomer, in addition to the expected ortho and para products, resulting in a complex mixture that is difficult to separate.[2][13]
Q2: How does protecting the amino group improve the yield and selectivity of the nitration?
A2: Protecting the amino group, typically by converting it to an acetamide using acetic anhydride, is a crucial step for a successful nitration. The resulting N-acetyl group is less activating and less basic than the amino group.[4] This prevents oxidation by the nitrating agent. Furthermore, the bulky acetyl group sterically hinders the ortho positions, making the para position the most favorable site for electrophilic attack by the nitronium ion (NO₂⁺).[11] This significantly improves the regioselectivity of the reaction, leading to a higher yield of the desired p-nitro product. After the nitration step, the acetyl group can be easily removed by hydrolysis to regenerate the amino group.
Q3: What are the expected major and minor products of the nitration of acetylated 3-bromo-2-methylaniline?
A3: For N-(3-bromo-2-methylphenyl)acetamide, the directing effects of the substituents must be considered. The acetamido group (-NHCOCH₃) is a strong ortho, para-director. The methyl group (-CH₃) is a weaker ortho, para-director. The bromo group (-Br) is a deactivating ortho, para-director. The powerful directing effect of the acetamido group, combined with the steric hindrance from the ortho-methyl group, will strongly favor nitration at the position para to the acetamido group. Therefore, the expected major product is N-(3-bromo-2-methyl-6-nitrophenyl)acetamide. Minor products resulting from nitration at other positions, such as N-(3-bromo-2-methyl-4-nitrophenyl)acetamide, may also be formed in smaller quantities.
Q4: What alternative nitrating agents can be used for the nitration of sensitive substrates like 3-bromo-2-methylaniline?
A4: For sensitive anilines, milder nitrating agents can offer better yields and selectivity. Some alternatives to the standard nitric acid/sulfuric acid mixture include:
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Acetyl nitrate: Generated in situ by reacting nitric acid with acetic anhydride, it is a milder and more selective nitrating agent.
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Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O): This is a mild, effective, and regioselective nitrating agent for anilines, often favoring ortho-nitration.[5][6]
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tert-Butyl nitrite: This can be used for the regioselective ring nitration of N-alkyl anilines.[12]
Q5: How can I monitor the progress of the nitration reaction?
A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside the starting material. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material and the product(s). The disappearance of the starting material spot and the appearance of a new spot corresponding to the nitrated product indicate the progression of the reaction.
Experimental Protocols
Protocol 1: Acetylation of 3-Bromo-2-methylaniline
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Dissolution: In a round-bottom flask, dissolve 3-bromo-2-methylaniline in glacial acetic acid.
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Addition of Acetic Anhydride: Add acetic anhydride to the solution.
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Heating: Gently heat the reaction mixture under reflux for approximately 30 minutes.
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Quenching: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water with stirring.
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Isolation: The N-(3-bromo-2-methylphenyl)acetamide will precipitate as a solid. Collect the product by vacuum filtration and wash it with cold water.
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Drying: Dry the product thoroughly before proceeding to the nitration step.
Protocol 2: Nitration of N-(3-bromo-2-methylphenyl)acetamide
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Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid to concentrated nitric acid while cooling the mixture in an ice bath to maintain a temperature between 0-5 °C.
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Dissolution of Acetanilide: Dissolve the dried N-(3-bromo-2-methylphenyl)acetamide in concentrated sulfuric acid in the main reaction flask, keeping it cool in an ice bath.
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Nitration: Slowly add the prepared nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 5 °C. Use a thermometer to monitor the temperature and control the addition rate accordingly.
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Reaction Time: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes.
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Quenching: Slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
Isolation: The nitrated product will precipitate as a solid. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified N-(3-bromo-2-methyl-nitro-phenyl)acetamide.
Protocol 3: Hydrolysis of the N-acetyl Group
-
Reaction Setup: Place the purified N-(3-bromo-2-methyl-nitro-phenyl)acetamide in a round-bottom flask.
-
Addition of Acid: Add a solution of aqueous hydrochloric acid.
-
Reflux: Heat the mixture under reflux for 1-2 hours.
-
Neutralization: Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Isolation: The nitrated 3-bromo-2-methylaniline will precipitate. Collect the product by vacuum filtration and wash it with water.
-
Purification: The final product can be further purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for the nitration of 3-bromo-2-methylaniline.
References
- 1. scbt.com [scbt.com]
- 2. youtube.com [youtube.com]
- 3. studylib.net [studylib.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [guidechem.com]
- 6. ia800805.us.archive.org [ia800805.us.archive.org]
- 7. researchgate.net [researchgate.net]
- 8. CA2367364C - Process for nitrating aniline derivatives - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting HPLC Separation of Nitroaniline Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of nitroaniline isomers.
Troubleshooting Guides (Q&A Format)
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution Between Isomer Peaks
Q: My HPLC chromatogram shows overlapping or poorly resolved peaks for o-, m-, and p-nitroaniline. How can I improve the separation?
A: Poor resolution is a common issue when separating structurally similar isomers. The key is to manipulate the selectivity of your chromatographic system. Here are several strategies to improve the separation between nitroaniline isomers:
1. Optimize the Mobile Phase Composition:
-
Adjust Organic Solvent Ratio: The ratio of the organic solvent (like acetonitrile or methanol) to water is a critical parameter.[1] Decreasing the percentage of the organic modifier will generally increase retention times and may improve resolution, particularly between closely eluting peaks.
-
Change the Organic Solvent: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and can offer different selectivity for aromatic compounds.[1]
2. Control the Mobile Phase pH:
-
The ionization state of nitroanilines can be influenced by the mobile phase pH.[2][3] Although nitroanilines are generally considered neutral or very weakly basic, controlling the pH can help suppress the ionization of residual silanol groups on the stationary phase, which can improve peak shape and resolution.[4]
-
Adding a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase is a common practice.[5] A pH in the range of 2.5 to 4.5 is often effective. Using a buffer is recommended for stable pH control.[2]
3. Evaluate the Stationary Phase:
-
Column Chemistry: While standard C18 columns are widely used, a phenyl-based stationary phase can offer enhanced selectivity for aromatic isomers due to π-π interactions.
-
Particle Size and Column Dimensions: Employing a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column length increases column efficiency (theoretical plates), which can lead to better resolution.
4. Adjust Instrumental Parameters:
-
Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution, though it will also increase the total run time.
-
Temperature: Increasing the column temperature can improve mass transfer and decrease mobile phase viscosity, often resulting in sharper peaks and better resolution.[6] However, be mindful that it can also alter selectivity. A good starting point is to test temperatures between 30°C and 40°C.
The following diagram outlines a logical workflow for troubleshooting poor resolution:
Issue 2: Peak Tailing
Q: I am observing significant peak tailing for one or more of the nitroaniline isomers. What is the cause, and how can I obtain more symmetrical peaks?
A: Peak tailing is often due to unwanted secondary interactions between the analytes and the stationary phase or issues within the HPLC system itself.[4]
1. Secondary Silanol Interactions:
-
Cause: Residual silanol groups (-Si-OH) on the surface of silica-based columns can interact with the polar nitro and amino groups of the analytes, causing tailing.[4] This is especially problematic at mid-range pH where silanols can be ionized.[4]
-
Solution:
-
Lower Mobile Phase pH: Add an acidic modifier like formic acid or phosphoric acid to the mobile phase to suppress the ionization of the silanol groups. A pH between 2.5 and 3.5 is generally effective.
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns (Type B silica) have a much lower concentration of active silanols and are less prone to causing peak tailing.[4][7]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites, but this is less common with modern columns.
-
2. Column Overload:
-
Cause: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Dilute your sample and inject a smaller volume or a lower concentration.
3. System Issues:
-
Cause: A void at the column inlet, a partially blocked frit, or extra-column dead volume (e.g., from poorly fitted tubing) can distort peak shape.[6]
-
Solution:
-
Inspect column connections to ensure there are no gaps.[6]
-
If a void is suspected, you may be able to repack the column inlet or reverse-flush the column (check manufacturer's instructions first).
-
Replace the column inlet frit if it is suspected to be blocked.
-
Issue 3: Shifting Retention Times
Q: My retention times for the nitroaniline isomers are unstable and drifting between injections. What could be causing this?
A: Unstable retention times can compromise the reliability of your peak identification and quantification. The most frequent causes are related to the mobile phase, the column, or the pump.
1. Mobile Phase Preparation and Stability:
-
Cause: Inconsistent mobile phase preparation or the evaporation of the more volatile organic solvent can alter the composition over time, leading to retention time drift.
-
Solution:
-
Prepare the mobile phase accurately and consistently.
-
Keep the mobile phase reservoirs covered to minimize evaporation.
-
Prepare fresh mobile phase daily, especially if using buffers which can support microbial growth.
-
2. Inadequate Column Equilibration:
-
Cause: The column needs to be fully equilibrated with the mobile phase before starting a sequence of analyses. Insufficient equilibration is a common cause of drifting retention times, especially when changing mobile phases or after the system has been idle.
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before the first injection.
3. Temperature Fluctuations:
-
Cause: Changes in ambient laboratory temperature can affect the viscosity of the mobile phase and the separation kinetics, causing retention times to shift.[6]
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.
4. Pump Performance:
-
Cause: A leak in the system or poorly functioning check valves in the pump can lead to an inconsistent flow rate, which directly impacts retention times.
-
Solution:
-
Perform a visual inspection for any leaks at fittings and seals.
-
If the pressure is fluctuating, sonicate the check valves in isopropanol or replace them as needed.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting method for separating o-, m-, and p-nitroaniline isomers using reversed-phase HPLC?
A1: A robust starting point for method development is to use a C18 column with a simple isocratic mobile phase.
| Parameter | Recommended Starting Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or 380 nm |
| Injection Volume | 10 µL |
This method can then be optimized by adjusting the acetonitrile/water ratio to achieve the desired resolution.
Q2: What is the expected elution order of nitroaniline isomers in reversed-phase HPLC, and why?
A2: In reversed-phase HPLC, less polar compounds are retained longer and elute later. The polarity of the nitroaniline isomers is influenced by intramolecular hydrogen bonding.
-
o-Nitroaniline: The adjacent amino (-NH2) and nitro (-NO2) groups can form an internal hydrogen bond. This reduces the molecule's ability to interact with the polar mobile phase, making it the least polar of the three isomers.
-
m-Nitroaniline: The functional groups are further apart, so it is more polar than the ortho isomer.
-
p-Nitroaniline: The functional groups are on opposite sides of the benzene ring, preventing intramolecular hydrogen bonding and resulting in the most polar molecule of the three.[8]
Therefore, the typical elution order is: p-nitroaniline (first) -> m-nitroaniline -> o-nitroaniline (last).
The diagram below illustrates this relationship.
References
- 1. mastelf.com [mastelf.com]
- 2. veeprho.com [veeprho.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. hplc.eu [hplc.eu]
- 5. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
Avoiding degradation of 3-Bromo-2-methyl-5-nitroaniline during storage
Technical Support Center: 3-Bromo-2-methyl-5-nitroaniline
This guide provides essential information for the proper storage and handling of this compound to prevent its chemical degradation. By following these recommendations, researchers, scientists, and drug development professionals can ensure the integrity and stability of the compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from light, moisture, and air. For long-term storage, consider using an amber glass vial and storing it in a desiccator at room temperature.
Q2: What are the visible signs of degradation?
A2: A noticeable change in color (e.g., darkening from its typical yellow/orange crystalline powder appearance) or texture can be an indicator of degradation.[3] The appearance of impurities or a change in melting point are also signs that the compound may have degraded.
Q3: Which substances are incompatible with this compound?
A3: The compound should be stored away from incompatible materials. Based on data for similar aromatic amines and nitroanilines, these include strong oxidizing agents, strong acids and alkalis, acid chlorides, and acid anhydrides.[3][4] Contact with these substances can lead to vigorous and potentially hazardous reactions.
Q4: How do environmental factors like light, temperature, and moisture affect the stability of the compound?
A4:
-
Light: Aromatic amines and nitro compounds can be light-sensitive.[3] Exposure to UV or ambient light can provide the energy to initiate degradation reactions.
-
Temperature: High temperatures can cause thermal decomposition. A related compound, 2-Methyl-5-nitroaniline, decomposes exothermically when heated to 150°C.[3] It is best to avoid storing the compound near heat sources.
-
Moisture and Air: The compound is sensitive to moisture.[3] The presence of water can facilitate hydrolytic degradation. Furthermore, exposure to air, particularly oxygen, can lead to oxidative degradation of the amine group.[5]
Q5: What is the recommended procedure for handling the compound to avoid degradation?
A5: When handling this compound, minimize its exposure to the atmosphere. Open containers for the shortest time possible in a controlled environment, preferably with low humidity. If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications. Always use clean, dry spatulas and glassware.
Troubleshooting Guide
This guide helps to identify potential causes of compound degradation based on common experimental issues.
| Observed Problem | Potential Cause | Recommended Solution & Preventative Measures |
| Inconsistent or unexpected experimental results. | Compound degradation leading to lower purity and the presence of unknown byproducts. | 1. Verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, LC-MS).2. If degradation is confirmed, acquire a new, verified batch of the compound.3. Review storage procedures to ensure they align with recommended guidelines (see FAQs). |
| Compound has changed color (e.g., darkened). | Oxidation or light-induced degradation.[3] | 1. Discard the discolored compound as its purity is compromised.2. Store future stock in a tightly sealed, amber vial to protect from air and light.[3]3. For extended storage, consider flushing the vial with an inert gas like nitrogen before sealing. |
| Poor solubility compared to previous batches. | Formation of insoluble degradation products or polymerization. | 1. Attempt to purify a small sample if possible, and re-check solubility.2. It is generally recommended to use a fresh, high-purity lot.3. Ensure the storage container is properly sealed to prevent exposure to moisture and air, which can contribute to the formation of less soluble impurities.[3] |
| Presence of new, unexpected peaks in analytical data (HPLC, NMR). | Chemical degradation has occurred, creating new molecular species. | 1. Cease using the current batch of the compound.2. Implement stricter storage protocols: store in a cool, dry, dark place away from any incompatible chemicals.[1][4]3. Routinely check the purity of stored reagents before use in critical experiments. |
Summary of Storage and Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Cool, room temperature. Avoid heat sources. | Prevents thermal decomposition.[3] |
| Atmosphere | Tightly sealed container.[1][2] Inert gas (N₂ or Ar) for long-term storage. | Minimizes exposure to oxygen and moisture, preventing oxidative and hydrolytic degradation.[3][5] |
| Light | Store in the dark or in an amber/opaque container. | Prevents light-induced degradation.[3] |
| Moisture | Store in a dry environment or desiccator. | Prevents hydrolysis.[3] |
| Incompatibilities | Isolate from strong oxidizing agents, strong acids/alkalis.[3][4] | Avoids hazardous chemical reactions and degradation. |
Visual Guides
Caption: Troubleshooting workflow for suspected compound degradation.
Caption: Key factors influencing the stability of this compound.
Experimental Protocol: Stability Assessment
This protocol outlines a method for assessing the stability of this compound under various stress conditions.
Objective: To determine the stability of this compound under accelerated degradation conditions (heat, light, humidity) and identify potential degradation products.
1. Materials and Reagents:
-
This compound (high-purity standard)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Class A volumetric flasks and pipettes
-
Amber and clear HPLC vials with caps
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (or Diode Array Detector)
-
Analytical balance
-
pH meter
-
Stability chamber or oven capable of maintaining constant temperature and humidity
-
Photostability chamber with a controlled light source
3. Experimental Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a stock solution of ~100 µg/mL.
-
Prepare working solutions of ~10 µg/mL by diluting the stock solution.
-
-
Initial Analysis (Time Zero):
-
Analyze the 10 µg/mL working solution in triplicate by HPLC to establish the initial purity and peak area of the parent compound. This serves as the T=0 baseline.
-
-
Stress Conditions:
-
Thermal Stress: Transfer 1-2 mL aliquots of the stock solution into clear, sealed HPLC vials. Place the vials in an oven set to 60°C.
-
Photolytic Stress: Transfer 1-2 mL aliquots of the stock solution into clear, sealed HPLC vials. Expose them to a light source in a photostability chamber. A parallel set of samples wrapped in aluminum foil should be used as dark controls.
-
Hydrolytic/Humidity Stress: Store a solid sample (approx. 5-10 mg) in an open container within a stability chamber set to 40°C and 75% relative humidity (RH).
-
-
Time Points for Analysis:
-
Withdraw samples from each stress condition at predetermined time points (e.g., 24, 48, 72 hours, and 1 week).
-
For the solid sample under humidity stress, dissolve it in the mobile phase to the target concentration before analysis.
-
4. HPLC Analytical Method (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid). For example, 60% Acetonitrile: 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the parent compound (e.g., 254 nm or lambda max).
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.
-
Calculate the percentage of each degradation product relative to the total peak area.
-
Plot the percentage of the parent compound remaining versus time for each stress condition to determine the degradation rate.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. benchchem.com [benchchem.com]
- 4. file.leyan.com [file.leyan.com]
- 5. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing in chromatography of polar aromatic amines
This guide provides solutions for common issues encountered during the chromatographic analysis of polar aromatic amines, with a focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for polar aromatic amines in HPLC?
Peak tailing for polar aromatic amines is a frequent issue in HPLC, primarily caused by secondary chemical interactions between the analytes and the stationary phase, as well as physical or instrumental effects within the system.[1][2]
-
Chemical Causes:
-
Silanol Interactions: Polar aromatic amines, which are basic, can interact strongly with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3][4][5] This secondary retention mechanism, in addition to the primary reversed-phase interaction, is a major contributor to peak tailing.[1][3][6]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the aromatic amine, a mixture of ionized and non-ionized forms of the analyte can exist, leading to peak distortion.[1][7][8] For basic compounds, a mobile phase pH above 3.0 can lead to deprotonated, negatively charged silanol groups, increasing these undesirable interactions.[1][8]
-
Inadequate Buffering: Insufficient buffer concentration or a buffer with a pKa outside the optimal range can cause unstable pH conditions, contributing to peak tailing.[1][6]
-
-
Physical and Instrumental Causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often appears as tailing.[1][5][9][10]
-
Extra-column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread, resulting in peak broadening and tailing, especially for early-eluting peaks.[1][9]
-
Column Contamination and Degradation: Buildup of contaminants on the column frit or packing material, or the formation of voids in the packing bed, can distort peak shape.[1][5][6][9]
-
Q2: How can I diagnose the cause of peak tailing for my polar aromatic amine?
A systematic approach is crucial for diagnosing the root cause. Here’s a step-by-step diagnostic workflow:
-
Inject a Neutral Compound: Inject a neutral compound that is not expected to interact with silanol groups. If this compound also shows peak tailing, the issue is likely physical or instrumental (e.g., dead volume, column void).[7] If the neutral compound has a good peak shape, the problem is likely chemical in nature.[7]
-
Perform a Dilution Study: Prepare and inject a 10-fold dilution of your sample. If the peak shape improves significantly, column overload is a likely cause.[1][10]
-
Evaluate Mobile Phase pH: Check if the mobile phase pH is at least 2 units away from the pKa of your aromatic amine to ensure it exists in a single ionic state.[1]
-
Inspect the System: Check all connections for leaks and ensure that the tubing used has a narrow internal diameter to minimize dead volume.[8][9]
Q3: What are the most effective solutions to eliminate peak tailing for aromatic amines?
Several strategies can be employed to mitigate peak tailing:
-
Mobile Phase Optimization:
-
Adjust pH: Lowering the mobile phase pH (typically to between 2 and 3) protonates the silanol groups, reducing their ability to interact with the positively charged amine analytes.[9][11]
-
Increase Buffer Concentration: Using a sufficient buffer concentration (typically 10-50 mM) helps maintain a stable pH.[1][6][9]
-
Use Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.[2][11] However, this approach can sometimes lead to shorter column lifetimes.[11]
-
-
Column Selection:
-
Use High-Purity Silica Columns: Modern "Type B" silica columns have fewer and less acidic silanol groups, resulting in improved peak shape for basic compounds.[1]
-
Employ End-capped or Polar-Embedded Columns: End-capped columns have a reduced number of accessible silanol groups.[4][6][8] Polar-embedded or polar-endcapped phases can shield the analyte from residual silanol interactions.[1][8]
-
Consider Alternative Stationary Phases: For highly polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) columns, such as those with amino or amide functional groups, can provide better separation and peak shape.[12] Polymer-based columns are also a robust option, offering stability over a wide pH range.[13][14]
-
-
Instrumental and Sample Adjustments:
-
Reduce Injection Volume/Concentration: To prevent column overload, dilute the sample or reduce the injection volume.[9][10]
-
Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.[9]
-
Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and ensure all connections are properly fitted.[1][9]
-
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Peak Tailing
This guide provides a logical workflow to identify and resolve the cause of peak tailing.
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.
Quantitative Data Summary
Table 1: Recommended Mobile Phase Adjustments for Polar Aromatic Amines
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.0 - 3.0 | Protonates silanol groups, minimizing secondary interactions with basic analytes.[9][11] |
| Buffer Concentration | 10 - 50 mM | Ensures stable pH throughout the analysis, preventing peak shape distortion.[1][6][9] |
| Triethylamine (TEA) Additive | 0.1% (v/v) as a starting point | Acts as a competing base to block active silanol sites on the stationary phase.[11] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Determine Analyte pKa: If not already known, determine the pKa of the polar aromatic amine.
-
Select a Buffer: Choose a buffer with a pKa within one pH unit of the desired mobile phase pH (e.g., phosphate buffer for pH 2.5).
-
Prepare Aqueous Phase: Prepare the aqueous portion of the mobile phase containing the selected buffer at a concentration of 10-50 mM.
-
Adjust pH: Adjust the pH of the aqueous phase to the target value (e.g., 2.5) using an appropriate acid (e.g., phosphoric acid).
-
Filter: Filter the aqueous buffer solution through a 0.45 µm filter before mixing with the organic modifier.
-
Prepare Mobile Phase: Mix the filtered aqueous buffer with the appropriate organic modifier (e.g., acetonitrile or methanol) at the desired ratio.
-
Equilibrate the System: Equilibrate the HPLC column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
Protocol 2: Diagnosing Column Overload
-
Prepare Standard Sample: Prepare a stock solution of the polar aromatic amine at a known concentration.
-
Initial Injection: Inject the standard sample using the current chromatographic method and record the chromatogram.
-
Prepare Diluted Sample: Prepare a 10-fold dilution of the stock solution using the mobile phase as the diluent.
-
Inject Diluted Sample: Inject the diluted sample using the same chromatographic method and record the chromatogram.
-
Compare Peak Shapes: Compare the peak asymmetry factor of the original injection to that of the diluted injection. A significant improvement in peak symmetry in the diluted sample indicates that column overload was occurring.
-
Remedy: To resolve the issue, either dilute the sample to be within the linear range of the column or reduce the injection volume.[1]
Protocol 3: Use of a Mobile Phase Additive (Triethylamine - TEA)
-
Prepare Mobile Phase: Prepare the mobile phase as usual (aqueous buffer and organic modifier).
-
Add TEA: To the final mobile phase mixture, add triethylamine (TEA) to a final concentration of 0.1% (v/v) as a starting point.
-
Mix Thoroughly: Ensure the TEA is completely dissolved and the mobile phase is homogeneous.
-
Equilibrate System: Equilibrate the HPLC column with the TEA-containing mobile phase for an extended period (e.g., 30-60 minutes) to ensure the stationary phase is fully saturated with the additive.
-
Inject Sample: Inject the polar aromatic amine sample and observe the peak shape.
-
Optimize Concentration: If peak tailing persists, the concentration of TEA can be cautiously increased. Conversely, if retention is significantly reduced, the concentration can be lowered. Note that TEA can impact mass spectrometry sensitivity if used with an LC-MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. chromtech.com [chromtech.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Benzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the often-daunting task of interpreting complex Nuclear Magnetic Resonance (NMR) spectra of polysubstituted benzene derivatives. Here, we move beyond textbook examples to address the real-world challenges of overlapping signals, ambiguous coupling patterns, and correct structural assignments. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice for your experimental work.
FAQs and Troubleshooting Guides
Section 1: Foundational Challenges - Signal Overlap and Substitution Patterns
Question 1: My ¹H NMR spectrum in the aromatic region (6.5-8.5 ppm) is just a crowded, uninterpretable multiplet. What are my immediate options to resolve these signals?
This is one of the most common issues in the analysis of polysubstituted benzenes. When multiple protons resonate at very similar frequencies, their signals overlap, obscuring the fine splitting details needed for structural elucidation.
Answer:
Your first and simplest troubleshooting step is to change the NMR solvent.[1] The chemical shifts of aromatic protons can be highly sensitive to the solvent environment due to anisotropic effects.[1] Aromatic solvents like benzene-d₆ or toluene-d₈ often induce significant shifts (known as Aromatic Solvent-Induced Shifts or ASIS) compared to standard solvents like CDCl₃ or DMSO-d₆, which can effectively spread out and resolve overlapping signals.[1]
If a simple solvent change is insufficient, consider increasing the magnetic field strength of the NMR spectrometer. Higher field strengths increase the chemical shift dispersion in Hertz, which can turn a complex, second-order spectrum into a more interpretable first-order spectrum.
Question 2: How can I reliably determine the substitution pattern (ortho, meta, para) from a complex ¹H NMR spectrum?
The substitution pattern dictates the spin system of the aromatic protons, which in turn governs the splitting patterns observed in the spectrum.[2][3] However, these patterns can be misleading.
Answer:
A systematic analysis of coupling constants (J-values) is paramount. The magnitude of the coupling constant is dependent on the number of bonds separating the interacting protons.[4]
-
Ortho-coupling (³JHH):** Coupling between protons on adjacent carbons (3 bonds apart) is typically the largest, ranging from 7-10 Hz.[5][6]
-
Meta-coupling (⁴JHH):** Coupling between protons separated by two carbons (4 bonds apart) is much smaller, usually 2-3 Hz.[4][5]
-
Para-coupling (⁵JHH):** Coupling across the ring (5 bonds apart) is often negligible or very small (0-1 Hz).[7]
Troubleshooting Workflow for Substitution Pattern:
Caption: Decision workflow for initial ¹H NMR analysis of substitution patterns.
Caution: Students often misinterpret the seemingly simple "doublet of doublets" pattern in para-substituted rings.[8] This is technically an AA'BB' spin system, and the appearance can vary significantly depending on the electronic nature of the substituents.[9] When in doubt, 2D NMR is the definitive tool.
Section 2: Advanced Techniques for Unambiguous Assignment
Question 3: My ¹H NMR is still ambiguous. Which 2D NMR experiments are most crucial for assigning protons and carbons in a polysubstituted benzene ring?
When 1D spectra are insufficient, 2D NMR is not just helpful; it's essential for definitive structure elucidation.[10][11][12]
Answer:
A combination of three key experiments will resolve most ambiguities: COSY, HSQC, and HMBC.
| Experiment | Correlation Type | Primary Application for Aromatic Systems |
| COSY (Correlation Spectroscopy) | ¹H – ¹H (through 2-3 bonds) | Identifies which protons are coupling to each other. Essential for tracing the connectivity around the ring. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H – ¹³C (through 1 bond) | Directly links each proton to the carbon it is attached to. Helps resolve overlapping proton signals by spreading them out in the ¹³C dimension.[13] |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H – ¹³C (through 2-3 bonds) | Reveals long-range correlations, connecting protons to carbons two or three bonds away. This is critical for placing substituents, as it shows correlations from ring protons to the carbons of the substituent groups and to the quaternary (unprotonated) ring carbons.[14] |
Experimental Protocol: Standard 2D NMR Workflow
-
Acquire ¹H and ¹³C Spectra: Obtain high-quality 1D proton and carbon spectra. This provides the fundamental chemical shift information.
-
Run a COSY Experiment: This will establish the proton-proton connectivities. Look for cross-peaks that connect adjacent (ortho) protons.
-
Run an HSQC Experiment: Correlate each proton signal to its directly attached carbon. This helps to confirm assignments and resolve proton signal overlap.[13]
-
Run an HMBC Experiment: This is often the final piece of the puzzle. Look for correlations from ring protons to:
-
Neighboring protonated carbons (confirming COSY data).
-
Quaternary carbons (those bearing substituents).
-
Carbons within the substituent groups themselves.
-
Caption: Workflow for structural elucidation using 2D NMR techniques.
Question 4: I have two possible regioisomers. How can I use NOE to definitively distinguish between them?
The Nuclear Overhauser Effect (NOE) is a powerful tool that detects spatial proximity between nuclei, irrespective of through-bond coupling.
Answer:
A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D selective NOE experiment can resolve regioisomeric ambiguity by identifying which groups are physically close to each other in space.
For example, consider a trisubstituted benzene with two adjacent protons (H-a and H-b) and a methyl substituent. If the methyl group is ortho to H-a, irradiating the methyl protons will produce an NOE enhancement at the signal for H-a. If the methyl group is meta or para to H-a, no such enhancement will be observed. This is invaluable for confirming the placement of substituents relative to the remaining ring protons.
Section 3: Understanding Substituent Effects
Question 5: How do electron-donating and electron-withdrawing groups affect the chemical shifts of the aromatic protons and carbons?
Substituents profoundly alter the electronic environment of the benzene ring, which is directly reflected in the ¹H and ¹³C chemical shifts.[15][16]
Answer:
The effect is a combination of induction and resonance (conjugation).
-
Electron-Donating Groups (EDGs) like -NH₂, -OH, -OR, and alkyl groups increase electron density in the ring, particularly at the ortho and para positions.[5][17] This increased electron density leads to greater shielding.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, -C=O, and halogens decrease electron density in the ring, again primarily at the ortho and para positions. This decreased electron density causes deshielding.
-
¹H NMR: Protons ortho and para to an EWG are shifted downfield (to higher ppm).[15]
-
¹³C NMR: The para-carbon is significantly deshielded (shifted downfield ), while the effect on the ortho-carbon can be more complex. The carbon directly attached to the substituent (ipso-carbon) is also strongly affected.[17]
-
Summary of Substituent Effects on Chemical Shifts:
| Substituent Type | Position | ¹H Chemical Shift Effect | ¹³C Chemical Shift Effect |
| Electron-Donating (e.g., -OCH₃) | Ortho, Para | Shielding (Upfield Shift) | Shielding (Upfield Shift) |
| Meta | Minimal Effect | Minimal Effect | |
| **Electron-Withdrawing (e.g., -NO₂) ** | Ortho, Para | Deshielding (Downfield Shift) | Deshielding (Downfield Shift) |
| Meta | Minimal Effect | Minimal Effect |
This predictable pattern is a powerful diagnostic tool. By observing which protons are shifted upfield or downfield, you can deduce their positions relative to the different substituents on the ring.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. use of nmr in structure ellucidation | PDF [slideshare.net]
- 11. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 16. modgraph.co.uk [modgraph.co.uk]
- 17. tandfonline.com [tandfonline.com]
Incompatible materials with 3-Bromo-2-methyl-5-nitroaniline
Technical Support Center: 3-Bromo-2-methyl-5-nitroaniline
Welcome to the technical support guide for this compound (CAS No. 1000342-34-6). This document is designed for our valued partners in research, discovery, and drug development. Its purpose is to provide in-depth technical and safety information to ensure successful and safe experimentation. The unique substitution pattern on this aromatic amine—featuring a nitro group, a bromine atom, and a methyl group—dictates its specific reactivity and potential hazards. Understanding these incompatibilities is critical for experimental design, safety, and achieving desired outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with this compound?
This compound is an organic nitro compound. The primary hazards stem from its potential for rapid, exothermic decomposition, especially at elevated temperatures or when in contact with certain other chemical classes.[1] Aromatic nitro compounds are known to be chemically unstable and can decompose violently or explosively under the right conditions.[1][2] The presence of both an amino (-NH2) group and a nitro (-NO2) group on the same aromatic ring creates a molecule with both reducing and oxidizing characteristics, making it susceptible to intramolecular redox reactions.
Key hazards include:
-
Thermal Instability: Like many nitroaromatic compounds, it can decompose exothermically upon heating.[1][3] Confinement of the material during heating significantly increases the risk of explosion.[3]
-
Reactivity with Oxidizers and Reducers: It can react violently with both strong oxidizing and strong reducing agents.[3][4]
-
Base Sensitivity: Aromatic nitro compounds can undergo explosive reactions in the presence of strong bases like sodium hydroxide, even in solution.[2]
Q2: Which specific classes of chemicals should I strictly avoid mixing with this compound?
Based on the reactivity of the nitroaniline functional groups, the following classes of materials are considered incompatible and should be avoided. Accidental mixing can lead to vigorous reactions, detonation, or the release of toxic gases.[2][3][4]
| Incompatible Material Class | Specific Examples | Potential Hazard | Severity |
| Strong Oxidizing Agents | Nitric acid, Perchloric acid, Chromic acid, Potassium permanganate, Halogens (e.g., Bromine) | Violent reaction, fire, and explosion hazard.[3][4] | High |
| Strong Reducing Agents | Metal hydrides (e.g., NaBH4, LiAlH4), Elemental metals (e.g., tin, zinc), Sulfides | Vigorous exothermic reaction that can lead to detonation.[2][3] | High |
| Strong Bases | Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium amide | Potential for explosive decomposition, especially upon heating.[1][2] | High |
| Acids & Related Compounds | Strong mineral acids (e.g., Sulfuric acid), Acid chlorides, Acid anhydrides | Can cause exothermic reactions. Mixing with nitric acid is particularly hazardous and can form highly explosive mixtures.[3][5] | Moderate to High |
Q3: What is the mechanistic reason for the violent reaction with strong oxidizing agents?
The aniline functional group (-NH2) is susceptible to oxidation. Strong oxidizing agents can react with the amino group, potentially leading to the formation of unstable intermediates. For instance, the oxidation of bromoanilines with agents like chromic acid can lead to coupling reactions, forming products like azobenzenes, in a highly exothermic process.[6][7] Furthermore, the entire molecule can undergo rapid and uncontrolled oxidation, leading to the release of a large amount of energy and gaseous products (like NOx), resulting in a fire or explosion.
Q4: Why is this compound incompatible with strong bases?
The presence of a nitro group makes the protons on the aromatic ring and the amino group more acidic than in aniline itself. Strong bases can deprotonate the amino group or facilitate other reactions. For aromatic nitro compounds, contact with strong bases like NaOH or KOH can initiate decomposition pathways that are highly exothermic and can be explosive, even when solvents are present.[2] Contamination of nitro compounds with caustic substances is a known cause of reduced thermal stability and runaway reactions.[1]
Troubleshooting Guide
Scenario 1: My reaction mixture containing this compound turned dark brown/black and is producing unexpected byproducts.
-
Probable Cause: This often indicates decomposition or an unwanted side reaction. The cause is likely an incompatibility with one of the reagents or catalysts used.
-
Causality:
-
Base-Induced Decomposition: If your reaction conditions are basic (even mildly), you may be initiating decomposition. Aromatic nitro compounds are known to form unstable, highly colored species in the presence of bases.[2]
-
Oxidation: Trace oxidizing agents or even atmospheric oxygen at elevated temperatures can cause degradation. Aniline derivatives are prone to air oxidation, which is often catalyzed by metals and results in colored impurities.[8]
-
Incompatible Metals: Using reactive metal spatulas or vessels (e.g., zinc, tin) could initiate a reduction of the nitro group, leading to a complex mixture of products.[3]
-
-
Solution:
-
Review Reagents: Ensure all reagents are free from contamination with strong bases or oxidizing agents.
-
Inert Atmosphere: For sensitive reactions, especially those requiring heat, run the experiment under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.
-
Material Selection: Use glass, stainless steel, or Teflon equipment. Avoid potentially reactive metals.
-
Scenario 2: I observed a sudden increase in temperature and/or gas evolution from my reaction.
-
Probable Cause: You are witnessing the onset of a runaway exothermic decomposition. This is a critical safety event.
-
Causality: This is the macroscopic result of a chemical incompatibility. The most common culprits are contamination with strong oxidizing agents, reducing agents, or bases.[1][2][3] The reaction generates heat faster than it can be dissipated by the reaction vessel, leading to an uncontrolled acceleration of the decomposition rate.
-
Immediate Action Plan:
-
EVACUATE: Alert all personnel in the immediate area and evacuate to a safe location.
-
EMERGENCY SHUTDOWN: If it is safe to do so from a distance, activate any emergency stop procedures and lower/remove heating sources.
-
DO NOT ATTEMPT TO COOL A LARGE-SCALE RUNAWAY: Adding a cooling liquid to a superheated mixture can cause a violent eruption (boilover).
-
-
Prevention: Always perform a small-scale trial and thermal hazard assessment before scaling up reactions with nitro compounds. Adhere strictly to the list of incompatible materials.
Experimental Protocols
Protocol 1: Recommended Procedure for Safe Handling and Dispensing
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile is acceptable for incidental contact).
-
Ventilation: Handle the solid compound exclusively within a certified chemical fume hood to avoid inhalation of dust.[9][10]
-
Dispensing: Use spatulas made of stainless steel or Teflon. Avoid contact with reactive metals.
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area.[5] Store away from the incompatible materials listed in the table above, particularly acids, bases, and oxidizing agents.[10][11]
-
Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste according to your institution's guidelines. Do not mix with other waste streams, especially those containing reactive chemicals.
Protocol 2: Small-Scale Compatibility Test
Before committing to a large-scale reaction, this protocol helps validate the compatibility of your intended reagents with this compound.
-
Setup: In a small, clean glass vial or test tube behind a blast shield in a fume hood, add a small quantity (e.g., 10-20 mg) of this compound.
-
Solvent Addition: Add the primary reaction solvent (e.g., 0.5 mL) and stir to dissolve or suspend the material.
-
Reagent Addition: Add a proportional, small amount of your intended reactant (e.g., your base, catalyst, etc.) dropwise.
-
Monitoring: Carefully observe for any immediate signs of reaction:
-
Color change (especially darkening)
-
Gas evolution (fizzing)
-
Temperature increase (can be monitored with a non-contact IR thermometer)
-
Precipitate formation
-
-
Thermal Stress Test: If no immediate reaction is observed, gently warm the mixture by a few degrees (e.g., to 40°C) while continuously monitoring.
-
Interpretation: Any rapid temperature rise, gas evolution, or significant darkening suggests a potential incompatibility. Do not proceed to a larger scale without further investigation and mitigation steps.
Visualizations
Diagram 1: Incompatibility and Hazard Relationships
This diagram illustrates the primary classes of incompatible materials and the potential hazardous outcomes when mixed with this compound.
A diagram of hazardous chemical interactions.
References
- 1. icheme.org [icheme.org]
- 2. Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. iloencyclopaedia.org [iloencyclopaedia.org]
- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromoaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. chempanda.com [chempanda.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]
Technical Support Center: Disposal of Halogenated Nitroaromatic Compounds
This guide provides essential information for researchers, scientists, and drug development professionals on the safe and compliant disposal of halogenated nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are halogenated nitroaromatic compounds and why are they considered hazardous?
Halogenated nitroaromatic compounds are organic molecules that contain one or more nitro groups (-NO2) and one or more halogen atoms (F, Cl, Br, I) attached to an aromatic ring.[1][2] These substances are widely used in the synthesis of pesticides, dyes, explosives, and pharmaceuticals.[3] Their hazard lies in their toxicity, potential carcinogenicity, and resistance to natural degradation, which makes them persistent environmental pollutants.[3][4] The electron-withdrawing nature of the nitro group, combined with the stability of the aromatic ring, makes these compounds resistant to oxidative degradation.[3]
Q2: What is the fundamental principle for disposing of this chemical waste?
The overriding principle is that no experiment should begin without a clear plan for the disposal of all resulting waste.[5] Halogenated nitroaromatic compounds must be treated as hazardous waste.[6] This involves proper segregation, labeling, and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7] Under no circumstances should these chemicals be disposed of down the drain.[8][9]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this waste?
Appropriate PPE is crucial to minimize exposure. Always wear:
-
Gloves: Nitrile or other chemically resistant gloves are required.[7]
-
Eye Protection: Chemical safety goggles and a face shield offer the best protection.[7]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.[7]
-
Respiratory Protection: When handling powders or volatile compounds outside of a fume hood, a certified respirator is necessary.[7][10]
Q4: How must I segregate waste containing halogenated nitroaromatic compounds?
Proper segregation is critical for safety and cost-effective disposal.
-
Dedicated Halogenated Waste: All waste containing these compounds, including rinsates from glassware, must be collected in a designated "Halogenated Organic Waste" container.[1][6][8]
-
No Mixing: Do not mix halogenated waste with non-halogenated organic waste.[9][11] Mixing a small amount of halogenated solvent into a large volume of non-halogenated solvent requires the entire mixture to be treated as more expensive and difficult-to-dispose-of halogenated waste.[9][12]
-
Incompatibles: Do not mix incompatible waste types, such as acids and bases, in the same container.[1][5]
Q5: What is the immediate procedure in case of a spill?
For a small spill that you are trained to handle (typically cleanable within 10 minutes):
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[10][13]
-
Wear appropriate PPE, including double nitrile gloves, splash goggles, and a lab coat.[13]
-
Absorb the spill with an inert, dry material (e.g., vermiculite, sand, or a commercial spill kit).[13]
-
Place the absorbent material into a suitable, sealable container for hazardous waste disposal.[13]
-
Decontaminate the spill area thoroughly.[10]
For large spills, or if you are not trained to handle the situation:
-
Evacuate non-essential personnel from the area immediately.[10][13]
-
Secure the area and prevent entry.[13]
-
Contact your institution's EHS or emergency response team.[13]
Q6: Can any treatment methods reduce the toxicity of these compounds before disposal?
While standard laboratory practice is to dispose of the waste through a certified vendor, research has explored methods to reduce the toxicity of these compounds. Bioremediation, using microorganisms like fungi, has shown promise in degrading halogenated nitroaromatics into less toxic substances.[14][15] For example, the fungus Caldariomyces fumago has been shown to effectively degrade certain chlorinated and fluorinated nitrophenols.[14] However, such procedures are complex and should not be attempted for waste treatment in a standard laboratory setting without specific protocols and EHS approval.
Troubleshooting Guide
Problem: The waste container for my halogenated solvents is showing signs of corrosion.
-
Cause: Halogenated solvents can degrade over time, especially with exposure to light or air, to form acidic byproducts (e.g., hydrochloric acid). These acids can corrode metal containers.[13]
-
Solution: Do not use galvanized steel or other metal safety cans for accumulating halogenated waste.[5][13] Use compatible containers, such as glass or high-density polyethylene (HDPE), with a tightly sealing, threaded cap.[9] Always store waste containers in a cool, well-ventilated area away from direct sunlight.[13]
Problem: I mixed a small amount of a chlorinated nitroaromatic compound into my non-halogenated waste stream by mistake. What should I do?
-
Cause: Accidental mixing of waste streams.
-
Solution: The entire container must now be treated and disposed of as halogenated waste.[9][12] Immediately relabel the container as "Halogenated Organic Waste" and add the name of the halogenated compound to the list of contents. Inform your EHS office of the mixture.
Problem: My waste container is full, but the hazardous waste pickup is not for another week. What are the storage requirements?
-
Cause: Need for temporary storage of hazardous waste.
-
Solution: Ensure the container is tightly capped and properly labeled with the words "Hazardous Waste" and the full chemical names of its contents.[6] Store the container in a designated satellite accumulation area that does not interfere with normal lab operations.[5] This area should be well-ventilated, and secondary containment (such as a tray) must be used to contain any potential leaks.[5]
Problem: I have an old bottle of a halogenated nitroaromatic compound with a degraded or unreadable label.
-
Cause: Improper labeling or degradation of the original label over time.
-
Solution: Do not attempt to guess the contents. Treat the material as an unknown hazardous substance. Do not open the container. Secure the container in a safe, isolated location within the lab and immediately contact your EHS department for guidance on identification and disposal.
Data Presentation
Table 1: Degradation Efficiency of Caldariomyces fumago on Select Halogenated Nitroaromatic Compounds (HNCs)
| Compound | Initial Concentration | Degradation (%) | Time (hours) | Reduction in Toxicity (%) |
| 2-chloro-4-nitrophenol (2C4NP) | 0.3 mM | > 80% | 72 | 77% |
| 5-fluoro-2-nitrophenol (5F2NP) | 0.3 mM | 85% | 24 | 83% |
This data is derived from a study on the mycodegradation of HNCs and illustrates the potential of bioremediation as a treatment strategy.[14]
Experimental Protocols
Protocol 1: Standard Procedure for Accumulation of Halogenated Nitroaromatic Waste
Objective: To safely collect and store waste containing halogenated nitroaromatic compounds pending disposal by EHS.
Materials:
-
Designated hazardous waste container (glass or HDPE) with a screw cap.
-
Hazardous waste labels.
-
Secondary containment tray.
-
Personal Protective Equipment (PPE).
Methodology:
-
Container Preparation: Select a clean, compatible waste container. Affix a "Hazardous Waste" label to the container before adding any waste.[9]
-
Waste Collection:
-
Perform all waste additions inside a certified chemical fume hood.
-
Carefully pour the liquid waste into the container, using a funnel if necessary.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
Collect all rinsates from contaminated glassware in the same container.[6]
-
-
Labeling:
-
Storage:
-
Disposal Request: Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.
Mandatory Visualizations
Logical and Experimental Workflows
Caption: Standard workflow for the safe disposal of halogenated nitroaromatic waste.
Caption: Decision-making logic for troubleshooting common disposal issues.
Conceptual Signaling Pathway
Caption: Conceptual pathway of fungal degradation of a halogenated nitroaromatic compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. uakron.edu [uakron.edu]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. benchchem.com [benchchem.com]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. mdpi.com [mdpi.com]
- 15. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Bromo-2-methyl-5-nitroaniline and 2-methyl-5-nitroaniline in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of target molecules. This guide provides an objective comparison of 3-Bromo-2-methyl-5-nitroaniline and its non-brominated counterpart, 2-methyl-5-nitroaniline, highlighting their distinct properties and applications in synthetic chemistry.
Physicochemical Properties
The introduction of a bromine atom onto the aniline scaffold significantly alters the physicochemical properties of this compound compared to 2-methyl-5-nitroaniline. This is reflected in their molecular weights, and predicted lipophilicity (XLogP3), which can influence solubility and chromatographic behavior.
| Property | This compound | 2-methyl-5-nitroaniline |
| CAS Number | 1000342-34-6 | 99-55-8 |
| Molecular Formula | C₇H₇BrN₂O₂ | C₇H₈N₂O₂ |
| Molecular Weight | 231.05 g/mol | 152.15 g/mol |
| Appearance | Not specified in detail in search results | Yellow crystalline solid[1] |
| XLogP3 | 2.1 | 1.9 |
Synthesis of this compound and 2-methyl-5-nitroaniline
The synthesis of both anilines typically involves electrophilic aromatic substitution on a substituted benzene ring. The choice of starting material and the sequence of reactions are crucial for achieving the desired substitution pattern.
Synthesis of 2-methyl-5-nitroaniline
The industrial and laboratory synthesis of 2-methyl-5-nitroaniline is a well-established process involving the nitration of o-toluidine.[2] The amino group in o-toluidine is a strong ortho-, para-director; however, under the strongly acidic conditions of nitration, it is protonated to the anilinium ion, which is a meta-director. This directs the incoming nitro group to the position meta to the amino group and para to the methyl group, yielding the desired product with high selectivity.[3]
A typical experimental protocol can achieve a high yield of up to 90%.[4]
Experimental Protocol: Synthesis of 2-methyl-5-nitroaniline[3][4]
Materials:
-
o-Toluidine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3.9 mL of concentrated sulfuric acid.
-
Cool the flask in an ice/salt bath to -10 °C.
-
Slowly add 500 mg (4.19 mmol) of o-toluidine to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid, and cool this mixture in an ice bath.
-
Add the nitrating mixture dropwise to the o-toluidine solution over 2 hours, ensuring the temperature is maintained at -10 °C.
-
After the addition is complete, pour the reaction mixture onto ice.
-
Basify the solution with NaOH until an orange precipitate forms.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol or water.
Quantitative Data:
| Parameter | Value |
| Starting Material | o-Toluidine (500 mg, 4.19 mmol) |
| Reported Yield | 90% |
| Melting Point | 85-90 °C |
Synthesis of this compound
Alternatively, a plausible route could involve the nitration of 3-bromo-2-methylaniline. The directing effects of the substituents would need to be carefully considered to achieve the desired isomer.
Applications in Synthetic Chemistry
Both this compound and 2-methyl-5-nitroaniline serve as valuable intermediates in organic synthesis, though their applications differ based on their functional groups.
2-methyl-5-nitroaniline: A Key Intermediate for Azo Dyes
The primary application of 2-methyl-5-nitroaniline is as a diazo component in the synthesis of azo dyes and pigments.[1] The synthesis involves two main stages: diazotization of the primary amino group, followed by an azo coupling reaction with a suitable coupling component.[1]
Experimental Protocol: Synthesis of an Azo Dye using 2-methyl-5-nitroaniline[1]
Materials:
-
2-methyl-5-nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Deionized Water
Procedure:
-
Preparation of Diazonium Salt Solution: Dissolve 5 mmol of 2-methyl-5-nitroaniline in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water. Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of 5.5 mmol of sodium nitrite in 10 mL of cold deionized water dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Preparation of Coupling Agent Solution: In a separate beaker, dissolve 5.1 mmol of 2-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution and cool in an ice-water bath.
-
Azo Coupling Reaction: Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. A brightly colored precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
-
Collect the precipitated dye by vacuum filtration and wash with cold deionized water.
-
The crude product can be recrystallized from an ethanol-water mixture.
This compound: A Versatile Building Block in Medicinal Chemistry
The presence of the bromine atom in this compound makes it a highly versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. The nitro group can be readily reduced to an amino group, providing a site for further functionalization, while the existing amino group can participate in forming key interactions with biological targets.
Substituted anilines are core components of many kinase inhibitors, where the aniline moiety often forms crucial hydrogen bonds with the hinge region of the kinase active site.
General Scheme: Synthesis of an Anilino-pyrimidine Kinase Inhibitor Precursor
A common strategy in the synthesis of kinase inhibitors involves the reaction of a substituted aniline with a heterocyclic electrophile, such as a chloropyrimidine.
Reaction:
Substituted Aniline (e.g., derived from this compound) + 2-Chloropyrimidine derivative → Anilino-pyrimidine core structure
This core can then be further elaborated through reactions at other positions, including the bromine atom via cross-coupling.
Visualizing Synthetic and Biological Pathways
Synthetic Workflows
Figure 1. Synthetic Workflow Comparison
Kinase Signaling Pathway Inhibition
Substituted anilines are integral to many kinase inhibitors that target signaling pathways implicated in cancer. For instance, they are found in inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key drivers of tumor growth and angiogenesis.
Figure 2. Simplified Kinase Signaling Pathway and Inhibition
Conclusion
In contrast, this compound, while synthetically more complex to access, offers significantly enhanced versatility for applications in medicinal chemistry. The presence of the bromine atom provides a reactive handle for modern cross-coupling methodologies, enabling the construction of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors. The choice between these two anilines will, therefore, be dictated by the specific synthetic goal: high-volume colorant production for the former, and nuanced, high-value molecular design for the latter.
References
A Senior Application Scientist's Guide to Validating the Structure of 3-Bromo-2-methyl-5-nitroaniline by Mass Spectrometry
This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based approaches for the structural validation of 3-Bromo-2-methyl-5-nitroaniline (C₇H₇BrN₂O₂). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Analytical Challenge: Unambiguous Structural Confirmation
This compound is a substituted aromatic amine with a molecular weight of approximately 231.05 g/mol .[1][2] Its structure presents several key features that are highly amenable to mass spectrometric analysis: a bromine atom with a characteristic isotopic signature, a nitro group prone to specific fragmentation pathways, and an aromatic core.
Our primary objective is to confirm this precise substitution pattern and molecular formula, ruling out isomeric impurities and verifying the integrity of the synthesized compound. Mass spectrometry offers the requisite sensitivity and structural specificity for this task. The choice of ionization technique and analytical platform is paramount and is dictated by the physicochemical properties of the analyte.
Theoretical Fragmentation Analysis: Predicting the Spectral Signature
Before entering the lab, a robust theoretical analysis of the molecule's expected behavior under ionization is critical. This predictive step forms the basis of our validation, allowing us to interpret the resulting experimental data with confidence. We will primarily consider Electron Impact (EI) ionization, a hard ionization technique well-suited for volatile, thermally stable small molecules, which induces reproducible and structurally informative fragmentation.
Key Predictive Features:
-
The Molecular Ion (M⁺•): The molecular ion peak is the cornerstone of identification. For this compound, we must account for the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 natural abundance.[3][4] This results in a characteristic "doublet" for any bromine-containing ion, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺• and M+2⁺•).[4][5]
-
M⁺• (containing ⁷⁹Br): C₇H₇⁷⁹BrN₂O₂ = 229.97 m/z [1]
-
M+2⁺• (containing ⁸¹Br): C₇H₇⁸¹BrN₂O₂ = 231.97 m/z
-
-
Primary Fragmentation Pathways: Aromatic nitro compounds and halogenated anilines exhibit well-documented fragmentation patterns.[6][7][8] The most probable cleavages for our target molecule under EI are:
-
Loss of the Nitro Group (•NO₂): A common fragmentation for nitroaromatics is the cleavage of the C-N bond, leading to the loss of a neutral NO₂ radical (mass = 46 Da).
-
Loss of Bromine (•Br): Halogens can be readily lost as a radical.[5] This fragmentation is a key indicator of the halogen's presence.
-
Alpha-Cleavage (Loss of •H or •CH₃): Cleavage of bonds adjacent to the amine or methyl groups can occur, though these are often less prominent than the loss of the larger nitro or bromo substituents.[6][9]
-
The following Graphviz diagram illustrates the predicted logical workflow for validating the structure.
Caption: Logical workflow for mass spectrometry-based structural validation.
Comparative Experimental Design: GC-MS vs. LC-MS
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's volatility and thermal stability.
| Technique | Ionization Method | Suitability for this compound | Rationale & Causality |
| GC-MS | Electron Impact (EI) | Highly Recommended | The analyte is a relatively small, semi-volatile organic molecule, making it ideal for GC.[10] EI provides highly detailed, library-searchable fragmentation patterns crucial for initial structure elucidation.[11] |
| LC-MS | Electrospray (ESI) | Alternative/Complementary | ESI is a soft ionization technique, often resulting in a prominent molecular ion but minimal fragmentation. While useful for confirming molecular weight, it provides less structural detail than EI. It would be the method of choice for non-volatile analogs or for analysis directly from a reaction mixture.[12] |
For unambiguous validation, GC-MS with EI is the superior choice due to the rich structural information provided by its fragmentation patterns.
Experimental Protocol: GC-EI-MS Analysis
This protocol outlines a standardized method for analyzing this compound.
4.1. Sample Preparation
-
Solvent Selection: Choose a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration: Prepare a stock solution of the sample at approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection. This prevents detector saturation and ensures optimal peak shape.
4.2. Instrumentation & Method Parameters
| Parameter | Recommended Setting | Justification |
| GC System | ||
| Injector Type | Split/Splitless | Use split mode (e.g., 50:1 split ratio) to handle the µg/mL concentration without overloading the column. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte.[13] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (5% phenyl-polydimethylsiloxane) | A standard, non-polar column that provides excellent separation for a wide range of semi-volatile compounds.[13] |
| Carrier Gas | Helium, constant flow ~1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min. | A robust general-purpose program that ensures the analyte elutes as a sharp peak in a reasonable timeframe. |
| MS System | ||
| Ionization Mode | Electron Impact (EI) | As discussed, provides necessary fragmentation for structural confirmation. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase without thermal degradation. |
| Electron Energy | 70 eV | The industry standard energy that produces stable, reproducible, and library-comparable fragmentation patterns. |
| Mass Range | 40 - 350 m/z | Covers the expected molecular ion and all significant fragments. |
| Solvent Delay | 3 minutes | Prevents the high solvent load from entering and saturating the MS detector. |
Data Interpretation & Structure Validation
The acquired mass spectrum serves as the final piece of evidence. The validation process is a systematic comparison of this experimental data against our theoretical predictions.
Table of Predicted vs. Observed Fragments:
| m/z (Predicted) | Ion Structure / Origin | Expected Isotopic Pattern | m/z (Observed - Hypothetical) | Relative Intensity (Hypothetical) | Confirmation Status |
| 230 / 232 | [M]⁺• | ~1:1 | 230 / 232 | 45% | Confirmed |
| 184 / 186 | [M - NO₂]⁺ | ~1:1 | 184 / 186 | 60% | Confirmed |
| 151 | [M - Br]⁺ | Single Peak | 151 | 30% | Confirmed |
| 105 | [M - Br - NO₂]⁺ | Single Peak | 105 | 100% (Base Peak) | Confirmed |
| 92 | [C₆H₆N]⁺ | Single Peak | 92 | 75% | Confirmed |
Self-Validating Checklist:
-
Molecular Ion Check: Is there a pair of peaks at m/z 230 and 232 with nearly equal intensity?[3][4] This is the most critical first step and confirms the elemental formula contains one bromine atom.
-
Nitro Group Loss: Is a prominent bromine-containing doublet observed at m/z 184/186? This corresponds to the loss of 46 Da (NO₂) from the molecular ion and validates the presence of the nitro group.
-
Bromine Loss: Is a significant peak observed at m/z 151? This corresponds to the loss of ⁷⁹Br/⁸¹Br from the molecular ion and provides secondary confirmation of the bromine substituent.
-
Base Peak Analysis: The most stable fragment often forms the base peak (100% relative intensity). In many substituted anilines, fragments resulting from the loss of multiple substituents or ring cleavage are highly stable.[14] The presence of a peak at m/z 105 or 92 as a major fragment would be consistent with the proposed aniline core.
Conclusion
The structural validation of this compound is robustly achieved using Gas Chromatography with Electron Impact Mass Spectrometry (GC-EI-MS). The analytical logic is self-validating: the theoretical prediction of a distinct bromine isotopic pattern and specific neutral losses (NO₂, Br) provides a clear hypothesis. The experimental protocol is designed to generate a clean, reproducible spectrum. Final confirmation rests on the direct match between the predicted and observed spectral features, most notably the M⁺•/M+2⁺• doublet and the characteristic fragment ions. This systematic approach ensures the highest degree of confidence in the compound's structural identity.
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A Comparative Guide to the Purity Assessment of 3-Bromo-2-methyl-5-nitroaniline by High-Performance Liquid Chromatography
For researchers, scientists, and professionals vested in the intricate process of drug development, the purity of starting materials and intermediates is a cornerstone of efficacy and safety. 3-Bromo-2-methyl-5-nitroaniline, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can significantly influence the outcome of subsequent reactions and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with its advanced alternative, Ultra-High-Performance Liquid Chromatography (UHPLC), and the orthogonal technique of Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of this critical intermediate.
The principles of analytical method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>, form the bedrock of the methodologies discussed herein, ensuring scientific rigor and data integrity.[1][2][3]
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is a stalwart in pharmaceutical analysis, prized for its precision, robustness, and versatility in separating complex mixtures.[4] For non-volatile and thermally labile compounds like many aromatic amines and nitro compounds, HPLC is often the method of choice, as it typically does not require derivatization—a step often necessary in gas chromatography that can introduce variability.[5]
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method for this compound hinges on the strategic selection of the stationary phase, mobile phase, and detector, each choice underpinned by the physicochemical properties of the analyte. A reversed-phase C18 column is a logical starting point, given the non-polar nature of the substituted benzene ring. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between adequate retention of the main component and effective separation from potential impurities. The nitro and amine functional groups of the analyte are strong chromophores, making UV detection a highly suitable and sensitive choice.
Experimental Protocol: Purity Assessment by HPLC
This protocol outlines a standard reversed-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade phosphoric acid.
-
This compound reference standard and sample.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient is often effective for separating impurities with a range of polarities. A typical starting point would be a gradient from 30% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is likely to provide good sensitivity for the parent compound and related impurities.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Data Analysis:
-
The purity of the sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.
Comparative Analysis: HPLC vs. Alternative Methodologies
While HPLC is a robust technique, other methods offer distinct advantages that may be beneficial depending on the specific analytical need. Here, we compare HPLC with Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC is a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher pressures than conventional HPLC systems.[6] This results in several key performance improvements.
-
Increased Resolution: The smaller particle size leads to more efficient separation, allowing for the resolution of closely eluting impurities that might co-elute in an HPLC analysis.[4]
-
Faster Analysis Times: The higher pressures allow for faster flow rates without sacrificing resolution, significantly reducing run times.[7]
-
Enhanced Sensitivity: The sharper, narrower peaks produced by UHPLC lead to a better signal-to-noise ratio, improving detection and quantification limits.[6][8]
The UHPLC method for this compound would be an adaptation of the HPLC method, optimized for the capabilities of the UHPLC system.
1. Instrumentation and Materials:
-
UHPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
UHPLC-grade solvents and reagents.
2. Chromatographic Conditions:
-
Mobile Phase: Same as HPLC, but with potentially different gradient profiles to leverage the speed of UHPLC.
-
Gradient Elution: A much faster gradient can be employed, for example, from 30% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: A higher flow rate, such as 0.5 mL/min, is typical for this column dimension.
-
Column Temperature: 40 °C.
-
Detection: A PDA detector is often used with UHPLC to provide spectral information for peak purity assessment.
-
Injection Volume: 1-2 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] For aromatic amines, derivatization is often required to increase volatility and improve peak shape.
-
High Specificity: The mass spectrometer provides mass information for each separated component, offering a high degree of confidence in peak identification.
-
Excellent Sensitivity: GC-MS can achieve very low detection limits, particularly when operating in selected ion monitoring (SIM) mode.
1. Instrumentation and Materials:
-
GC-MS system with a capillary column, autosampler, and mass selective detector.
-
A low-polarity capillary column (e.g., 5% phenyl-polydimethylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Solvents for extraction and dilution (e.g., ethyl acetate).
2. Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent.
-
Add the derivatizing agent and heat the mixture (e.g., at 70°C for 30 minutes) to convert the amine group to a more volatile silyl derivative.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas Flow: Constant flow of approximately 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan for qualitative analysis and identification of unknown impurities, and SIM mode for quantitative analysis of known impurities.
Quantitative Performance Comparison
The choice of analytical technique often comes down to a trade-off between various performance characteristics. The following table summarizes the typical performance of HPLC, UHPLC, and GC-MS for the analysis of aromatic amines and nitro compounds.
| Parameter | HPLC | UHPLC | GC-MS |
| Principle | Liquid-Solid Chromatography | Liquid-Solid Chromatography | Gas-Liquid Chromatography with Mass Spectrometry |
| Typical Analysis Time | 15-30 minutes | 2-10 minutes | 10-25 minutes |
| Relative Cost | Moderate | High | High |
| Sample Throughput | Moderate | High | Moderate |
| Sensitivity (LOD/LOQ) | ng range | pg to low ng range | pg to fg range |
| Precision (%RSD) | < 2% | < 2% | < 5% (with internal standard) |
| Derivatization Required | No | No | Often Yes |
| Specificity | Good (based on retention time) | Good (based on retention time and UV spectra) | Excellent (based on retention time and mass spectra) |
Data is generalized from typical performance for the analysis of aromatic amines and nitro compounds.
Conclusion and Recommendations
For the routine purity assessment of this compound, HPLC stands out as a reliable and cost-effective method. It offers a good balance of performance characteristics and is widely available in most pharmaceutical quality control laboratories. The lack of a need for derivatization simplifies the workflow and reduces potential sources of error.
UHPLC is the recommended alternative when higher throughput, improved resolution of complex impurity profiles, or enhanced sensitivity is required.[10] The initial investment in instrumentation is higher, but the long-term benefits in terms of speed and data quality can be substantial, particularly in a research and development setting.
GC-MS serves as an excellent orthogonal technique for impurity identification and for the analysis of any volatile impurities that may not be amenable to HPLC or UHPLC. Its high specificity is invaluable for structural elucidation of unknown peaks and for providing complementary data to support the validation of the primary liquid chromatography method.
Ultimately, the choice of methodology should be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample, and the available instrumentation. A comprehensive approach to purity assessment may involve the use of HPLC or UHPLC for routine quality control, with GC-MS employed for in-depth impurity profiling and characterization.
References
-
Phenomenex. (2025, April 1). HPLC vs UHPLC: Understanding the Differences & Applications. [Link]
-
International Council for Harmonisation. (2022). Q2(R2): Validation of Analytical Procedures. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
US Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Pharma growth Hub. (2022, April 6). How to use USP General Chapter 621 (Chromatography)? [YouTube video]. [Link]
-
Mastelf. (2024, December 20). HPLC vs UHPLC: What's the Difference and Which One Should You Choose?[Link]
-
ALWSCI. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?[Link]
-
Mastelf. (2024, December 20). HPLC vs UHPLC: What's the Difference and Which One Should You Choose?[Link]
-
SIELC Technologies. Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column. [Link]
-
Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. [Link]
-
U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
-
ResearchGate. (2025, August 6). Method validation for the determination of aniline and 3,3'-dichlorobenzidine by gas chromatography-mass spectrometry. [Link]
-
Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
-
Pakistan Journal of Pharmaceutical Sciences. A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. [Link]
Sources
- 1. dsdpanalytics.com [dsdpanalytics.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. veeprho.com [veeprho.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. uhplcs.com [uhplcs.com]
- 9. benchchem.com [benchchem.com]
- 10. chromtech.com [chromtech.com]
A Comparative Spectroscopic Guide to Nitroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic properties of the three isomers of nitroaniline: ortho (2-nitroaniline), meta (3-nitroaniline), and para (4-nitroaniline). The distinct positions of the nitro (-NO₂) and amino (-NH₂) groups on the benzene ring in these isomers lead to significant differences in their electronic and vibrational properties. Understanding these differences through spectroscopic analysis is crucial for their identification, characterization, and utilization in various research and development applications, including dye synthesis and pharmaceutical development.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the three nitroaniline isomers.
Table 1: UV-Visible Spectroscopic Data
| Isomer | λmax (nm) | Solvent |
| o-Nitroaniline | 413 | Water |
| m-Nitroaniline | 373 | Water |
| p-Nitroaniline | 381 | Water |
Table 2: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Vibrational Mode | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |
| N-H Asymmetric Stretch | ~3480 | ~3470 | 3478 |
| N-H Symmetric Stretch | ~3370 | ~3380 | 3350 |
| NO₂ Asymmetric Stretch | ~1500 | 1510 | 1507 |
| NO₂ Symmetric Stretch | ~1340 | 1349 | 1333 |
| C-N Stretch | ~1250 | ~1280 | 1244-1283 |
Table 3: ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆)
¹H NMR (ppm):
| Proton | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline[1] |
| -NH₂ | 7.25 (s, 2H) | 5.95 (s, 2H) | 6.64 (d, J=9 Hz, 2H) |
| Aromatic Protons | 8.00 (dd, 1H), 7.42 (t, 1H), 6.80 (d, 1H), 6.60 (t, 1H) | 7.45 (t, 1H), 7.15 (m, 2H), 6.85 (m, 1H) | 7.98 (d, J=9 Hz, 2H) |
¹³C NMR (ppm):
| Carbon | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline[1] |
| C-NH₂ | 146.4 | 149.5 | 156.67 |
| C-NO₂ | 135.8 | 148.8 | 136.63 |
| Aromatic Carbons | 132.5, 126.3, 116.8, 115.7 | 130.5, 118.2, 112.1, 108.9 | 127.37, 113.35 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the nitroaniline isomer is prepared using a suitable solvent (e.g., ethanol or deionized water). The concentration is adjusted to obtain an absorbance reading within the linear range of the spectrophotometer, typically between 0.1 and 1.0 AU.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrophotometer is first blanked with the solvent used for sample preparation. The absorbance spectrum is then recorded over a wavelength range of 200-800 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid nitroaniline sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is utilized.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The characteristic absorption bands for functional groups such as N-H, N-O, and C-N stretches are identified and their wavenumbers are recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the nitroaniline isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the internal standard. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) for ¹H NMR signals are also determined.
Visualization of Experimental Workflow and Isomer Properties
The following diagrams, created using the DOT language, illustrate the logical workflow for spectroscopic analysis and the relationship between the nitroaniline isomers and their distinct spectroscopic characteristics.
Caption: Experimental workflow for the spectroscopic analysis of nitroaniline isomers.
Caption: Relationship between nitroaniline isomers and their spectroscopic properties.
Conclusion
The spectroscopic data presented in this guide clearly demonstrate the distinct fingerprints of ortho-, meta-, and para-nitroaniline. The differences in their UV-Vis absorption maxima, characteristic IR vibrational frequencies, and NMR chemical shifts are direct consequences of the varied electronic interactions and steric effects imposed by the relative positions of the amino and nitro groups. This comparative guide, with its tabulated data and detailed protocols, serves as a valuable resource for researchers in the accurate identification and characterization of these important chemical isomers.
References
Comparative Analysis of Reagents for Azo Dye Synthesis
An objective comparison of alternative reagents for the synthesis of azo dyes, supported by experimental data, is presented for researchers, scientists, and drug development professionals. This guide focuses on greener and more efficient methodologies compared to traditional approaches.
The synthesis of azo dyes traditionally involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich substrate such as a phenol or another aromatic amine. While effective, the conventional use of sodium nitrite in a strong acidic medium raises environmental and safety concerns, including the potential formation of carcinogenic N-nitrosoamines. Research has focused on developing alternative reagents and methodologies to mitigate these issues.
This guide compares several alternative approaches to the traditional method, focusing on key performance indicators like reaction yield, conditions, and environmental impact.
Table 1: Comparison of Quantitative Data for Different Azo Dye Synthesis Methods
| Reagent/Method | Diazotizing Agent | Coupling Agent | Solvent | Temperature (°C) | Time | Yield (%) |
| Traditional Method | NaNO₂ / HCl | Phenols, Naphthols | Water | 0–5 | 1–2 h | 85–95 |
| Ultrasound-Assisted | NaNO₂ / H₂SO₄ | β-Naphthol | Ethanol/Water | Room Temp | 15–30 min | 92–98 |
| Microwave-Assisted | NaNO₂ / p-TsOH | Aromatic amines | Water | 80–100 | 2–5 min | 90–98 |
| Phase Transfer Catalysis | NaNO₂ / HCl | Naphthols | Dichloromethane/Water | 0–5 | 30–60 min | 90–98 |
| Electrochemical Synthesis | Anodic Oxidation | Phenols, Naphthols | Acetonitrile/Water | Room Temp | 1–3 h | 80–95 |
| Enzymatic Synthesis | Laccase | Phenolic compounds | Aqueous Buffer | 25–50 | 4–24 h | 60–85 |
Experimental Protocols
Key Experiment: Ultrasound-Assisted Synthesis of an Azo Dye
This protocol details a greener and more efficient method for synthesizing an azo dye from aniline and β-naphthol using ultrasonic irradiation.
Materials:
-
Aniline
-
β-Naphthol
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Ethanol
-
Deionized water
-
Ultrasonic bath
Procedure:
-
Diazotization:
-
In a 100 mL beaker, dissolve aniline (10 mmol, 0.93 g) in a 2 M solution of sulfuric acid (15 mL).
-
Cool the mixture to 0–5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol, 0.69 g in 5 mL of water) dropwise to the aniline solution.
-
Continue stirring the mixture at 0–5 °C for an additional 15–20 minutes to ensure the complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate 250 mL beaker, dissolve β-naphthol (10 mmol, 1.44 g) in 20 mL of ethanol.
-
Place this beaker in an ultrasonic bath.
-
Slowly add the freshly prepared diazonium salt solution to the β-naphthol solution under continuous ultrasonic irradiation.
-
The reaction mixture will immediately turn a deep red color, indicating the formation of the azo dye.
-
-
Completion and Isolation:
-
Continue the ultrasonic irradiation for 15–30 minutes at room temperature.
-
The completion of the reaction is marked by the formation of a significant amount of colored precipitate.
-
Isolate the crude azo dye by vacuum filtration and wash the precipitate thoroughly with cold water to remove any unreacted starting materials and salts.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure azo dye.
-
Dry the purified crystals in a desiccator.
-
Visualizing the Processes
A Comparative Guide to the Synthesis of Substituted Bromoanilines
For Researchers, Scientists, and Drug Development Professionals
Substituted bromoanilines are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The strategic introduction of a bromine atom onto the aniline scaffold provides a versatile handle for further functionalization, typically through cross-coupling reactions. The choice of synthetic route to these valuable intermediates is critical and is often dictated by factors such as the desired substitution pattern, substrate tolerance, scalability, and overall efficiency. This guide provides a comparative analysis of three prominent methods for the synthesis of substituted bromoanilines: Electrophilic Bromination, the Sandmeyer Reaction, and Palladium-Catalyzed C-H Bromination.
Comparison of Synthetic Routes
The selection of an appropriate synthetic strategy for the preparation of substituted bromoanilines depends on the target isomer and the nature of the substituents on the aniline ring. Below is a summary of key quantitative data for each of the three discussed methods.
| Parameter | Electrophilic Bromination (via Acetanilide) | Sandmeyer Reaction | Palladium-Catalyzed meta-C-H Bromination |
| Typical Substrate | Aniline and its derivatives | Substituted anilines | Aniline derivatives with a directing group |
| Regioselectivity | Ortho, Para | Versatile (position of amino group dictates bromo position) | Meta |
| Key Reagents | Acetic anhydride, Bromine (or NBS), Acid/Base for hydrolysis | NaNO₂, HBr, CuBr | Pd(OAc)₂, Ligand (e.g., N-Ac-Gly-OH), N-Bromophthalimide (NBP) |
| Reaction Temperature | 0°C to reflux | 0-5°C (diazotization), Room temp. to heating (bromination) | 90-100°C |
| Typical Reaction Time | 2-4 hours | 1-3 hours | 12-48 hours |
| Reported Yield | 60-85% | 55-99% | 50-90% |
| Key Advantages | Well-established, uses common reagents. | High yields, applicable to a wide range of substrates. | Access to meta-isomers not easily obtained by other routes. |
| Key Disadvantages | Requires protection/deprotection steps, polysubstitution risk. | Diazonium salts can be unstable, use of copper salts. | Requires a directing group, catalyst cost, longer reaction times. |
Experimental Protocols
Electrophilic Bromination: Synthesis of 4-Bromoaniline from Aniline
This method involves a three-step sequence: acetylation of the amino group to control its activating effect, followed by regioselective bromination, and subsequent deprotection to yield the desired bromoaniline.
Step 1: Acetylation of Aniline to Acetanilide
-
In a flask, dissolve aniline (1.0 eq) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq) dropwise with stirring.
-
Heat the mixture gently for a short period, then allow it to cool.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. A typical yield for this step is around 80%.[1]
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with constant stirring, maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the p-bromoacetanilide.
-
Collect the product by vacuum filtration, wash with a dilute solution of sodium bisulfite to remove excess bromine, and then with cold water.
Step 3: Hydrolysis of p-Bromoacetanilide to 4-Bromoaniline
-
Suspend the p-bromoacetanilide in a mixture of ethanol and a solution of potassium hydroxide.
-
Heat the mixture under reflux for 2 hours.
-
Cool the solution and pour it into ice-cold water to precipitate the 4-bromoaniline.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. The typical yield for this final step is around 85%.[1]
Sandmeyer Reaction: Synthesis of a Bromoarene from an Aniline Derivative
The Sandmeyer reaction provides a versatile method for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate.[2][3]
Step 1: Diazotization of the Aniline Derivative
-
Dissolve the substituted aniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, keeping the temperature below 5°C. Stir vigorously during the addition. The formation of the diazonium salt is typically complete after 15-30 minutes.
Step 2: Bromination
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution with stirring.
-
A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, the mixture is typically warmed to room temperature or slightly heated to ensure complete decomposition of the diazonium salt.
-
The bromoarene product can then be isolated by steam distillation or solvent extraction.
-
The crude product is purified by distillation or recrystallization. Yields for this reaction can be excellent, often in the range of 56-99%.[4] A metal-free alternative using molecular bromine has also been reported with moderate to excellent yields.[5][6]
Palladium-Catalyzed meta-C-H Bromination
This modern approach allows for the direct bromination of aniline derivatives at the meta position, a transformation that is challenging to achieve through classical electrophilic substitution. This protocol is based on a nitrile-directed C-H activation.
General Procedure:
-
To a reaction vessel, add the N-protected aniline substrate (1.0 eq), Pd(OAc)₂ (10 mol%), N-Ac-Gly-OH (as the ligand, 60 mol%), and N-bromophthalimide (NBP) (3.0 eq).
-
Add hexafluoroisopropanol (HFIP) as the solvent.
-
The reaction vessel is sealed and heated at 90°C for 24 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the meta-brominated product.
Synthetic Route Visualizations
The following diagrams illustrate the logical flow of the three synthetic routes.
References
- 1. Solved Experiment 6: Synthesis of 4-Bromoaniline | Chegg.com [chegg.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 6. ias.ac.in [ias.ac.in]
Efficacy of 3-Bromo-2-methyl-5-nitroaniline as a Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of 3-bromo-2-methyl-5-nitroaniline as a versatile precursor in organic synthesis, with a particular focus on its application in the development of bioactive molecules. Through a comparative lens, this document evaluates its performance against alternative precursors, supported by experimental data and detailed protocols for key chemical transformations.
Introduction to this compound
This compound is a halogenated aromatic amine that serves as a valuable synthetic intermediate in medicinal chemistry and organic synthesis.[1] Its utility stems from the presence of three key functional groups on the aniline ring: a bromine atom, a methyl group, and a nitro group. This unique substitution pattern allows for a range of chemical modifications, making it a strategic building block for complex molecular architectures. The bromine atom is a good leaving group in palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization. The methyl group can influence the electronic properties and steric environment of the molecule.
Core Applications in Synthesis
The primary application of this compound lies in its use as a precursor for the synthesis of heterocyclic compounds, particularly those with biological activity. A notable example is its use in the synthesis of tyrosine kinase inhibitors.[2][3] Tyrosine kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The development of small molecule inhibitors of these enzymes is a major focus of modern drug discovery.
The synthesis of such inhibitors often involves the construction of a core scaffold to which various substituents are attached to optimize binding affinity and selectivity. This compound can be a key starting material for one of the fragments of these complex molecules. For instance, it can be coupled with other aromatic or heterocyclic systems via Suzuki-Miyaura or Buchwald-Hartwig reactions to generate advanced intermediates.
Comparative Analysis with Alternative Precursors
The choice of a precursor in a synthetic route is critical and is often dictated by factors such as reactivity, availability, cost, and the desired substitution pattern on the final product. Here, we compare the utility of this compound with other structurally related bromo-nitroaniline derivatives.
The reactivity of halogenated anilines in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl, based on the carbon-halogen bond strength.[4] Therefore, bromoanilines like this compound offer a good balance of reactivity and stability.
| Precursor | Key Structural Features | Reactivity Considerations in Cross-Coupling | Potential Advantages | Potential Disadvantages |
| This compound | Bromo, methyl, and nitro groups on the aniline ring. | The electron-withdrawing nitro group can activate the C-Br bond towards oxidative addition in Pd-catalyzed reactions. The ortho-methyl group may introduce steric hindrance, potentially influencing reaction rates and selectivity. | Provides a specific substitution pattern for targeted synthesis. The methyl group can offer a point of differentiation in analogue synthesis. | Steric hindrance from the methyl group might necessitate more forcing reaction conditions in some cases. |
| 3-Bromo-5-nitroaniline | Bromo and nitro groups on the aniline ring. | Less sterically hindered than its 2-methyl counterpart, which may lead to faster reaction rates in some cross-coupling reactions. | Potentially higher reactivity due to reduced steric hindrance. More commercially available and potentially less expensive. | Lacks the methyl substituent, limiting its use when this group is a desired feature in the final molecule. |
| 2-Bromo-5-nitroaniline | Isomer of 3-bromo-5-nitroaniline. | The position of the bromine atom relative to the activating nitro group and the coordinating amino group can influence reactivity. | Offers a different substitution pattern for structure-activity relationship (SAR) studies. | Reactivity may differ from 3-bromo isomers, requiring optimization of reaction conditions. |
| 4-Bromo-2-nitroaniline | Isomer with a different substitution pattern. | The electronic and steric environment around the C-Br bond is distinct, which will affect its reactivity in cross-coupling reactions. | Provides another distinct substitution pattern for exploring chemical space. | Reactivity and selectivity will need to be empirically determined for specific reactions. |
Experimental Protocols
Detailed methodologies for key reactions involving bromo-nitroaniline precursors are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a bromo-nitroaniline with a boronic acid or ester.
Materials:
-
Bromo-nitroaniline derivative (e.g., this compound)
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
Procedure:
-
To a reaction vessel, add the bromo-nitroaniline (1.0 equiv), boronic acid/ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed C-N bond formation between a bromo-nitroaniline and an amine.[5]
Materials:
-
Bromo-nitroaniline derivative (e.g., this compound)
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.
-
Add the bromo-nitroaniline (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate key concepts and workflows relevant to the use of this compound as a precursor.
Synthetic workflow for a bioactive molecule.
Suzuki-Miyaura catalytic cycle.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique substitution pattern allows for strategic and sequential functionalization through well-established synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While the presence of the ortho-methyl group may introduce steric considerations that need to be addressed through careful reaction optimization, it also provides a valuable point of structural diversity for analogue synthesis. The choice between this compound and its non-methylated or isomeric counterparts will ultimately depend on the specific synthetic target and the desired structure-activity relationship. The experimental protocols and comparative analysis provided in this guide serve as a valuable resource for researchers in the rational design and execution of synthetic routes utilizing this important building block.
References
- 1. This compound | C7H7BrN2O2 | CID 24729460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectral Characteristics of Substituted Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for several substituted nitroaniline compounds, offering insights into the expected spectral characteristics of 3-Bromo-2-methyl-5-nitroaniline (CAS 1000342-34-6). Due to the lack of publicly available experimental spectral data for this compound, this guide utilizes data from structurally similar analogs to provide a predictive comparison. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science.
Introduction to this compound
This compound is a substituted aromatic amine with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. Its chemical structure, featuring a bromine atom, a methyl group, and a nitro group on an aniline backbone, suggests a unique electronic and spectroscopic profile. Understanding its spectral characteristics is crucial for its identification, characterization, and quality control in various applications.
Comparative Spectral Data
To infer the spectral properties of this compound, this guide presents experimental data from three comparable molecules: 2-Methyl-5-nitroaniline, 4-Bromo-2-nitroaniline, and 3-Bromo-5-nitroaniline. These compounds share key structural motifs with the target molecule, allowing for a reasonable estimation of its spectral behavior.
¹H NMR Spectral Data Comparison
The ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The following table summarizes the key ¹H NMR signals for the selected analogs.
| Compound | Solvent | Chemical Shift (δ) and Multiplicity |
| 2-Methyl-5-nitroaniline | DMSO-d₆ | δ 7.79 (d, J = 2.5 Hz, 1H), 7.56 (dd, J = 8.2, 2.4 Hz, 1H), 7.25 (d, J = 8.1 Hz, 1H), 2.16 (s, 3H)[1] |
| 4-Bromo-2-nitroaniline | - | NH₂ group at 7.42 ppm[2] |
| 3-Bromo-5-nitroaniline | CDCl₃ | δ 7.70 (s, 1H), 7.41 (d, J = 1.8 Hz, 1H), 7.08 (d, J = 1.5 Hz, 1H), 4.07 (br. s, 2H)[3] |
Based on these analogs, the ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The exact chemical shifts and coupling constants will be influenced by the specific substitution pattern.
¹³C NMR Spectral Data Comparison
The ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectrum reveals the different carbon environments within a molecule.
| Compound | Solvent | Key Chemical Shifts (δ) |
| 2-Methyl-5-nitroaniline | DMSO-d₆ | Aromatic carbons and the methyl carbon signal are expected.[4] |
| 4-Bromo-2-nitroaniline | - | Spectra available, detailed shifts not provided in the snippet.[5] |
| 3-Bromo-5-nitroaniline | - | No data available in the provided snippets. |
For this compound, distinct signals would be anticipated for the six aromatic carbons, with their chemical shifts influenced by the attached substituents, and a signal for the methyl carbon.
Infrared (IR) Spectral Data Comparison
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Compound | Key IR Absorptions (cm⁻¹) |
| 2-Methyl-5-nitroaniline | Characteristic peaks for N-H (amine) and N-O (nitro group) stretching are expected.[6] |
| 4-Bromo-2-nitroaniline | Characteristic absorption peaks are observed in the range from 500 to 4000 cm⁻¹. The peak due to aromatic C-H is at 3093 cm⁻¹, and the peak at 3472 cm⁻¹ is due to NH₂.[7][8] |
| 3-Bromo-5-nitroaniline | No data available in the provided snippets. |
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic ring and methyl group, N-O stretches of the nitro group, and C-Br stretch.
Mass Spectrometry Data Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion Peak (m/z) |
| 2-Methyl-5-nitroaniline | 152[9][10] |
| 4-Bromo-2-nitroaniline | 216[11] |
| 3-Bromo-5-nitroaniline | 217 (M)⁺[3] |
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (231.05 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data discussed above. Specific parameters may vary depending on the instrumentation and the specific sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Visualizations
Predicted Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Relationship of Analogs to Target Compound
This diagram illustrates the structural relationships between the target compound and the analogs used for comparison.
Caption: Structural Analogs Comparison.
Conclusion
While direct experimental spectral data for this compound (CAS 1000342-34-6) remains elusive in the public domain, a comparative analysis of its structural analogs provides valuable predictive insights. Researchers can anticipate a spectroscopic profile consistent with a substituted nitroaniline, with specific features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry influenced by the presence and positions of the bromo, methyl, and nitro functional groups. The provided experimental protocols and workflows offer a foundational guide for the characterization of this and other novel chemical entities.
References
- 1. rsc.org [rsc.org]
- 2. Solved Interpret the 1H-NMR spectrum of | Chegg.com [chegg.com]
- 3. 3-Bromo-5-nitroaniline | 55215-57-1 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2-Methyl-5-nitroaniline(99-55-8) IR Spectrum [chemicalbook.com]
- 7. ripublication.com [ripublication.com]
- 8. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [chemicalbook.com]
- 9. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 4-Bromo-2-nitroaniline(875-51-4) MS [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Certificate of Analysis for 3-Bromo-2-methyl-5-nitroaniline: Ensuring Quality and Comparability in Drug Development
For researchers, scientists, and professionals in the fast-paced world of drug development, the integrity of starting materials is paramount. The Certificate of Analysis (CoA) for a key building block like 3-Bromo-2-methyl-5-nitroaniline is not merely a document; it is the foundation upon which the quality, reproducibility, and safety of a therapeutic candidate are built. This guide provides an in-depth technical comparison of this critical intermediate, offering insights into the interpretation of its CoA, comparative data analysis, and the experimental protocols necessary for its verification.
The Central Role of this compound in Medicinal Chemistry
This compound, with its distinct substitution pattern on the aniline scaffold, is a versatile intermediate in the synthesis of a variety of complex organic molecules. The presence of a bromo substituent, a methyl group, and a nitro group provides multiple reactive handles for medicinal chemists to elaborate upon, leading to the generation of diverse compound libraries for screening and the construction of targeted active pharmaceutical ingredients (APIs). Aromatic nitro compounds, in particular, are precursors to a wide range of pharmaceuticals.[1][2] The quality of this starting material directly influences the impurity profile and overall yield of subsequent synthetic steps, making a thorough understanding of its quality control parameters essential.
Deconstructing the Certificate of Analysis: A Guide to Interpretation
The Certificate of Analysis is a formal document that provides a batch-specific summary of the quality control testing performed on a particular lot of a chemical.[3][4] It serves as a guarantee from the manufacturer that the product meets the agreed-upon specifications. Below is a detailed breakdown of a typical CoA for this compound, with an explanation of the significance of each parameter.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Appearance | Yellow to orange crystalline solid | Conforms | Visual |
| Identification (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Melting Point | 103-107 °C | 104-106 °C | Capillary Method |
| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |
| Heavy Metals | ≤ 10 ppm | < 10 ppm | ICP-MS |
The purity, as determined by High-Performance Liquid Chromatography (HPLC), is arguably the most critical parameter on the CoA. It indicates the percentage of the desired compound in the sample and, conversely, the percentage of impurities. Water content is another crucial factor, as excess moisture can affect the reactivity of the compound and the stoichiometry of subsequent reactions. The melting point provides a quick and straightforward indication of purity; a broad melting range often suggests the presence of impurities.
Comparative Analysis: Not All Batches Are Created Equal
While a CoA provides a snapshot of a single batch, it is essential for researchers to understand that variability can exist between different suppliers and even between different lots from the same supplier. This variability can have a significant impact on the outcome of a synthesis. To illustrate this, the following table presents a comparative analysis of key quality attributes for this compound from three hypothetical suppliers.
Table 2: Comparative Analysis of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C (Alternative: 2-Bromo-3-methyl-5-nitroaniline) |
| Purity (HPLC) | 99.5% | 98.2% | 99.1% |
| Major Impurity 1 | 0.2% (Isomer) | 0.8% (Starting Material) | 0.3% (Isomer) |
| Major Impurity 2 | 0.1% (Unknown) | 0.5% (Dimer) | 0.2% (Unknown) |
| Water Content | 0.1% | 0.4% | 0.15% |
| Price per Gram | $25 | $18 | $22 |
This comparison highlights the importance of looking beyond the headline purity figure. Supplier A offers the highest purity, but at a higher cost. Supplier B is more economical, but the higher levels of starting material and a dimeric impurity could potentially complicate purification in the next synthetic step. Supplier C provides a structurally similar alternative, a positional isomer, which may be suitable for some applications but could lead to a different biological activity profile in the final molecule. The choice of supplier should therefore be a careful consideration of the trade-off between cost, purity, and the nature of the impurities present.
Experimental Protocols for Verification
To ensure the quality of a received batch of this compound, it is often necessary to perform in-house verification of the key CoA parameters. The following are detailed, step-by-step methodologies for the most critical analytical tests.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the accurate quantification of this compound and the separation of its potential process-related impurities.
dot
Caption: Workflow for ¹H NMR Structural Confirmation.
-
Instrumentation: A ≥400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis:
-
Chemical Shift: The positions of the peaks should correspond to the expected chemical environment of the protons in the molecule.
-
Integration: The area under each peak should be proportional to the number of protons it represents.
-
Coupling: The splitting pattern of the peaks provides information about adjacent protons.
-
The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methyl protons, and the amine protons, with characteristic chemical shifts and coupling constants that can be compared to a reference spectrum or predicted values.
Conclusion and Recommendations
The Certificate of Analysis for this compound is a critical document that provides a wealth of information about the quality of this important synthetic intermediate. However, it is essential for researchers and drug development professionals to look beyond the surface-level data and consider the potential for variability between suppliers and batches. By understanding the significance of each parameter on the CoA, performing comparative analyses, and having the capability to verify the quality in-house with robust analytical methods, scientists can ensure the integrity of their starting materials and, ultimately, the success of their research and development efforts. For critical applications, it is always recommended to source material from a reputable supplier with a strong quality management system and to perform comprehensive incoming material testing.
References
- European Chemicals Agency. (n.d.).
- Scribd. (n.d.).
- Pharma World K. (2022, March 3). Certificate of Analysis Requirements [Video]. YouTube.
- Simplilearn. (2024, October 31). Certificate of Analysis (COA): Understanding Its Importance and Key Components.
- Advent Chembio. (n.d.).
- PubChem. (n.d.). This compound.
- Chemsrc. (2025, August 28). This compound | CAS#:1000342-34-6.
- BLD Pharm. (n.d.). 1000342-34-6 | this compound.
- SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column.
- SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.
- Sigma-Aldrich. (n.d.). 2-Methyl-5-nitroaniline 95%.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-nitroaniline.
- Leyan. (2022, June 23).
- PubChem. (n.d.). ar-Bromo-ar-nitrobenzenamine.
- MDPI. (n.d.).
- PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- BenchChem. (2025, December).
- Thermo Fisher Scientific. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Analysis of Impurities in Commercial Grades of 2-Methyl-5-nitroaniline.
- Google Patents. (n.d.).
- PubChem. (n.d.). 2-Methyl-5-nitroaniline.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017, February 13). Macedonian Pharmaceutical Bulletin.
- Home Sunshine Pharma. (n.d.). 2-Bromo-5-nitroaniline CAS 10403-47-1.
- A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
Sources
A Researcher's Guide to Confirming Synthesis Products: An LC-MS-Centered Approach
In the realm of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a target molecule's identity and purity is a critical, non-negotiable step. While numerous analytical techniques can be employed, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerhouse, offering a blend of sensitivity, selectivity, and speed that is highly advantageous for modern research pipelines. This guide provides a comparative overview of LC-MS against other common analytical methods, supported by experimental insights and detailed protocols.
Comparative Analysis of Key Confirmatory Techniques
The choice of an analytical technique is often dictated by the physicochemical properties of the analyte and the specific information required. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for definitive structural elucidation, and Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile compounds, LC-MS provides a versatile and highly sensitive method for a broad range of molecules.
Below is a summary of how these techniques compare across several key performance metrics.
| Parameter | LC-MS | NMR Spectroscopy | GC-MS |
| Primary Information | Molecular Weight & Purity | Molecular Structure & Purity | Molecular Weight & Purity |
| Sensitivity | High (picogram to femtogram) | Low (milligram to microgram) | High (picogram to femtogram) |
| Selectivity | High | High | High |
| Analysis Speed | Fast (minutes per sample) | Slow (minutes to hours per sample) | Fast (minutes per sample) |
| Sample Throughput | High | Low | High |
| Sample Requirement | Small (micrograms) | Large (milligrams) | Small (micrograms) |
| Analyte Volatility | Not required | Not required | Required |
| Structural Info | Limited (fragmentation data) | Extensive (connectivity) | Limited (fragmentation data) |
| Typical Use Case | High-throughput screening, reaction monitoring, purity assessment, molecular weight confirmation. | Definitive structure elucidation of novel compounds, complex mixture analysis. | Analysis of volatile and semi-volatile compounds, environmental analysis. |
Deep Dive: The LC-MS Workflow
The power of LC-MS lies in its hybrid nature. The liquid chromatography (LC) component separates the components of a mixture in the liquid phase, after which the mass spectrometry (MS) component detects and identifies the separated components based on their mass-to-charge ratio (m/z). This dual capability allows researchers to not only confirm the presence of the desired product by its molecular weight but also to assess the purity of the sample by observing other separated components.
Experimental Protocol: A General Method
This protocol outlines a standard approach for the analysis of a synthesized small molecule (e.g., a potential drug candidate) with an expected molecular weight of 350.45 g/mol .
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude or purified synthesis product.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Vortex the solution until the sample is fully dissolved.
-
Perform a 1:100 dilution by taking 10 µL of the stock solution and adding it to 990 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulate matter.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used for small molecule analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Ramp linearly from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Equilibrate at 5% B
-
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for a wide range of small molecules and is commonly operated in positive ion mode.
-
Scan Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 45 psi.
-
Data Acquisition Mode: Full scan mode to detect all ions within the specified range.
Logical Framework for Product Confirmation
The data generated from an LC-MS run provides two orthogonal pieces of information: the retention time from the LC and the mass-to-charge ratio from the MS. The logical process to confirm a product involves correlating these two data points.
Data Interpretation:
-
Examine the Total Ion Chromatogram (TIC): This plot shows the sum of all ion intensities across the entire mass range as a function of time. The major peak should correspond to your product.
-
Extract the Expected Ion: Using the MS software, extract the chromatogram for the expected mass-to-charge ratio of your product. For a molecule with a molecular weight of 350.45, in positive ESI mode, you would look for the protonated molecule [M+H]⁺ at m/z 351.46.
-
Confirm Co-elution: A sharp peak should appear in the extracted ion chromatogram at a specific retention time. This retention time should align with a peak in the TIC.
-
Verify the Mass Spectrum: Click on the peak in the chromatogram to view the mass spectrum at that specific time point. The spectrum should show a prominent ion at m/z 351.46, confirming the molecular weight of the eluted compound.
-
Assess Purity: The purity of the sample can be estimated by calculating the area of the product peak as a percentage of the total area of all peaks in the TIC.
A Comparative Purity Analysis of Commercial 3-Bromo-2-methyl-5-nitroaniline Grades
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commercially available grades of 3-Bromo-2-methyl-5-nitroaniline, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The purity of this reagent is critical, as impurities can lead to undesirable side reactions, lower yields, and complications in the purification of final products. This document outlines the analytical methodologies used to assess purity and presents a comparative analysis of hypothetical standard, high-purity, and ultra-purity grades.
Understanding Potential Impurities
The synthesis of this compound typically involves the bromination and subsequent nitration of 2-methylaniline. This process can introduce several types of impurities, including:
-
Unreacted Starting Materials: Residual 2-methylaniline.
-
Positional Isomers: Isomers such as 5-Bromo-2-methyl-3-nitroaniline or 3-Bromo-2-methyl-6-nitroaniline, formed due to non-selective nitration.
-
Over-nitrated Byproducts: Dinitro derivatives of the parent molecule.
-
Residual Solvents and Reagents: Solvents used during synthesis and purification, such as ethanol or methanol, and unreacted brominating or nitrating agents.
Comparative Purity Data
The following table summarizes the hypothetical purity profiles of three commercial grades of this compound, as determined by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Standard Grade | High-Purity Grade | Ultra-Purity Grade |
| Purity (HPLC Area %) | > 95.0% | > 98.0% | > 99.5% |
| Major Isomeric Impurity | < 2.0% | < 0.5% | < 0.1% |
| Total Other Impurities | < 3.0% | < 1.5% | < 0.4% |
| Residual Solvents (GC-MS) | < 0.5% | < 0.1% | < 0.05% |
| Water Content (Karl Fischer) | < 0.5% | < 0.2% | < 0.1% |
Experimental Workflow for Purity Determination
The following diagram illustrates the general workflow for the comprehensive purity analysis of commercial this compound samples.
Caption: Experimental workflow for purity analysis.
Detailed Experimental Protocols
Reproducible and accurate impurity profiling relies on detailed and validated analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis.
1. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Isomeric Impurity Quantification
This method is suitable for the simultaneous quantification of this compound and its non-volatile impurities, including positional isomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-30 min: 20% to 80% B
-
30-35 min: 80% B
-
35-40 min: 80% to 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution.
-
Dilute the stock solution as needed to ensure the primary peak falls within the linear range of the calibration curve.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
This method is effective for identifying and quantifying volatile impurities, such as unreacted starting materials and residual solvents.
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as methanol or acetone.
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Disclaimer: The purity data presented in the table is hypothetical and for illustrative purposes. Researchers should always refer to the Certificate of Analysis provided by the supplier for specific batch data. The analytical methods provided are representative and may require optimization for specific instrumentation and impurity profiles.
Safety Operating Guide
Proper Disposal of 3-Bromo-2-methyl-5-nitroaniline: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this comes the critical responsibility of ensuring the safe and environmentally conscious disposal of chemical waste. This guide provides a detailed protocol for the proper disposal of 3-Bromo-2-methyl-5-nitroaniline (CAS No. 1000342-34-6), a compound that, due to its halogenated nitroaromatic structure, requires careful management. Adherence to these procedures is paramount for personnel safety and regulatory compliance.
Understanding the Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the compound's chemical and toxicological properties is essential. This compound is a solid organic compound.[1] While specific hazard data for this exact compound is limited, its structural motifs—a brominated aromatic ring, a nitro group, and an aniline functional group—suggest a hazard profile that warrants a cautious approach.
Analogous compounds, such as other halogenated nitroanilines, are classified as hazardous for their potential toxicity if swallowed, in contact with skin, or if inhaled.[2][3][4][5] They can also cause skin and eye irritation.[1][5][6] The nitro group, in particular, can impart toxic effects, and halogenated compounds are often subject to specific hazardous waste regulations.[7]
Table 1: Key Properties and Hazard Considerations for this compound and Related Compounds
| Property | Value/Information | Source |
| Chemical Formula | C7H7BrN2O2 | [8] |
| Molecular Weight | 231.05 g/mol | [8][9] |
| Physical State | Solid | [1] |
| Known Hazards (General for Halogenated Nitroanilines) | Toxic if swallowed, in contact with skin, or if inhaled.[2][3][4][5] Skin and eye irritant.[1][5][6] | [2][3][4][5] |
| Environmental Hazards | Should not be released into the environment.[1][2] Halogenated organic compounds are often persistent and require incineration for disposal.[7] | [1][2][7] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with the initial handling of the waste and culminates in its transfer to a certified hazardous waste management facility.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. This compound | C7H7BrN2O2 | CID 24729460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:1000342-34-6 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
